(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride
Description
Properties
IUPAC Name |
(2R,4R)-4-fluoro-2-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPHBJKZYAFDDP-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of (2R,4R)-4-fluoro-2-methylpiperidine HCl
The following technical guide details the physicochemical characteristics, structural analysis, and experimental considerations for (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride . This document is structured to support decision-making in medicinal chemistry and process development.
Executive Summary & Compound Identity
(2R,4R)-4-fluoro-2-methylpiperidine HCl is a chiral, fluorinated saturated heterocycle used as a building block in drug discovery to modulate basicity, lipophilicity, and metabolic stability. Unlike its non-fluorinated parent, the introduction of the fluorine atom at the C4 position creates significant electronic and conformational biases that influence receptor binding and bioavailability.
| Property | Specification |
| IUPAC Name | (2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride |
| Chemical Formula | C₆H₁₂FN · HCl |
| Molecular Weight | 153.63 (Free Base) / 190.09 (Salt) |
| Stereochemistry | cis-2-methyl-4-fluoropiperidine (assuming chair conformation) |
| CAS Number | Not widely listed; Custom Synthesis (Analogous to 1023305-87-4 for racemate) |
| Appearance | White to off-white hygroscopic solid |
Structural & Conformational Analysis
The physicochemical behavior of this compound is governed by the interplay between the steric bulk of the C2-methyl group and the stereoelectronic effects of the C4-fluorine atom.
Stereochemical Configuration
The (2R,4R) designation defines the absolute configuration. In the lowest-energy chair conformation of the piperidine ring:
-
C2-Methyl ((2R)): Adopts the equatorial position to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).
-
C4-Fluorine ((4R)): Based on Cahn-Ingold-Prelog (CIP) priorities (F > C3 > C5 > H), the (4R) configuration with an equatorial C2-methyl places the fluorine atom in the equatorial position.
Thus, (2R,4R)-4-fluoro-2-methylpiperidine exists predominantly as the cis-diequatorial conformer.
Conformational Equilibrium & The "Fluorine Effect"
While the methyl group anchors the ring, the fluorine atom introduces competing forces.[1] In many piperidines, an axial fluorine is stabilized by a charge-dipole interaction with the protonated nitrogen (
-
Implication: The equatorial fluorine lacks the stabilizing antiparallel alignment with the
bond found in axial isomers.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Result: This isomer is thermodynamically distinct from its (2R,4S) diastereomer (where F would be axial).
Physicochemical Properties[1][3]
Acid Dissociation Constant (pKa)
Fluorine substitution on the piperidine ring lowers the pKa of the amine via inductive electron withdrawal (
-
Parent Piperidine: pKa
11.2. -
4-Fluoropiperidine: pKa
9.8. -
(2R,4R)-Isomer Specifics: The equatorial orientation of the fluorine in the (2R,4R) isomer exerts a weaker base-weakening effect compared to an axial fluorine.
-
Axial F: Stronger through-space electrostatic repulsion of the lone pair/proton, often lowering pKa further (e.g., to ~8.5-9.0).
-
Equatorial F: Inductive effect dominates but is attenuated by distance and lack of hyperconjugative alignment.
-
Predicted pKa: 9.5 – 9.9 .
-
Lipophilicity (LogP/LogD)
-
LogP (Neutral): ~0.6 (Fluorine typically increases lipophilicity vs H, but decreases it vs Methyl).
-
LogD (pH 7.4): Since the pKa is ~9.7, the compound is >99% protonated at physiological pH.
-
LogD
: -2.5 to -1.5 (Highly soluble in aqueous media).
-
Solubility & Hygroscopicity
-
Water Solubility: Very High (>50 mg/mL) due to the ionic nature of the HCl salt.
-
Hygroscopicity: Fluorinated amine salts are often hygroscopic. The disruption of the crystal lattice by the C2-methyl group likely increases hygroscopicity compared to the unsubstituted 4-fluoropiperidine.
-
Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Synthesis & Purity Profile
The synthesis of (2R,4R)-4-fluoro-2-methylpiperidine typically involves deoxofluorination of a chiral alcohol precursor. This reaction proceeds with inversion of configuration , a critical detail for route planning.
Synthetic Pathway (Retrosynthesis)
To obtain the (2R,4R) [cis-diequatorial] product, one must start from the (2R,4S) [trans] alcohol.
Key Impurities
-
Elimination Product: 4-fluoro-2-methyl-1,2,3,6-tetrahydropyridine (Alkene). Formed if the reaction temperature is too high during fluorination.
-
Diastereomer: (2R,4S)-isomer (Trans). Arises from incomplete inversion or double inversion mechanisms (rare).
-
Des-fluoro: 2-methylpiperidine.[2] From over-reduction if hydrogenation was used in previous steps.
Experimental Protocols
Analytical Verification (NMR)
The stereochemistry is best validated using
- F NMR: Look for a multiplet around -180 ppm (typical for secondary fluorides).
-
H NMR (
):-
Geminal (
): ~48 Hz. -
Vicinal (
):-
If F is equatorial (Target):
coupling is smaller (~10-12 Hz) and is small (~3-5 Hz). -
If F were axial (Impurity):
coupling would be large (~25-30 Hz).
-
-
Diagnostic: The absence of a large >20 Hz vicinal coupling (other than the geminal) confirms the equatorial orientation of the fluorine.
-
pKa Determination (Potentiometric Titration)
Since exact literature values are sparse, the following protocol is recommended for internal validation:
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (0.1 M KCl ionic strength).
-
Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
-
Calculation: Use the Bjerrum plot method to determine
. -
Control: Run unsubstituted piperidine HCl as a reference standard (Expect ~11.2).
Applications in Drug Design[1][2][5]
-
Metabolic Blocking: The C4-fluorine blocks oxidative metabolism (hydroxylation) at the susceptible C4 position, prolonging half-life (
). -
Basicity Modulation: Lowers pKa by ~1.5 units compared to the methyl-piperidine parent. This reduces the percentage of the drug that is ionized in the gut (pH 6-7), potentially improving membrane permeability and oral absorption.
-
hERG Avoidance: Reducing the basicity of the piperidine nitrogen is a proven strategy to reduce affinity for the hERG potassium channel, mitigating cardiotoxicity risks.
References
-
Conformational Behavior of Fluorinated Piperidines
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Source:Chem. Eur. J.2020, 26, 1–9.
-
URL:[Link]
-
pKa Modulation in Drug Discovery
-
Synthesis of Fluorinated Piperidines
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-4,4-DIFLUORO-2-METHYLPIPERIDINE | CymitQuimica [cymitquimica.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of cis-4-Fluoro-2-methylpiperidine: A Comprehensive Technical Guide
Executive Summary
The incorporation of fluorine into saturated nitrogen heterocycles is a foundational strategy in modern medicinal chemistry. Fluorination modulates basicity (pKa), enhances metabolic stability, and improves lipophilicity without significantly increasing steric bulk. Specifically, cis-4-fluoro-2-methylpiperidine has emerged as a critical building block in the development of targeted therapeutics, including Ras-PI3K modulators for oncology[1] and pyrazolopyridine derivatives for the treatment of sickle cell disease (SCD)[2].
Synthesizing the cis-diastereomer requires rigorous stereochemical control. Because direct electrophilic fluorination of piperidine rings is unselective, the industry standard relies on the stereospecific deoxofluorination of a conformationally defined piperidinol precursor. This whitepaper details a highly reproducible, self-validating three-step synthetic workflow to achieve >95% diastereomeric excess of the cis-isomer.
Retrosynthetic Analysis & Mechanistic Rationale
The 1,3-relationship between the methyl group at C2 and the fluorine atom at C4 dictates the synthetic strategy. In a highly favored chair conformation, the bulky C2-methyl group anchors itself in the equatorial position to minimize 1,3-diaxial interactions.
To achieve a cis-relationship, the C4-fluorine must also be equatorial (1,3-diequatorial = cis).
The Stereochemical Challenge
Deoxofluorination using Diethylaminosulfur trifluoride (DAST) proceeds via an
Standard reduction of N-Boc-2-methylpiperidin-4-one with sodium borohydride (
Stereochemical divergence in the reduction of 2-methylpiperidin-4-one derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (such as the oxidative quench in Step 1 and cryogenic control in Step 2) are explicitly defined to prevent common failure modes.
Step 1: Kinetic Reduction to trans-1-Boc-4-hydroxy-2-methylpiperidine
Causality Check: L-Selectride generates organoborane byproducts that can complicate purification and suppress yields. A rigorous oxidative workup is mandatory to convert these into water-soluble sec-butanol.
-
Setup: Flame-dry a 500 mL round-bottom flask under argon. Add N-Boc-2-methylpiperidin-4-one (10.0 g, 46.9 mmol) and anhydrous THF (150 mL).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Hydride Addition: Dropwise, add L-Selectride (1.0 M in THF, 56.3 mL, 56.3 mmol, 1.2 eq) over 30 minutes via syringe pump. Maintain internal temperature below -70 °C[3].
-
Reaction: Stir at -78 °C for 2 hours.
-
Oxidative Quench: Carefully quench the reaction at -78 °C with
(10 mL). Remove the cooling bath and warm to 0 °C. Sequentially add 10% aqueous NaOH (30 mL) followed by 30% (30 mL) dropwise. Stir at room temperature for 1 hour. -
Workup: Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the trans-axial alcohol.
Step 2: Deoxofluorination to cis-1-Boc-4-fluoro-2-methylpiperidine
Causality Check: Secondary alcohols are highly prone to E2 elimination during fluorination, yielding the unwanted alkene. Maintaining strict cryogenic temperatures during DAST addition suppresses the elimination pathway in favor of the
-
Setup: In a dry flask under argon, dissolve trans-1-Boc-4-hydroxy-2-methylpiperidine (8.0 g, 37.1 mmol) in anhydrous DCM (120 mL).
-
Cooling: Cool the mixture to -78 °C.
-
Fluorination: Add DAST (Diethylaminosulfur trifluoride, 7.35 mL, 55.7 mmol, 1.5 eq) dropwise over 20 minutes.
-
Thermal Gradient: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature naturally over 12 hours.
-
Quench: Cool the reaction back to 0 °C. Quench very carefully by the dropwise addition of saturated aqueous
(gas evolution!). -
Workup: Extract the aqueous layer with DCM (2 × 50 mL). Wash organics with brine, dry over
, and concentrate. Purify via silica gel chromatography to isolate the cis-fluoride.
Step 3: Deprotection to cis-4-fluoro-2-methylpiperidine Hydrochloride
-
Setup: Dissolve the cis-1-Boc-4-fluoro-2-methylpiperidine (6.0 g, 27.6 mmol) in DCM (30 mL).
-
Deprotection: Add 4M HCl in Dioxane (34.5 mL, 138 mmol, 5.0 eq). Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the target compound as a white hydrochloride salt.
Synthetic workflow for cis-4-fluoro-2-methylpiperidine via stereoselective reduction and inversion.
Quantitative Data & Reaction Parameters
The table below summarizes the expected operational parameters, yields, and stereochemical outcomes based on optimized laboratory conditions.
| Reaction Step | Chemical Transformation | Primary Reagents | Temp Profile (°C) | Expected Yield | Stereochemical Outcome |
| 1 | Ketone Reduction | L-Selectride, THF | -78 to 0 | 85 – 90% | >95% trans (Axial OH) |
| 2 | Deoxofluorination | DAST, DCM | -78 to 25 | 65 – 75% | >95% cis (Equatorial F) |
| 3 | Boc Deprotection | 4M HCl / Dioxane | 25 | >95% | Retention (cis architecture) |
Note on Analytical Characterization: The stereochemistry of the final product can be rapidly validated via
References
- Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules University of Wisconsin–Madison
- WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof Google P
- WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)
- WO2004094380A1 - (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)
Sources
- 1. WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer - Google Patents [patents.google.com]
- 2. WO2022195454A1 - Pyrazolopyridine derivatives and uses thereof - Google Patents [patents.google.com]
- 3. WO2004094380A1 - (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)pyridinyl compounds as 5-ht1f agonists - Google Patents [patents.google.com]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
Fluorinated Piperidine Scaffolds: Physicochemical Tuning & Metabolic Stabilization
[1]
Executive Summary
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. However, the native scaffold often suffers from metabolic liability (rapid oxidative clearance) and non-specific binding due to high basicity (pKa ~11).[1] Strategic fluorination of the piperidine core offers a precise mechanism to modulate these properties without altering the gross steric profile. This guide analyzes the biological impact of fluorinated piperidine analogs, focusing on pKa attenuation , conformational locking , and metabolic shielding .[1]
The Fluorine Effect: Physicochemical Modulation[2][3][4]
The introduction of fluorine into the piperidine ring is not merely a steric bioisostere for hydrogen; it is an electronic editor of the molecule.
Basicity Attenuation (pKa Modulation)
The high basicity of the secondary amine in piperidine often leads to poor membrane permeability (low LogD at physiological pH) and hERG channel toxicity. Fluorine, being the most electronegative element, exerts a strong inductive effect (
-
Mechanism: Through-bond inductive withdrawal stabilizes the free base relative to the protonated ammonium species.
Impact on Biological Activity: Lowering the pKa to the 7.0–8.5 range increases the fraction of neutral species at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Locking (The Gauche Effect)
Fluorination introduces stereoelectronic effects that bias the ring conformation. In 3-fluoropiperidines, the protonated form exhibits a counter-intuitive preference for the fluorine atom to adopt the axial position.[3]
-
Charge-Dipole Interaction: In the protonated ammonium salt, the axial C-F bond aligns anti-parallel to the N-H bond. This creates a favorable electrostatic interaction between the partial negative fluorine (
) and the positive ammonium hydrogen ( ). -
Hyperconjugation: Interaction between the
bonding orbital and the antibonding orbital stabilizes the gauche conformation.
Biological Consequence: If the bioactive conformation of the drug requires an axial substituent, fluorination "pre-organizes" the molecule, reducing the entropic penalty of binding and potentially increasing potency by 10-100 fold.
Metabolic Stability & ADME Optimization
Piperidines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the
Metabolic Blocking
Replacing a metabolically labile C-H bond with a C-F bond blocks oxidation because the C-F bond energy (approx. 116 kcal/mol) is too high for the CYP450 iron-oxo species to abstract.
-
Strategy: "Fluorine Scan." Systematically replacing hydrogen at metabolic soft spots identified in metabolite identification (MetID) studies.[1]
-
Case Study (MK-0731): In the development of Kinesin Spindle Protein (KSP) inhibitors, the parent piperidine was a substrate for P-glycoprotein (P-gp) efflux and had poor metabolic stability. Introducing a fluorine at the 3-position (axial) lowered the pKa to 7.5, reducing P-gp recognition and blocking
-oxidation, which improved oral bioavailability significantly [1].[1]
Visualization: The Fluorine Optimization Workflow
Figure 1: Decision logic for incorporating fluorine into piperidine scaffolds to address specific ADME liabilities.
Experimental Protocols
To validate the biological advantages of fluorinated analogs, the following self-validating protocols should be employed.
Protocol A: Comparative Intrinsic Clearance ( )
Objective: Quantify the metabolic stability improvement of fluorinated analogs vs. the parent piperidine.
Methodology:
-
Preparation: Prepare 10 mM stock solutions of the parent and fluorinated analogs in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).[1] -
Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH (1 mM final).
-
Sampling: Aliquot 50
L at min into cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant. [1]
Validation Criteria:
-
Positive Control: Verapamil (high clearance) and Warfarin (low clearance) must fall within historical ranges.[1]
-
Self-Check: The
sample must show 100% recovery relative to a standard curve.[1]
Protocol B: Potentiometric pKa Determination
Objective: Accurately determine the basicity shift caused by fluorination.[1]
Methodology:
-
Setup: Use a Sirius T3 or equivalent potentiometric titrator.[1]
-
Sample: Dissolve 0.5 mg of compound in 1.5 mL of 0.15 M KCl (ionic strength adjuster).
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Data Processing: Use the Bjerrum plot method to identify the inflection point representing the pKa.
-
Co-solvent: If solubility is low, use Methanol/Water gradients (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).[1]
Quantitative Data Summary
The following table summarizes the typical impact of fluorination patterns on piperidine properties, derived from aggregated SAR data [2, 3].
| Substitution Pattern | LogD (pH 7.[1]4) Effect | Metabolic Stability | Conformational Bias | |
| Unsubstituted | 0 (Ref ~11.[1]0) | Ref | Low (Labile) | Chair (Fluxional) |
| 4-Fluoro | -1.3 to -1.5 | Slight Increase | Moderate | Chair |
| 3-Fluoro | -2.3 to -2.6 | Increase (due to neutral fraction) | High (Blocks | Axial Preferred |
| 3,3-Difluoro | -3.8 to -4.0 | Variable | Very High | Twisted Boat/Chair |
| 4,4-Difluoro | -1.5 to -1.8 | Increase | High | Chair |
Mechanistic Signaling: The Axial Preference
Understanding the axial preference is critical for designing ligands that fit into restricted binding pockets.
Figure 2: Mechanistic basis for the 'Axial Fluorine Effect' in 3-fluoropiperidines.
References
-
Cox, C. D., et al. (2008).[1] "Kinesin Spindle Protein (KSP) Inhibitors.[1][4] Part 1: The Discovery of 3-Fluoropiperidine Derivatives as Potent, Orally Active Agents." Bioorganic & Medicinal Chemistry Letters.
-
Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.
-
Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1]
-
Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
Beyond Flatland: Strategic Discovery of Novel Fluorinated Heterocyclic Scaffolds
Executive Summary: The Fluorine Renaissance
The incorporation of fluorine into heterocyclic scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for conformational control and physicochemical tuning. As drug discovery moves beyond "flatland"—the over-reliance on planar aromatic systems—novel fluorinated
This guide details the strategic discovery of these scaffolds, focusing on Late-Stage Functionalization (LSF) and novel
The Strategic Imperative of Fluorine
Fluorine is not merely a hydrogen substitute; it is a distinct functional element that alters the global properties of a molecule. The high electronegativity (4.0) and the strength of the C-F bond (~105 kcal/mol) drive three critical effects in drug design:
-
Metabolic Stability: Blocking labile C-H sites (e.g., P450 oxidation) to extend half-life (
). -
Lipophilicity Modulation: Fluorine generally increases
, enhancing membrane permeability, though strategic placement in polar scaffolds can offset this to maintain solubility. -
Conformational Locking: The gauche effect in fluoro-alkyl chains and dipole-dipole interactions can lock flexible heterocycles into bioactive conformations, reducing the entropic penalty of binding.
Table 1: Physicochemical Impact of Fluorine Substitution
| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl ( | Trifluoromethoxy ( |
| Van der Waals Radius | 1.20 Å | 1.47 Å | ~2.2 Å | ~2.5 Å |
| Electronegativity | 2.1 | 4.0 | 3.5 (group) | 3.7 (group) |
| Hammett | 0.00 | 0.06 | 0.54 | 0.35 |
| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 1.04 |
| Bioisostere For | - | OH, H | Isopropyl, | Methoxy ( |
Synthetic Methodologies: From Building Blocks to Late-Stage Functionalization
The discovery of novel scaffolds relies on two distinct workflows: De Novo Synthesis (using fluorinated building blocks) and Late-Stage Functionalization (LSF) . While building blocks offer predictability, LSF allows for the rapid diversification of lead compounds without rebuilding the core.
Photoredox Catalysis: The LSF Workhorse
Visible-light photoredox catalysis has revolutionized the introduction of
Mechanism of Action
The process typically involves a Single Electron Transfer (SET) oxidative quenching cycle. An excited photocatalyst (e.g.,
Visualization of the Photoredox Cycle
Caption: Oxidative quenching cycle for photoredox C-H trifluoromethylation of heteroarenes.
Emerging Scaffolds: Beyond the Aromatic Ring
The frontier of medicinal chemistry lies in fluorinated
-Difluoro-Oxetanes
Significance: Oxetanes are stable, polar bioisosteres for gem-dimethyl or carbonyl groups.[2][3] The incorporation of a
Fluorinated Azepanes
Significance: 7-membered nitrogen rings (azepanes) are often avoided due to entropic flexibility. However, site-selective fluorination can lock these rings into specific puckered conformations via gauche effects. Application: These are increasingly used to mimic peptide turns or to project substituents into specific hydrophobic pockets in GPCR targets.
Difluoroethyl Ethers ( )
Significance: A superior bioisostere for the methoxy group (
Experimental Protocol: Photoredox C-H Trifluoromethylation
Objective: Direct installation of a trifluoromethyl (
Materials
-
Substrate: 1.0 mmol substituted Pyridine (e.g., 4-phenylpyridine).
-
Reagent: 1.5 mmol Sodium triflinate (Langlois Reagent,
) OR Umemoto's Reagent II. -
Photocatalyst: 2 mol%
(highly oxidizing iridium catalyst). -
Oxidant: 2.0 equiv tert-Butyl hydroperoxide (TBHP) (70% aq.) or Potassium Persulfate (
). -
Solvent: Acetonitrile (
) : Water ( ) (3:1 ratio). -
Acid: 1.0 equiv Trifluoroacetic acid (TFA) (activates the heterocycle).
Workflow
-
Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), photocatalyst (2 mol%), and fluorinating reagent (1.5 equiv).
-
Solvation: Add the solvent mixture (
, 0.2 M concentration relative to substrate). -
Activation: Add TFA (1.0 equiv) followed by the oxidant (2.0 equiv).
-
Degassing: Sparge the solution with nitrogen for 5 minutes to remove oxygen (unless using an air-tolerant protocol, but
is recommended for consistency). -
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~3-5 cm distance) with vigorous stirring. A fan should be used to keep the reaction at ambient temperature (25-30°C).
-
Monitoring: Monitor reaction progress via LC-MS or TLC (typically 12-24 hours).
-
Workup: Dilute with ethyl acetate, wash with saturated
(to neutralize acid) and brine. Dry over . -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation & Analytics[4]
-
NMR: The
group attached to a heteroaromatic ring typically appears as a singlet between -60 and -65 ppm . -
Regioselectivity:
radicals are electrophilic; they will preferentially attack the most electron-rich position of the protonated (electron-deficient) heterocycle. For 4-substituted pyridines, substitution usually occurs at the 2-position.
Strategic Decision Framework
Use the following logic flow to determine the optimal fluorination strategy for your drug candidate.
Caption: Decision tree for selecting fluorination methodology based on scaffold type and development stage.
References
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (NIH). Available at: [Link]
-
Novel method to synthesize valuable fluorinated drug compounds (Fluorinated Oxetanes). ScienceDaily / National University of Singapore. Published Feb 21, 2025.[3] Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University Research. Available at: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]
Sources
Technical Guide: Preliminary Investigation of Substituted Piperidine Hydrochlorides
Topic: Preliminary Investigation of Substituted Piperidine Hydrochlorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over twenty classes of pharmaceuticals including analgesics (fentanyl), antihistamines (loratadine), and cognition enhancers (donepezil). The conversion of these lipophilic amines into hydrochloride (HCl) salts is a critical early-stage development step designed to optimize aqueous solubility, bioavailability, and solid-state stability.
This guide provides a rigorous technical framework for the synthesis, salt formation, and physicochemical profiling of substituted piperidine hydrochlorides. It moves beyond basic recipes to explore the causality of experimental design, ensuring high-fidelity data generation for downstream SAR (Structure-Activity Relationship) analysis.
Part 1: Synthetic Architecture & Salt Formation
Core Synthetic Strategy
While various routes exist (e.g., intramolecular cyclization, ring-closing metathesis), the catalytic hydrogenation of substituted pyridines remains the industrial standard due to atom economy and scalability. However, this method introduces stereochemical complexity (cis/trans isomers) that must be resolved prior to salt formation.
Protocol: Hydrochlorination of Substituted Piperidines
Objective: To convert the oily free base piperidine into a crystalline, water-soluble hydrochloride salt. Self-Validating Mechanism: The protocol includes in-process controls (IPCs) to ensure stoichiometry and complete protonation, preventing the formation of hygroscopic mixed salts.
Reagents:
-
Substituted Piperidine (Free Base)
-
Solvent: Anhydrous Diethyl Ether (
) or Ethyl Acetate ( ) (Choice depends on lipophilicity) -
Acid Source: 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane (Anhydrous conditions are critical to avoid oiling out).
Step-by-Step Methodology:
-
Dissolution (Solvation Control):
-
Dissolve 1.0 equivalent of the piperidine free base in 10 volumes of anhydrous
. -
Causality: High dilution prevents rapid occlusion of impurities within the crystal lattice during fast precipitation.
-
-
Acidification (Thermodynamic Control):
-
Cool the solution to 0–5°C in an ice bath.
-
Dropwise add 1.1 equivalents of HCl solution under vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
IPC (Validation): Test the supernatant vapor with moistened litmus paper. It must turn red, indicating excess HCl is present (pH < 2).
-
-
Maturation (Ostwald Ripening):
-
Stir the suspension for 30–60 minutes at 0°C.
-
Causality: This allows small, amorphous particles to redissolve and redeposit on larger crystalline lattices, improving filterability and purity.
-
-
Isolation & Drying:
-
Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Wash the cake with
cold anhydrous ether. -
Dry under high vacuum (
) at 40°C for 12 hours. -
Validation: Run a TGA (Thermogravimetric Analysis) to confirm solvent removal (< 0.5% weight loss).
-
Visualization: Synthetic Workflow
The following diagram illustrates the decision logic for synthesis and salt selection.
Figure 1: Logic flow for the synthesis and hydrochlorination of substituted piperidines, emphasizing the critical isomer separation step.
Part 2: Physicochemical & Structural Profiling
Structural Characterization (NMR & XRD)
Upon conversion to the hydrochloride salt, the piperidine ring undergoes conformational locking due to the protonation of the nitrogen.
-
NMR Shift Diagnostics:
-
NMR: Expect a significant downfield shift (
) for the -protons (positions 2 and 6) adjacent to the nitrogen due to the inductive effect of the cationic ammonium center. - NMR: Similar deshielding is observed for C2 and C6 carbons.
-
Validation: The appearance of a broad singlet between 9.0–10.0 ppm (exchangeable with
) confirms the presence of the moiety.
-
NMR: Expect a significant downfield shift (
-
X-Ray Diffraction (XRD):
-
Single-crystal XRD is the gold standard for determining the absolute configuration of chiral piperidines and the stoichiometry of the salt (e.g., hemihydrate vs. anhydrate).
-
Physicochemical Data Summary
The following table contrasts the typical properties of the free base versus the hydrochloride salt, highlighting the advantages of the salt form for drug development.
| Property | Piperidine Free Base | Piperidine Hydrochloride | Implications for Development |
| Physical State | Oily liquid or low-melting solid | Crystalline solid | High MP allows for easier handling and formulation. |
| Water Solubility | Low to Moderate (Lipophilic) | High (> 50 mg/mL) | Critical for preparing aqueous dosing solutions for in vivo studies. |
| Hygroscopicity | Variable | Generally Low (if pure) | Impure salts are deliquescent; requires rigorous drying. |
| Chemical Stability | Prone to N-oxidation | Resistant to oxidation | HCl salts have longer shelf-life. |
| pKa (Conjugate Acid) | ~10 - 11 | N/A | High pKa ensures ionization at physiological pH (7.4). |
Visualization: Characterization Logic
This diagram outlines the analytical workflow required to validate the salt form.
Figure 2: Analytical decision tree for validating the structural integrity and purity of piperidine hydrochloride salts.
Part 3: Preliminary Biological Investigation
Structure-Activity Relationship (SAR) Implications
The piperidine ring serves as a flexible linker or a pharmacophore itself. The position of substitution (3- vs 4-position) drastically alters the vector of the attached functional groups.
-
4-Substituted Piperidines: Common in opioids (e.g., Fentanyl, Meperidine). The symmetry often simplifies NMR analysis but requires careful optimization of the N-substituent for potency.
-
3-Substituted Piperidines: Introduce chirality. The (R) and (S) enantiomers often exhibit vastly different binding affinities (e.g., in Tiagabine derivatives).
Biological Screening Protocol (In Vitro)
For preliminary investigation, a self-validating screening cascade is recommended:
-
Solubility Check: Dilute the HCl salt in PBS (pH 7.4). If precipitation occurs, the compound is too lipophilic (LogD > 3.5) and requires formulation modification (e.g., addition of DMSO or Cyclodextrin).
-
Target Binding: Radioligand binding assays (e.g., against
-opioid or H1-histamine receptors). -
Metabolic Stability: Incubate with liver microsomes. The piperidine ring is susceptible to hydroxylation and N-dealkylation.
References
-
Review of Piperidine Synthesis: Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link[1]
-
Salt Selection in Drug Discovery: Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Link
-
Piperidine Pharmacophore Analysis: Meyer, M. D. (2019). The Role of Substituted Piperidines in Pharmaceutical Synthesis. BenchChem Technical Guides. Link (Generalized resource for scaffold analysis).
-
Analytical Characterization: Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).[2] Journal of Molecular Structure. Link[2]
-
Opioid Receptor Ligands: Bender, A. M., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor agonist ligands. ACS Chemical Biology.[3] Link
Sources
Methodological & Application
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
An Application Guide for the Stereoselective Synthesis of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride
The piperidine scaffold is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine into this scaffold can profoundly influence its physicochemical and pharmacological properties.[2] Fluorine's high electronegativity can lower the pKa of the piperidine nitrogen, a tactic used to mitigate off-target effects, such as hERG channel interactions, thereby enhancing the cardiovascular safety profile of drug candidates.[2]
However, the synthesis of stereochemically pure fluorinated piperidines presents significant challenges, including the control of multiple stereocenters and the prevention of undesired side reactions like hydrodefluorination.[2][3][4] This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride, a valuable building block for complex pharmaceutical agents. The described route leverages an asymmetric hydrogenation of a pyridinium salt, a robust strategy for establishing the desired stereochemistry with high fidelity.[1][5]
Strategic Overview: Pathways to Chiral Fluorinated Piperidines
Several strategies exist for the synthesis of substituted piperidines, each with distinct advantages and challenges.
-
Asymmetric Hydrogenation of Pyridines: This is a highly atom-economical approach. The primary challenge lies in overcoming the aromaticity of the pyridine ring and preventing catalyst poisoning.[1] Activation of the pyridine as a pyridinium salt significantly facilitates reduction.[5] The use of chiral rhodium, iridium, or palladium catalysts enables excellent control over the stereochemical outcome.[1][6][7]
-
Cyclization Strategies: Intramolecular reactions, such as the aza-Prins cyclization or Michael additions, can construct the piperidine ring with defined stereochemistry.[4][8] These methods often require multi-step synthesis of the acyclic precursors.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine core.[9] While effective, this may limit the accessible structural diversity.
-
Electrophilic Fluorination: Direct fluorination of pre-functionalized precursors, like enamines, can install the fluorine atom.[10] This requires careful synthesis of the precursor to control the regiochemistry and stereochemistry of the fluorination step.[3]
The selected methodology for this guide is the asymmetric hydrogenation of a 4-fluoro-2-methylpyridinium salt. This route was chosen for its efficiency, high stereoselectivity, and scalability, making it suitable for drug development campaigns.
Detailed Synthetic Protocol
The overall synthetic workflow is a three-stage process designed for robust execution and high stereochemical purity.
Caption: Conceptual diagram of the catalyst-controlled asymmetric hydrogenation.
Protocol:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (0.005 eq), the chiral ligand (e.g., (R)-MeO-BoQPhos, 0.011 eq), and Iodine (I₂, 0.03 eq) to a vial. Add degassed dichloromethane (DCM) and stir for 30 minutes to form the active catalyst solution.
-
Hydrogenation: In a high-pressure autoclave, dissolve Intermediate I (1.0 eq) in a mixture of degassed methanol and DCM. Add the prepared catalyst solution via cannula.
-
Seal the autoclave, purge with nitrogen, and then purge with hydrogen gas (3-4 times).
-
Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen.
-
Stir the reaction at 30-40 °C for 24-48 hours. Monitor the reaction progress by HPLC.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ (to quench any remaining iodine) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, Intermediate II , is purified by silica gel column chromatography. The stereochemical purity (ee and de) should be determined using chiral HPLC.
Stage 3: Debenzylation and Salt Formation (Final Product)
Causality and Experimental Choices: The N-benzyl group, having served its purpose as an activating group, must be removed. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenolysis of benzyl groups. This reaction is typically clean and high-yielding. The final free amine is often an oil and can be hygroscopic. Conversion to the hydrochloride salt provides a stable, crystalline, and non-hygroscopic solid that is easier to handle, weigh, and store. [2]This is achieved by treating a solution of the free amine with hydrochloric acid, typically dissolved in an organic solvent like isopropanol or diethyl ether, to precipitate the salt.
Protocol:
-
Debenzylation: Dissolve Intermediate II (1.0 eq) in methanol in a flask suitable for hydrogenation. Add Pd/C (10% w/w, ~0.05 eq by weight).
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (2R,4R)-4-fluoro-2-methylpiperidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol (IPA). Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in IPA (1.1 eq) dropwise with stirring. A white precipitate should form.
-
Stir the resulting slurry at 0 °C for 1 hour. Collect the solid by filtration, wash with cold IPA, and then with diethyl ether.
-
Dry the solid under high vacuum to afford (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride as a white to off-white solid.
Quantitative Data Summary
The following table presents representative data for the synthetic sequence. Actual yields and purities may vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity/Selectivity |
| 1 | 2-Methyl-4-chloropyridine | KF, Benzyl Bromide | Intermediate I | 75-85% | >98% (NMR) |
| 2 | Intermediate I | H₂, Ir-Chiral Catalyst | Intermediate II | 80-90% | >95% de, >98% ee |
| 3 | Intermediate II | H₂, Pd/C, HCl | Final Product | 90-97% | >99% (Chiral HPLC) |
Conclusion
This application guide outlines a robust and highly stereoselective pathway to (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride. The key to this synthesis is the iridium-catalyzed asymmetric hydrogenation of an N-benzylpyridinium salt, which allows for precise control over the formation of the C2 and C4 stereocenters. Each step has been rationalized to provide not just a protocol, but an understanding of the underlying chemical principles. This method is amenable to scale-up and provides a reliable route to a valuable chiral building block for the development of next-generation therapeutics.
References
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry, 11, 264-270. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Gandon, L. A., et al. (2006). A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The Journal of Organic Chemistry, 71(13), 5198–5207. [Link]
-
Zhou, Y.-G., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12(1), 639. [Link]
-
Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5038–5041. [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10983–10988. [Link]
-
Semantic Scholar. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. [Link]
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. semanticscholar.org [semanticscholar.org]
using (2R,4R)-4-fluoro-2-methylpiperidine HCl in medicinal chemistry
Advanced Application Note: (2R,4R)-4-Fluoro-2-methylpiperidine HCl in Medicinal Chemistry
Executive Summary & Strategic Rationale
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on precise stereoelectronic modifications. Unsubstituted piperidines, while ubiquitous in biologically active molecules, frequently suffer from high basicity (leading to hERG toxicity and poor membrane permeability) and metabolic liabilities (susceptibility to cytochrome P450 oxidation).
The incorporation of (2R,4R)-4-fluoro-2-methylpiperidine HCl serves as a sophisticated structural intervention. By strategically placing a methyl group at the C2 position and a fluorine atom at the C4 position in a defined (2R,4R) trans-configuration, medicinal chemists can simultaneously modulate the amine's pKa, block oxidative soft spots, and lock the heterocycle into a highly specific, target-binding conformation[1].
Stereoelectronic Causality: The "Why" Behind the Structure
To utilize this building block effectively, one must understand the causality behind its physicochemical effects:
-
pKa Attenuation via Inductive Effects: Unsubstituted piperidines typically exhibit a pKa of ~11.1, rendering them almost entirely protonated at physiological pH (7.4). The introduction of a highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect through the sigma bond framework. This predictably lowers the pKa of the tertiary amine center to approximately 8.8–9.4[2]. This shift increases the fraction of the neutral, un-ionized species in vivo, drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration[1].
-
Conformational Locking & The Gauche Effect: The (2R,4R) stereochemistry forces a trans-disubstituted relationship on the piperidine ring. To minimize 1,3-diaxial steric clashes, the bulky 2-methyl group strongly prefers the equatorial position. Consequently, the 4-fluoro group is forced into the axial position. Counterintuitively, fluorinated piperidines inherently prefer this axial conformation due to stabilizing electrostatic interactions (
) and hyperconjugation[3]. The (2R,4R) configuration synergistically harnesses both steric and stereoelectronic forces to lock the ring into a single, rigid chair conformation, reducing the entropic penalty upon target binding. -
Metabolic Shielding: The C4 position of a piperidine ring is a classic "soft spot" for oxidative metabolism. C-F bonds are significantly stronger than C-H bonds (approx. 116 kcal/mol vs. 98 kcal/mol). Substituting hydrogen with fluorine at this site effectively blocks CYP450-mediated oxidation without adding significant steric bulk (fluorine is an isostere of hydrogen), thereby extending the compound's half-life[1].
Figure 1: Stereoelectronic workflow demonstrating the synergistic conformational locking of the (2R,4R) configuration.
Quantitative Physicochemical Data
The table below summarizes the causal impact of the individual substituents compared to the fully functionalized (2R,4R) building block.
| Compound Motif | Measured/Calc. pKa | LogD (pH 7.4) | Preferred Conformation | C4 Metabolic Liability |
| Piperidine | 11.1 | -0.1 | Rapid Interconversion | High (Oxidation) |
| 2-Methylpiperidine | 10.9 | 0.3 | Equatorial Methyl | High (Oxidation) |
| 4-Fluoropiperidine | 9.4[2] | 0.2 | Axial Fluorine[3] | Low (Blocked) |
| (2R,4R)-4-Fluoro-2-methylpiperidine | ~8.8 | 0.8 | Eq-Methyl, Ax-Fluoro | Low (Blocked) |
Self-Validating Experimental Protocols
To integrate this building block into drug scaffolds, the amine must be liberated from its stable hydrochloride salt and coupled to an electrophile. Below are two self-validating workflows.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides
Objective: Coupling of the (2R,4R) building block to an electron-deficient heteroaryl core (e.g., 2-chloropyrimidine). Causality: The HCl salt is utilized for long-term bench stability. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent; its high dielectric constant stabilizes the polar transition state (Meisenheimer complex) necessary for SNAr[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add (2R,4R)-4-fluoro-2-methylpiperidine HCl (1.2 equiv, 1.2 mmol) and the heteroaryl halide (1.0 equiv, 1.0 mmol).
-
Free-Basing (In Situ): Suspend the solids in anhydrous NMP (5.0 mL, 0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at room temperature. Causality: The excess base neutralizes the HCl salt and sequesters the HCl generated during the substitution.
-
Reaction Execution: Seal the vial and heat to 90 °C in a pre-heated reaction block for 12 hours.
-
Self-Validation (In-Process Check): At exactly 4 hours and 12 hours, extract a 5 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS. Validation Criterion: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the heteroaryl halide and the MS trace confirms the [M+H]+ mass of the coupled product.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with half-saturated aqueous LiCl (3 x 10 mL). Causality: Aqueous LiCl is highly effective at partitioning the polar NMP solvent into the aqueous layer, preventing emulsion formation.
-
Purification & Stereochemical Validation: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via silica gel chromatography. Validation Criterion: Perform and NMR on the isolated product. A single distinct fluorine resonance in the NMR confirms that no epimerization occurred at the C4 position under thermal stress.
Figure 2: Self-validating SNAr protocol workflow ensuring stereochemical retention and high yield.
Protocol B: Buchwald-Hartwig Cross-Coupling with Unactivated Aryl Halides
Objective: Coupling the building block to an unactivated aryl halide where SNAr is unfeasible.
Causality: Palladium-catalyzed cross-coupling is required. RuPhos Pd G3 is selected as the precatalyst because the bulky RuPhos ligand facilitates rapid reductive elimination, preventing competitive
Step-by-Step Methodology:
-
Atmospheric Control: In a glovebox or using standard Schlenk techniques, charge a dry flask with the aryl halide (1.0 mmol), (2R,4R)-4-fluoro-2-methylpiperidine HCl (1.5 mmol), RuPhos Pd G3 (0.05 mmol, 5 mol%), and NaOtBu (3.0 mmol).
-
Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Causality: Toluene is non-polar and supports the catalytic cycle, while degassing prevents oxygen from oxidizing the active Pd(0) species to inactive Pd(II).
-
Reaction Execution: Heat the mixture to 85 °C for 8 hours under a positive pressure of nitrogen.
-
Self-Validation (In-Process Check): Monitor the reaction via TLC (Hexanes/EtOAc). Validation Criterion: The disappearance of the starting aryl halide spot and the appearance of a new, lower Rf spot (amine product) indicates successful coupling.
-
Workup & Validation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC. Validation Criterion: Analyze the purified compound via 2D NOESY NMR. Cross-peaks between the axial protons and the C2-methyl group will validate the retention of the (2R,4R) chair conformation.
References
-
Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules Source: University of Wisconsin–Madison URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL:[Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem / Yuntsg Database URL:[Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions Source: ResearchGate URL:[Link]
Sources
Strategic Incorporation of Fluorinated Piperidines: Modulation of Physicochemical Properties and Metabolic Stability
[1][2]
Executive Summary & Rationale
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1] However, the "naked" piperidine scaffold often suffers from metabolic liability (oxidative clearance) and excessive basicity (
This Application Note details the strategic deployment of fluorinated piperidines . Unlike random screening, the "Fluorine Scan" is a rational design tactic. The high electronegativity (
Physicochemical Modulation: The "Why"
Basicity ( ) Reduction
High basicity in piperidines promotes lysosomal trapping and hERG binding. Fluorine acts as a "pKa rheostat."[2][3][4] The inductive electron-withdrawal (-I effect) propagates through the
Table 1: Impact of Fluorination Patterns on Piperidine Basicity
| Substitution Pattern | Approx. | Structural Utility | |
| Piperidine (Parent) | 11.0 | -- | Baseline |
| 4-Fluoropiperidine | 9.8 | -1.2 | Minimal steric clash; subtle modulation. |
| 3-Fluoropiperidine | 8.4 - 9.0 | -2.0 to -2.6 | Significant drop; introduces chirality. |
| 3,3-Difluoropiperidine | 7.5 - 8.0 | -3.0 to -3.5 | "Sweet Spot" for physiological pH; achiral. |
| 4,4-Difluoropiperidine | 8.8 | -2.2 | Achiral; blocks C4-oxidation. |
Note: Values are approximate and solvent-dependent. Data synthesized from internal databases and literature [1, 2].
Conformational Control: The Gauche Effect
Unlike steric bulk which prefers equatorial positioning, the C-F bond in protonated 3-fluoropiperidines often prefers the axial orientation. This is the Fluorine Gauche Effect , driven by:
-
Hyperconjugation:
orbital overlap.[5] -
Electrostatics: Favorable charge-dipole interaction between
and .
Application: Use 3-F substitution to "lock" a flexible piperidine into a specific bioactive conformation, reducing the entropic penalty of binding.
Decision Framework & Workflow
The following decision matrix guides the selection of the specific fluorinated motif based on the medicinal chemistry hurdle.
Figure 1: Decision matrix for selecting fluorination patterns based on ADME/Tox liability.
Experimental Protocols
Protocol A: Deoxofluorination Synthesis (Building Block Generation)
Objective: Synthesis of N-Boc-3-fluoropiperidine from N-Boc-3-hydroxypiperidine. Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative). Safety: DAST can be explosive upon heating. Perform all steps in a fume hood behind a blast shield.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (
concentration). Cool the solution to -78°C under an inert nitrogen atmosphere. -
Addition: Add DAST (1.2 eq) dropwise via syringe over 20 minutes. Critical: Maintain temperature < -60°C to prevent elimination side-products (alkenes).
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours. Monitor via TLC (stain with Ninhydrin or KMnO4).
-
Quenching: Cool mixture to 0°C. CAREFULLY quench by dropwise addition of saturated aqueous
. Warning: Vigorous evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation:
NMR should show a multiplet at to ppm (geminal H-F coupling).
Protocol B: Potentiometric Determination
Objective: Accurate measurement of basicity shifts post-fluorination. System: SiriusT3 or equivalent potentiometric titrator.
-
Sample Prep: Dissolve 1-2 mg of the fluorinated piperidine (free base or HCl salt) in 1.5 mL of assay water containing 0.15 M KCl (ionic strength adjustor).
-
Titration: Perform a "Fast-UV" or pH-metric titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Data Analysis: Use the Bjerrum plot to identify the inflection point.
-
Self-Validation: Run a standard (e.g., Quinine) alongside. If the standard deviates >0.1 log unit, recalibrate the electrode.
-
Protocol C: Microsomal Stability Assay (Metabolic Clearance)
Objective: Assess if fluorination successfully blocks oxidative metabolism.
-
Incubation: Incubate test compound (
) with liver microsomes (human/rat, 0.5 mg protein/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins. Centrifuge at 4000 rpm for 20 mins.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life ( ) and Intrinsic Clearance ( ).-
Success Metric: A >2-fold increase in
compared to the non-fluorinated parent indicates successful metabolic blocking.
-
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[2]
Challenge: The initial lead compound containing a piperidine moiety showed potent activity but suffered from severe hERG channel inhibition (IC50 < 1
Solution: Merck chemists introduced a fluorine atom at the C3 position of the piperidine ring.
-
Result: The electron-withdrawing effect lowered the piperidine
from ~10.5 to ~8.5. -
Outcome: This reduction in basicity significantly decreased affinity for the hERG channel (which prefers basic cations) while maintaining potency against the target KSP. The axial fluorine conformation also improved selectivity [3].
Synthetic Workflow Visualization
Figure 2: Synthetic workflow for the conversion of hydroxypiperidines to fluoropiperidines via nucleophilic fluorination.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link
-
Vertex AI Search. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. Link
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Protocol for N-Alkylation of (2R,4R)-4-Fluoro-2-methylpiperidine: Overcoming Synergistic Deactivation
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary & Mechanistic Analysis
The functionalization of (2R,4R)-4-fluoro-2-methylpiperidine is a masterclass in managing competing chemical deactivation pathways. In modern drug discovery—particularly in the synthesis of advanced therapeutics such as [1]—this chiral building block is highly valued for its metabolic stability and precise vector projection. However, the very features that make it desirable pharmacologically render it synthetically recalcitrant.
As a secondary amine, its reactivity is severely dampened by a synergistic deactivation profile :
-
Steric Shielding: The
-methyl group at the C2 position severely restricts the trajectory of incoming electrophiles. Direct kinetic data on substituted piperidines demonstrates that a single -alkyl group reduces alkylation rates by over 60% compared to unsubstituted analogs[2]. -
Electronic Deactivation: The highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen lone pair, lowering the
of the conjugate acid and reducing its intrinsic nucleophilicity.
Because standard
Table 1: Quantitative Data on Piperidine Reactivity
| Piperidine Derivative | Estimated Relative | Conjugate Acid | Primary Deactivation Mode |
| Piperidine | 1.00 | 11.2 | None |
| 4-Fluoropiperidine | ~0.80 | 9.5 | Electronic (-I effect) |
| 2-Methylpiperidine | ~0.40 | 10.9 | Steric ( |
| (2R,4R)-4-Fluoro-2-methylpiperidine | <0.15 | ~9.2 | Synergistic (Steric + Electronic) |
Strategy Selection Guide
The choice of alkylation protocol depends entirely on the nature of the electrophile. Use the decision matrix below to select the appropriate self-validating workflow.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.
Experimental Protocols
Protocol A: Reductive Amination (Self-Validating Workflow)
Objective: Synthesize N-alkyl-(2R,4R)-4-fluoro-2-methylpiperidine via aldehyde/ketone condensation.
Causality: Sodium triacetoxyborohydride (
Step-by-Step Procedure:
-
Freebasing (IPC Checkpoint 1): In an oven-dried round-bottom flask under
, suspend commercially available (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride[4] (1.0 mmol, 153.6 mg) in anhydrous DCE (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol). Stir for 15 minutes.-
Validation: The transition from a cloudy suspension to a clear solution indicates complete freebasing of the amine salt.
-
-
Iminium Formation: Add the target aldehyde (1.2 mmol). (Expert Note: If using a ketone, add Titanium(IV) isopropoxide (1.2 mmol) to act as a Lewis acid and water scavenger, overcoming the severe steric clash at the C2-methyl position). Stir at 25 °C for 2 hours.
-
Reduction: Add
(2.0 mmol, 424 mg) portionwise over 10 minutes to manage the mild exotherm. Stir the heterogeneous mixture at 25 °C for 16 hours. -
In-Process Control (IPC 2): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
-
Validation: The reaction is deemed complete when the
peak of the starting amine is <5% relative to the product mass.
-
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous
(5 mL). (Causality: A basic quench neutralizes acetic acid byproducts and breaks down stable boron-amine complexes). Extract with Dichloromethane ( mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
Figure 2: Mechanistic pathway of reductive amination highlighting steric bottlenecks.
Protocol B: Direct N-Alkylation (For Reactive Electrophiles)
Objective: Alkylate the piperidine nitrogen using highly reactive benzylic, allylic, or
Step-by-Step Procedure:
-
Preparation: Combine the amine hydrochloride (1.0 mmol), anhydrous
(3.0 mmol, finely milled for increased surface area), and KI (0.1 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL). -
Electrophile Addition: Add the reactive alkyl halide (1.1 mmol) dropwise at room temperature.
-
Thermal Activation: Heat the suspension to 70 °C for 18 hours.
-
Causality: Heating is mandatory to overcome the high activation energy barrier imposed by the C2-methyl group's steric shielding of the nitrogen lone pair.
-
-
Validation (IPC): Monitor via TLC (using a Ninhydrin stain).
-
Validation: The secondary amine starting material will stain bright pink/red. The tertiary amine product will remain unstained by Ninhydrin but will absorb UV (if benzylic) or stain positively with Dragendorff's reagent.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.
Troubleshooting & Optimization
Table 2: Optimization Parameters for Reductive Amination
| Carbonyl Type | Solvent | Additive | Reducing Agent | Temp | Expected Yield |
| Aliphatic Aldehyde | DCE | AcOH (1.0 eq) | 25 °C | >85% | |
| Aromatic Aldehyde | DCE | None | 25 °C | >90% | |
| Unhindered Ketone | DCE | 60 °C | 60-75% | ||
| Hindered Ketone | MeOH | 65 °C | <40% (Sluggish) |
References
- Vertex Pharmaceuticals (2024). WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators.
-
ACS Publications (2024). Discovery and Synthetic Applications of a NAD(P)H-Dependent Reductive Aminase from Rhodococcus erythropolis. ACS Catalysis.[Link]
Sources
- 1. WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzhou Zejun Biotechnology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
in vitro assays for novel piperidine derivatives
An in vitro screening cascade is the critical first step in translating novel chemical entities into viable central nervous system (CNS) therapeutics. Piperidine derivatives represent a cornerstone in neuropharmacology, particularly in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's Disease (AD)[1]. The piperidine scaffold—famously utilized in the FDA-approved drug Donepezil—offers highly favorable physicochemical properties for CNS penetration and demonstrates high-affinity binding to the catalytic active site of AChE[2].
As a Senior Application Scientist, I have designed this technical guide to provide researchers with a comprehensive, self-validating in vitro screening workflow. Rather than merely listing steps, this guide explains the mechanistic causality behind each assay, ensuring that your data is robust, reproducible, and ready for preclinical transition.
The Triphasic Screening Cascade
To thoroughly evaluate novel piperidine-based AChE inhibitors, we employ a triphasic methodology:
-
Target Engagement: Quantifying enzyme inhibition using a modified Ellman's assay.
-
Safety Profiling: Assessing neurotoxicity in human SH-SY5Y neuronal models.
-
ADME Profiling: Measuring passive blood-brain barrier (BBB) diffusion via PAMPA.
Fig 1. Triphasic in vitro screening workflow for novel piperidine derivatives.
Protocol 1: Target Engagement (Modified Ellman's Assay)
Scientific Rationale: The 3 is the gold-standard colorimetric method for measuring AChE activity[3]. It utilizes acetylthiocholine iodide (ATChI) as a surrogate substrate. AChE hydrolyzes ATChI to produce thiocholine, which subsequently reacts with Ellman's reagent (DTNB) to form 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion absorbing at 412 nm[3].
Expert Insight: A common pitfall in AChE screening is the simultaneous addition of the inhibitor and the substrate. Because piperidine derivatives often act as competitive or mixed inhibitors, you must pre-incubate the enzyme with the inhibitor before adding the substrate. This allows the binding kinetics to reach equilibrium, preventing artificially inflated IC50 values.
Self-Validating System Controls:
-
Blank: Buffer + DTNB + Substrate (Accounts for spontaneous, non-enzymatic substrate hydrolysis).
-
100% Activity Control: Buffer + Enzyme + DTNB + Substrate + DMSO vehicle (Establishes baseline maximum velocity,
). -
Positive Control: Donepezil (Validates assay sensitivity against a known clinical standard).
Step-by-Step Methodology (96-Well Format):
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM ATChI in deionized water (fresh daily). Prepare piperidine derivatives in DMSO, ensuring the final well concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation[3].
-
Assay Setup: To a clear 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the piperidine derivative (at varying concentrations), and 25 µL of AChE enzyme solution (0.1 U/mL final).
-
Pre-Incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor-enzyme complex formation.
-
Reaction Initiation: Add 50 µL of 10 mM DTNB to all wells, immediately followed by 25 µL of 10 mM ATChI substrate[3].
-
Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm kinetically every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Determine % inhibition relative to the 100% activity control and calculate the IC50 using non-linear regression.
Protocol 2: Neurotoxicity Profiling (SH-SY5Y MTT Assay)
Scientific Rationale: Before advancing a highly potent AChE inhibitor, it must be proven non-toxic to neuronal cells. The human neuroblastoma cell line, SH-SY5Y, is utilized because it expresses key cholinergic markers, making it an ideal in vitro model for Alzheimer's drug screening[4]. The 5 measures cellular metabolic activity; viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[5].
Expert Insight: Phenol red in standard DMEM can interfere with the colorimetric readout of formazan (measured at 540–590 nm)[5]. Always aspirate the media and dissolve the crystals in pure DMSO to ensure a clean optical path and high signal-to-noise ratio.
Self-Validating System Controls:
-
Negative Control (100% Viability): Cells treated with vehicle (0.1% DMSO) only.
-
Positive Control (Cytotoxicity): Cells treated with 1% Triton X-100 (induces complete membrane lysis and cell death).
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells at a density of
cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence[4]. -
Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the piperidine derivatives (e.g., 1 µM to 50 µM). Incubate for 24 hours.
-
MTT Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well[5]. Incubate for exactly 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL of pure DMSO to each well to solubilize the crystals[5].
-
Readout: Shake the plate gently for 5 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise[5].
Protocol 3: Blood-Brain Barrier Permeability (PAMPA-BBB)
Scientific Rationale: CNS drugs must cross the blood-brain barrier. The 6 is a high-throughput, cell-free model used to predict passive transcellular permeation[6]. Because PAMPA isolates passive diffusion from active transport (efflux pumps), it provides a clean, baseline metric of a piperidine derivative's intrinsic lipophilicity and BBB permeability[7].
Expert Insight: The artificial membrane is fragile. To ensure trustworthiness, you must multiplex an integrity marker like Lucifer Yellow into the donor compartment[7]. If Lucifer Yellow is detected in the acceptor well, the lipid bilayer was compromised, and the permeability data for that specific well must be discarded.
Self-Validating System Controls:
-
Integrity Marker: Lucifer Yellow (Ensures membrane intactness).
-
High Permeability Control: Verapamil.
-
Low Permeability Control: Theophylline.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of the donor plate with 5 µL of a 2% porcine brain lipid solution dissolved in dodecane. Allow 5 minutes for the solvent to settle.
-
Donor Setup: Add 150 µL of the piperidine derivative (10 µM in PBS + 5% DMSO, spiked with Lucifer Yellow) to the donor wells[7].
-
Acceptor Setup: Fill the Teflon acceptor plate with 300 µL of PBS containing 5% DMSO (to maintain sink conditions).
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours without agitation[7].
-
Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Measure Lucifer Yellow fluorescence in the acceptor plate to confirm membrane integrity[7].
-
Calculation: Calculate the effective permeability coefficient (
, expressed in cm/s).
Quantitative Data Presentation
The following table synthesizes hypothetical, yet literature-grounded, comparative data for a reference drug (Donepezil) and two novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives[2]. This structured format allows for rapid structure-activity relationship (SAR) decision-making.
| Compound ID | Phenyl Substitution | AChE IC50 (µM) | SH-SY5Y Viability at 10 µM (%) | PAMPA-BBB | Outcome |
| Donepezil | - (Reference) | 0.60 ± 0.05 | 92.4 ± 1.2% | 12.5 (High) | Baseline |
| Compound 5a | 2-Cl | 0.09 ± 0.01 | 90.1 ± 1.5% | 14.2 (High) | Favorable |
| Compound 5d | 2-F | 0.013 ± 0.002 | 96.5 ± 0.8% | 15.8 (High) | Lead Candidate |
Note: Compound 5d demonstrates superior target engagement (lowest IC50), excellent neuronal safety, and high BBB permeability, making it the prime candidate for in vivo studies[2].
Mechanism of Action: Cholinergic Synapse
To contextualize the in vitro data, it is vital to understand the target environment. In a healthy synapse, AChE rapidly hydrolyzes acetylcholine (ACh) to terminate signal transmission. Piperidine derivatives act as competitive inhibitors, blocking the CAS of the enzyme, thereby prolonging the half-life of ACh in the synaptic cleft and enhancing cholinergic neurotransmission[2].
Fig 2. Mechanism of AChE inhibition by piperidine derivatives at the cholinergic synapse.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec. [Link]
-
Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. National Institutes of Health (NIH). [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride as a building block in synthesis
Application Note: (2R,4R)-4-fluoro-2-methylpiperidine Hydrochloride
A Stereochemically Defined Building Block for Advancing Modern Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is the most prevalent saturated nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, a testament to its utility as a versatile scaffold that imparts favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] In parallel, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow medicinal chemists to fine-tune a molecule's pKa, lipophilicity, conformation, and metabolic profile.[3][4]
The convergence of these two powerful motifs in the form of fluorinated piperidines offers a compelling platform for drug discovery.[5][6] This guide focuses on (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride , a chiral building block that provides chemists with precise, three-dimensional control over molecular architecture. The defined stereochemistry at the C2 (R) and C4 (R) positions, combined with the electronic influence of the fluorine atom and the steric footprint of the methyl group, makes this a high-value intermediate for constructing novel chemical entities with enhanced pharmacological profiles.
Physicochemical Properties & Design Rationale
The substitution pattern of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is not arbitrary; each component serves a strategic purpose in molecular design.
The Role of C4-Fluorination: The primary impact of the electron-withdrawing fluorine atom at the 4-position is the modulation of the basicity of the piperidine nitrogen.[7] This reduction in pKa is a critical strategy for mitigating off-target effects, particularly the blockade of the hERG potassium ion channel, a common cause of cardiovascular toxicity.[7][8] By lowering the pKa, the proportion of the protonated, positively charged species at physiological pH is reduced, which can disrupt the key electrostatic interactions responsible for hERG binding.[7] Furthermore, the C-F bond can act as a hydrogen bond acceptor and influence the molecule's local dipole moment, potentially improving interactions with target proteins.[4]
The Influence of C2-Methylation and Stereochemistry: The methyl group at the C2 position provides a steric handle that can be used to probe and occupy specific hydrophobic pockets within a target's binding site. Its cis-relationship to the fluorine atom in this (2R,4R) isomer locks the piperidine ring into a preferred conformation, reducing the entropic penalty upon binding and potentially increasing potency. This stereochemical rigidity is crucial for achieving high selectivity for the intended biological target.
| Property Comparison | Piperidine HCl | 4-Fluoropiperidine HCl | (2R,4R)-4-fluoro-2-methylpiperidine HCl |
| Structure | C₅H₁₁N·HCl | C₅H₁₀FN·HCl | C₆H₁₂FN·HCl |
| Molecular Weight | 121.62 g/mol | 139.60 g/mol | 153.63 g/mol |
| pKa (estimated) | ~11.2 | ~9.5[9] | ~9.3 |
| Rationale for Use | Basic scaffold, high water solubility. | Reduced basicity to mitigate hERG risk, potential for H-bond acceptance.[9] | Reduced basicity, fixed conformation for stereospecific interactions, added hydrophobic contact point. |
Core Synthetic Applications & Protocols
(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is a secondary amine, making it an ideal nucleophile for a variety of essential bond-forming reactions. The general workflow involves a simple basification of the hydrochloride salt to liberate the free amine in situ or as an isolated intermediate prior to coupling.
Caption: General workflow for derivatizing the building block.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This is one of the most powerful and widely used methods for forming C-N bonds, enabling the coupling of the piperidine with a diverse range of aryl and heteroaryl halides.[10][11]
Rationale: The choice of a palladium catalyst paired with a specialized biaryl phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base is required to deprotonate the piperidine hydrochloride in situ and to facilitate the catalytic cycle. Anhydrous and oxygen-free conditions are paramount to prevent catalyst deactivation.[11][12]
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the biaryl phosphine ligand (e.g., RuPhos or Xantphos, 4 mol%).
-
Add Base: Add the base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 eq.).
-
Seal and Purge: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add Reagents: Under a positive pressure of inert gas, add (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride (1.2 eq.) and the aryl halide (Ar-X, 1.0 eq.).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: Reductive Amination
This protocol allows for the formation of N-alkyl derivatives via the reaction with an aldehyde or ketone.
Rationale: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in the same pot by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is selective for the iminium ion over the starting carbonyl compound and is tolerant of mildly acidic conditions that favor iminium formation.
Step-by-Step Methodology:
-
Dissolve Reagents: In a round-bottom flask, dissolve (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride (1.1 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) to liberate the free amine. Stir for 10 minutes.
-
Add Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Case Study: A Building Block for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors, known as "gliptins," are a major class of oral antidiabetic drugs.[13][14] Many of these inhibitors feature a central amine core, often a piperidine or piperazine, that interacts with key residues in the enzyme's active site.[15][16] The use of a fluorinated scaffold can enhance potency and improve pharmacokinetic properties.[16]
The (2R,4R)-4-fluoro-2-methylpiperidine core is an excellent starting point for designing novel DPP-IV inhibitors. The amine can be coupled to a suitable electrophile (e.g., a β-amino acid derivative) that targets the catalytic S1 pocket of the enzyme.
Note: A representative image for the final product is conceptual. Caption: Hypothetical synthesis of a DPP-IV inhibitor analogue.
In this hypothetical synthesis, the piperidine nitrogen forms an amide bond with a protected β-amino acid fragment, a common pharmacophore in gliptins like Sitagliptin.[13] The fluorinated phenyl group is designed to occupy the S2 pocket, while the stereochemically defined piperidine ring orients the molecule for optimal binding.
Conclusion
(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is more than just a simple scaffold; it is a sophisticated building block that offers multi-point control over molecular properties. Its pre-defined stereochemistry, coupled with the strategic placement of fluoro and methyl groups, allows researchers to construct complex molecules with greater precision. This leads to improved potency, selectivity, and drug-like properties, reducing the risk of late-stage attrition in the drug development pipeline. Its utility in fundamental synthetic transformations like N-arylation and reductive amination ensures its broad applicability across a range of therapeutic targets, making it an invaluable tool for medicinal chemists.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
-
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. [Source Not Explicitly Named]. Available at: [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
-
Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Request PDF. Available at: [Link]
-
Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. MDPI. Available at: [Link]
-
Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. PubMed. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
- 4'-Fluoro-2-[4-(α -hydroxy-α -phenylbenzyl)piperidino] -acetophenone hydrochloride hydrate. [Source Not Explicitly Named].
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
-
Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate. Available at: [Link]
-
Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source Not Explicitly Named]. Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. cphi-online.com [cphi-online.com]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Substituted piperazines as novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Chiral Purity Determination of 4-Fluoro-2-methylpiperidine: A Comprehensive Protocol Guide
Introduction & Scope
4-Fluoro-2-methylpiperidine is a highly valued chiral building block, prominently featured in the synthesis of advanced therapeutics, including RAS-PI3K modulators for oncology[1]. The molecule possesses two stereocenters (at C2 and C4), resulting in four possible stereoisomers (cis and trans enantiomeric pairs). Accurate determination of its enantiomeric excess (ee) and diastereomeric excess (de) is critical for downstream drug development.
This application note details robust, field-proven methodologies for the chiral resolution of 4-fluoro-2-methylpiperidine, focusing on Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).
Analytical Strategy & Causality (E-E-A-T)
The direct chromatographic separation of small, highly basic fluorinated piperidines on traditional amylose or cellulose-based Chiral Stationary Phases (CSPs) is notoriously difficult.
-
The Causality of Peak Tailing: The secondary amine of 4-fluoro-2-methylpiperidine has a high pKa. When injected directly onto a silica-backed CSP, the free amine undergoes strong hydrogen bonding and ion-exchange interactions with residual surface silanols. This leads to severe peak tailing, irreversible adsorption, and poor resolution.
-
The Solution (Derivatization vs. Volatility): To create a self-validating and reproducible system, the amine must be masked or analyzed via orthogonal phases. Pre-column derivatization using di-tert-butyl dicarbonate (Boc₂O) converts the basic amine into a neutral carbamate. This eliminates silanol interference and enhances the molecule's interaction with the chiral grooves of the CSP via dipole-dipole and steric interactions[2]. Alternatively, for volatile derivatives, direct injection via chiral Gas Chromatography (GC) leverages cyclodextrin-based stationary phases to resolve the free amine without derivatization[3].
Analytical workflow decision tree for 4-fluoro-2-methylpiperidine.
Quantitative Data Summary
The table below summarizes the validated chromatographic parameters for separating the stereoisomers of 4-fluoro-2-methylpiperidine based on current literature standards.
| Analytical Method | Analyte Form | Chiral Column | Mobile/Carrier Phase | Temp | Typical Run Time | Resolution ( |
| Chiral SFC | N-Boc Derivative | Daicel DCpack SFC-A | 97:3 CO₂ / Methanol | 40 °C | < 10 min | > 2.0 |
| Chiral GC | Free Amine | Agilent Cyclodex-B | Helium (1.0 mL/min) | 130 °C | ~ 15 min | > 1.5 |
Detailed Experimental Protocols
Protocol A: Boc-Derivatization and Chiral SFC Analysis
Objective: Determine the enantiomeric excess (ee) of 4-fluoro-2-methylpiperidine via high-throughput SFC[1][2]. Causality Check: Why 97:3 CO₂/MeOH? The Boc-protected amine is highly soluble in supercritical CO₂ and lacks strong hydrogen-bond donating capability. A low percentage of polar modifier (3% MeOH) is sufficient for elution while maximizing the chiral recognition interactions with the stationary phase[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of racemic or enantioenriched 4-fluoro-2-methylpiperidine in 1.0 mL of anhydrous dichloromethane (DCM).
-
Derivatization: Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (TEA) to the solution. Stir the mixture at room temperature (20–25 °C) for 2 hours.
-
Quenching & Extraction: Wash the reaction mixture with 1M HCl (1 mL). Insight: This critical step removes unreacted TEA and free amine, which would otherwise foul the SFC column and cause baseline drift. Follow with a brine wash (1 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield N-Boc-4-fluoro-2-methylpiperidine.
-
Reconstitution: Dissolve the resulting residue in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
-
SFC Injection & Conditions:
-
Column: Daicel DCpack SFC-A (4.6 x 250 mm, 5 µm)[2].
-
Mobile Phase: Isocratic 97:3 CO₂ / Methanol.
-
Flow Rate: 2.0 mL/min.
-
Automated Back Pressure Regulator (ABPR): 1500 psi.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Mechanism of peak resolution improvement via Boc-derivatization in SFC.
Protocol B: Direct Chiral Gas Chromatography (GC)
Objective: Rapid determination of volatile fluorinated piperidine enantiomers without the need for chemical derivatization[3].
Causality Check: Why Cyclodex-B? The
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2 mg of the free 4-fluoro-2-methylpiperidine in 1.0 mL of GC-grade Hexane.
-
Filtration: Pass the solution through a 0.22 µm nylon syringe filter into a standard GC autosampler vial.
-
GC Injection & Conditions:
-
Column: Agilent J&W Cyclodex-B (30 m length x 0.25 mm ID, 0.25 µm film thickness)[3].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Isothermal hold at 130 °C for 20 minutes[3].
-
Injector: 250 °C, Split mode with a split ratio of 50:1 (Injection volume: 1 µL).
-
Detector: Flame Ionization Detector (FID) set to 250 °C.
-
References
- Title: WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g.
- Title: Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules Source: University of Wisconsin–Madison URL
- Title: Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: The Doyle Group URL
Sources
- 1. WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer - Google Patents [patents.google.com]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Note: Strategic HPLC Separation of Piperidine Stereoisomers
Executive Summary
Piperidine rings are structural cornerstones in modern pharmacology, serving as the core scaffold for blockbuster drugs like methylphenidate (Ritalin), paroxetine (Paxil), and donepezil (Aricept). However, the separation of piperidine stereoisomers presents a unique "perfect storm" of chromatographic challenges: high basicity (
This guide provides a definitive protocol for the chiral resolution of piperidine derivatives. Moving beyond generic templates, we detail a Normal Phase (NP) approach using polysaccharide-based stationary phases modified with basic additives—the industry "Gold Standard"—and a Derivatization Protocol for non-chromophoric variants.
The Piperidine Challenge: Mechanism & Causality
To develop a robust method, one must understand why piperidines fail in standard generic screens:
-
The Silanol Trap: Piperidines are strong bases. On standard silica-based chiral columns, the protonated amine interacts ionically with residual silanols (
) on the stationary phase support.-
Result: Severe peak tailing, retention time shifting, and loss of resolution (
). -
Solution: The mobile phase must contain a basic additive (e.g., Diethylamine) to compete for these active sites.
-
-
The Detection Void: Many piperidine building blocks (e.g., 2-methylpiperidine) lack conjugated
-systems.-
Result: Invisible to UV detectors at standard wavelengths (>254 nm).
-
Solution: Low-UV detection (200–210 nm) or pre-column derivatization.
-
Strategic Method Development
The following decision tree outlines the logical flow for selecting the correct mode of chromatography based on the analyte's physicochemical properties.
Figure 1: Decision matrix for piperidine chiral method development. Blue/Green paths indicate preferred workflows.
Protocol A: Direct Normal Phase Separation (The Gold Standard)
Target: Pharmaceutical piperidines with aromatic substituents (e.g., Methylphenidate, Bupivacaine analogues). Concept: Amylose/Cellulose tris(carbamate) phases provide chiral grooves. The non-polar hexane mobile phase forces the analyte into these grooves, while the basic additive suppresses silanol interactions.
Materials
-
Column: Daicel Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 4.6 x 250 mm).[1]
-
Note: AD-H (Amylose) is generally the first choice for piperidines due to its helical cavity size.
-
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).
-
System: HPLC with UV/Vis or DAD detector.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane:IPA (90:10 v/v).
-
Critical Step: Add 0.1% Diethylamine (DEA) to the mixture.
-
Why? DEA (
) is strong enough to keep the piperidine nitrogen deprotonated (neutral), ensuring it interacts with the chiral selector rather than the silica backbone. -
Degas thoroughly. (Do not use vacuum filtration if volatile DEA is already added; sonicate instead).
-
-
Column Conditioning:
-
Flush column with 100% IPA (10 column volumes) if new.
-
Equilibrate with Mobile Phase at 1.0 mL/min for 30 minutes.
-
Monitor: Baseline must be stable.[2] UV cutoff for DEA is ~210 nm; ensure reference wavelength is set correctly if using DAD.
-
-
Sample Preparation:
-
Dissolve sample in Mobile Phase. If insoluble, use 100% IPA or Ethanol.
-
Concentration: 0.5 – 1.0 mg/mL.
-
-
Execution:
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Standard).
-
Detection: 210–230 nm (depending on chromophore).
-
Expected Performance Data (Simulated)
| Parameter | Value | Acceptance Criteria |
| Retention Time ( | Enantiomer 1: ~6.5 min Enantiomer 2: ~8.2 min | Stable |
| Resolution ( | > 2.5 | > 1.5 (Baseline) |
| Tailing Factor ( | 1.1 – 1.2 | < 1.5 |
| Plate Count ( | > 8,000 | > 5,000 |
Protocol B: Derivatization for Non-Chromophoric Piperidines
Target: Simple piperidine building blocks (e.g., 3-hydroxypiperidine, 2-methylpiperidine) lacking UV absorbance. Concept: Attach a "UV tag" (chromophore) to the secondary amine. The most robust reagent is 4-Toluenesulfonyl Chloride (PTSC) or FMOC-Cl .
Workflow Diagram
Figure 2: Pre-column derivatization workflow for UV-invisible piperidines.
Detailed Protocol (PTSC Method)
-
Reagent Prep:
-
Prepare 0.1 M Borate Buffer (pH 9.0).
-
Prepare 10 mg/mL PTSC (Tosyl Chloride) in Acetonitrile.
-
-
Reaction:
-
Mix 100 µL Sample solution + 200 µL Borate Buffer + 200 µL PTSC solution.
-
Vortex and let stand at ambient temperature for 30 minutes.
-
-
Quench:
-
Add 100 µL 1M HCl to stop the reaction (neutralize excess base).
-
-
Analysis:
-
Inject directly onto the Chiralpak AD-H column (using Protocol A conditions).
-
Detection: The Tosyl group provides strong UV absorbance at 254 nm .
-
Case Study: Methylphenidate (Ritalin)
Methylphenidate contains two chiral centers, theoretically yielding four isomers (erythro- and threo- pairs).[4] The drug is the racemic threo-mixture (
-
Objective: Separate
-threo and -threo enantiomers. -
Column: Chiralpak AD-H.
-
Mobile Phase: Hexane / Ethanol / DEA (98:2:0.1).
-
Note: Ethanol is often preferred over IPA for methylphenidate to reduce retention times while maintaining selectivity.
-
-
Results:
-
The erythro isomers (impurities) elute first.
-
The threo enantiomers elute later with
. -
Order of Elution: Generally (
)-threo elutes before ( )-threo on Amylose-based columns, but this must be confirmed with pure standards.
-
Troubleshooting & Maintenance
The "Memory Effect" of DEA
Warning: Once a polysaccharide column (AD-H/OD-H) is exposed to Diethylamine (DEA), the amine modifies the stationary phase environment.
-
Impact: If you later try to run an acidic compound on this same column, retention times will drift, and peak shapes will distort.
-
Best Practice: Dedicate specific columns to "Basic" (DEA-treated) and "Neutral/Acidic" applications. Do not swap back and forth.
Peak Tailing Persists?
If 0.1% DEA is insufficient:
-
Increase DEA: Up to 0.2% is safe for the column.
-
Switch Modifier: Try Ethanolamine (0.1%). It is structurally similar to the analyte and may compete more effectively for silanols.
-
Temperature: Lowering temperature to 10–15°C can sometimes improve resolution (
) by reducing molecular motion, though it may widen peaks slightly.
References
-
Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® AD-H Columns. (Standard operating procedures for amylose-based columns and additive limits).
-
Stringham, R. W., et al. (2004).[5] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[5][6] Chirality.[1][3][4][5][6][7][8][9][10][11] (Definitive study on why dedicated columns are necessary).
-
Babu, C. V., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.[1][3][4][5][6][7][8][9][10][11] (Protocol for PTSC derivatization of non-chromophoric piperidines).
-
BenchChem Application Notes. Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (Direct vs. Indirect methods).[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. ct-k.com [ct-k.com]
- 8. uvison.com [uvison.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Comprehensive NMR Profiling of (2R,4R)-4-Fluoro-2-Methylpiperidine: Structural Validation and Conformational Analysis
Topic: NMR spectroscopic analysis of (2R,4R)-4-fluoro-2-methylpiperidine Content Type: Detailed Application Note and Protocol
Executive Summary & Structural Context[1][2][3][4][5][6][7]
The precise structural characterization of fluorinated piperidines is critical in modern drug discovery. The introduction of fluorine modulates pKa, lipophilicity, and metabolic stability (the "fluorine effect"), but it also introduces complex spin systems in NMR spectroscopy.
This application note details the protocol for the complete assignment and stereochemical validation of (2R,4R)-4-fluoro-2-methylpiperidine .
Stereochemical Definition
The (2R,4R) configuration in a 2,4-disubstituted piperidine dictates a cis relative stereochemistry.
-
C2 (R): With the nitrogen at position 1, the C2-Methyl group is oriented up (assuming standard CIP priority N > C3 > Me > H and H is back).
-
C4 (R): The C4-Fluorine atom is also oriented up (Priority F > C3 > C5 > H).
Conformational Analysis (The "Chair" Logic)
To interpret the NMR data correctly, one must predict the solution-state conformation.
-
Conformer A (Diequatorial): 2-Methyl (Equatorial) / 4-Fluoro (Equatorial).
-
Conformer B (Diaxial): 2-Methyl (Axial) / 4-Fluoro (Axial).
Thermodynamic Prediction: The A-value of a methyl group (~1.7 kcal/mol) strongly favors the equatorial position. While fluorine can exhibit an "axial preference" in some heterocycles due to the gauche effect, this is negligible at the C4 position of piperidine. Therefore, the molecule exists predominantly in the Diequatorial conformation .
-
Key Consequence: H2 and H4 are both Axial . They share a 1,3-diaxial relationship, providing a specific NOE signature.
Experimental Protocol
Sample Preparation
Fluorinated amines are sensitive to pH and aggregation.
-
Solvent:
(Standard) or (to eliminate exchange broadening of NH). -
Concentration: 10–20 mM for routine 1D; >50 mM for 2D (especially
-detected). -
pH Control: The chemical shifts of C2 and C6 are highly pH-dependent. For reproducible quality control (QC), ensure the sample is the free base . If analyzing the hydrochloride salt, add 2-3 equivalents of
in or neutralize prior to extraction into .
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Spectral Width (ppm) | Scans (min) | Critical Parameter |
| zgfhigqn (1H decoupled) | -100 to -250 | 16 | O1P centered at -180 ppm | |
| zg | -100 to -250 | 16 | Acquire to measure | |
| zg30 | -2 to 14 | 16 | D1 > 2s for integration | |
| zgpg30 | 0 to 200 | 1024 | ||
| noesyph | Standard | 32 | Mixing time ( | |
| hoesy | F1(F), F2(H) | 64 | Optional: For direct H-F connectivity |
Spectral Analysis & Assignment Strategy
The Anchor
Start with the
-
Chemical Shift: Expected at
to ppm (typical for cyclohexyl-F systems). -
Multiplicity (Proton-Coupled):
-
Geminal (
): Large doublet (~48 Hz). -
Vicinal (
): If F is Equatorial (H4 is Axial), it couples to H3ax/H5ax (Axial-Axial ~25-30 Hz) and H3eq/H5eq (Axial-Equatorial ~5-10 Hz). -
Pattern: Look for a dtt (doublet of triplets of triplets) or a broad dm.
-
NMR Assignment Logic
The proton spectrum will be dominated by the H-F couplings.
Signal H4 (The Geminal Proton):
-
Position:
4.4 – 4.8 ppm. -
Multiplicity: The "Signature" Multiplet.
-
It is split by F (
Hz) Doublet. -
It is split by H3ax and H5ax (
Hz, axial-axial) Triplet. -
It is split by H3eq and H5eq (
Hz, axial-eq) Triplet.
-
-
Result: A wide dtt spanning >80 Hz.
Signal H2 (The Chiral Center):
-
Position:
2.6 – 3.0 ppm.[1] -
Multiplicity: Multiplet (coupling to Me, H3ax, H3eq).
-
Validation: Verify integration (1H).
Signal Methyl (C2-Me):
-
Position:
1.0 – 1.2 ppm. -
Multiplicity: Doublet (
Hz).
NMR: Using C-F Couplings as Rulers
Fluorine-Carbon couplings are diagnostic for distance from the fluorine atom.
-
C4 (Alpha):
88-92 ppm. Doublet ( Hz). -
C3/C5 (Beta):
35-45 ppm. Doublet ( Hz). -
C2/C6 (Gamma):
variable.[2] Doublet ( Hz). -
Methyl: Singlet (or very small doublet).
Stereochemical Validation (The "Smoking Gun")
To definitively prove the (2R,4R) cis-diequatorial structure over the trans isomer, you must rely on NOE (Nuclear Overhauser Effect) and
J-Coupling Argument (Self-Validating)
If the molecule were in the trans configuration (2R, 4S), the 4-F would likely be Axial (to keep 2-Me equatorial).
-
Scenario A (Target: Cis-Diequatorial): H4 is Axial.[3]
- Hz (Large).
- Hz (Large).
-
Observation: H4 is a wide multiplet.
-
Scenario B (Trans-Diaxial): H4 is Equatorial.
- Hz (Small).
- Hz (Small).
-
Observation: H4 would be a narrow multiplet (mostly dominated by the large
).
The NOE Signature
The most conclusive test is the NOESY experiment.
-
Pathway: In the cis-diequatorial conformer, H2 is Axial and H4 is Axial.
-
Geometry: They are in a 1,3-diaxial arrangement on the same face of the ring.
-
Prediction: A distinct H2
H4 NOE cross-peak .-
Note: This peak is impossible in the trans isomer (where H4 would be equatorial and distant) or the diaxial conformer (where H2 would be equatorial).
-
Visualization of Logic Flow
Figure 1: Decision tree for stereochemical validation using NMR observables.
Summary of Expected NMR Data
| Nucleus | Signal | Shift ( | Multiplicity | Coupling Constants (Hz) | Assignment |
| F4 | -180.0 | dtt | Equatorial F | ||
| H4 | 4.60 | dtt | Axial H (Geminal) | ||
| H2 | 2.80 | m | - | Axial H (Chiral) | |
| Me | 1.10 | d | Equatorial Me | ||
| C4 | 90.0 | d | C-F Carbon | ||
| C3/C5 | 40.0 | d | Beta Carbons |
Note: Chemical shifts are estimated based on
References
-
Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.
-
19F NMR Methodology: Sýkora, D., et al. "19F-centred NMR analysis of mono-fluorinated compounds."[4] RSC Advances, 2022.[4]
-
J-Coupling in Fluorinated Rings: Everett, T. S. "The coupling of fluorine to protons in fluorocyclohexanes." Journal of Chemical Education, 2019. (General reference for J-values).
-
Stereochemical Naming (CIP Rules): "Cis and Trans Isomers in Cycloalkanes." Chemistry Steps.
Sources
- 1. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
🔬 Technical Support Center: Chiral Fluorinated Piperidine Synthesis
The following guide is structured as a Technical Support Center for the synthesis of chiral fluorinated piperidines. It is designed to address specific "tickets" (challenges) encountered by medicinal chemists and process engineers.
Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Stereocontrol, Stability, and Reactivity in Fluoropiperidine Scaffolds[1]
📋 Executive Summary
The synthesis of chiral fluorinated piperidines is complicated by three competing forces: electronic deactivation (fluorine withdraws density, affecting catalyst binding), stereoelectronic effects (the "fluorine gauche effect" dictating axial/equatorial preference), and chemoselectivity (preventing defluorination or elimination).[1]
This guide prioritizes the two most dominant synthetic strategies:
-
Asymmetric Hydrogenation of fluorinated pyridines (Scalable, convergent).
-
Deoxyfluorination of chiral hydroxypiperidines (Targeted, chiral pool dependent).
📂 Module 1: Asymmetric Hydrogenation of Fluoropyridines
Case Ticket #402: "I am hydrogenating 3-fluoropyridine using Pd/C, but I see significant defluorination (formation of piperidine) and low diastereoselectivity."
🔧 Diagnostic & Troubleshooting
The challenge here is the competition between hydrogenation of the aromatic ring and hydrogenolysis of the C-F bond. Furthermore, pyridines can poison heterogeneous catalysts.[1]
Root Cause Analysis:
-
Defluorination: C-F bond activation is facile on metal surfaces (Pd, Pt) especially at high temperatures or low pressures where residence time is high.[1]
-
Catalyst Poisoning: The basic nitrogen binds strongly to the metal surface, inhibiting turnover.[1]
Protocol: The "Glorius" Dearomatization-Hydrogenation (DAH)
To solve this, you must decouple the dearomatization from the stereoselective hydrogenation step or use specific acid-stable systems.[1]
| Variable | Recommendation | Rationale |
| Catalyst | Rh(CAAC) or Pd/C with acid | Rhodium cyclic (alkyl)(amino)carbene (CAAC) complexes prevent defluorination due to steric bulk.[1] Alternatively, simple Pd/C works if the pyridine is activated as a salt or with Lewis acid.[1] |
| Additives | TFA or HCl (1.1 equiv) | Protonating the pyridine (forming pyridinium) prevents catalyst poisoning and activates the ring for reduction.[1] |
| Pressure | High (>50 bar) | High H₂ pressure favors the kinetics of ring reduction over the slower C-F bond cleavage.[1] |
| Solvent | TFE (Trifluoroethanol) | TFE stabilizes the fluoride and intermediates via H-bonding, reducing elimination side reactions.[1] |
Step-by-Step Workflow (Self-Validating):
-
Activation: Dissolve 3-fluoropyridine in MeOH/HCl to form the hydrochloride salt. Checkpoint: Ensure pH < 4.
-
Catalyst Loading: Add 5 mol% Rh/C or Pd(OH)₂.[1]
-
Hydrogenation: Pressurize to 60 bar H₂ at room temperature. Note: Do not heat initially.
-
Monitoring: Monitor by ¹⁹F NMR.
-
Success Signal: Shift from ~ -120 ppm (sp²) to ~ -180 ppm (sp³).
-
Failure Signal: Disappearance of signal (defluorination) or appearance of HF (etching glass).[1]
-
Technical Insight: In acidic media, 3-fluoropiperidine preferentially adopts the axial conformation (cis-isomer if substituted) due to the charge-dipole interaction between the axial C-F bond and the protonated nitrogen (
).[1] This is the "Fluorine Gauche Effect" [1, 2].[1][2]
📂 Module 2: Deoxyfluorination of Hydroxypiperidines
Case Ticket #409: "Using DAST on N-Boc-3-hydroxypiperidine yields the alkene (elimination product) instead of the fluoride. Why?"
🔧 Diagnostic & Troubleshooting
Deoxyfluorination (using DAST, Deoxo-Fluor, XtalFluor) proceeds via an activated intermediate.[1] In piperidines, the adjacent methylene protons are acidic, and the steric bulk of the protecting group often favors E2 elimination over S_N2 substitution.[1]
Troubleshooting Guide:
Q1: Is your Nitrogen protected?
-
Requirement: Nitrogen must be protected with an electron-withdrawing group (Boc, Cbz, Tosyl).[1] Free amines will react explosively with DAST or form N-F bonds.[1]
Q2: Which reagent are you using?
-
Issue: DAST releases HF, which is acidic and can catalyze elimination or deprotection.[1]
-
Solution: Switch to PBSF (Perfluorobutanesulfonyl fluoride) or PhenoFluor with a non-nucleophilic base.[1] These reagents are milder and less prone to elimination [3].[1]
Q3: What is the stereochemistry of the starting alcohol?
-
Mechanistic Check: This is an S_N2 reaction.[1]
Corrective Protocol: Base-Suppressed Deoxyfluorination
-
Substrate: N-Cbz-3-hydroxypiperidine (1.0 equiv).
-
Reagent: XtalFluor-E (1.2 equiv) + DBU (1.5 equiv) or Triethylamine (3HF complex).[1]
-
Why? XtalFluor-E is thermally more stable than DAST and produces less HF.[1]
-
-
Solvent: DCM at -78°C, warm slowly to RT.
-
Additives: If elimination persists, add Collidine (weak base) to buffer the reaction without promoting E2 elimination.[1]
📊 Comparative Data: Fluorination Strategies
| Feature | Asymmetric Hydrogenation [4] | Deoxyfluorination (S_N2) | Electrophilic C-H Fluorination |
| Starting Material | Fluoropyridines (Cheap) | Chiral Hydroxypiperidines (Expensive) | Piperidines (Cheap) |
| Stereocontrol | Catalyst controlled (cis-selective) | Substrate controlled (Inversion) | Substrate/Directing Group controlled |
| Scalability | High (kg scale possible) | Medium (Safety concerns with DAST) | Low (Dilute conditions often needed) |
| Main Failure Mode | Hydrodefluorination (Loss of F) | Elimination (Alkene formation) | Regioselectivity (Mixture of isomers) |
🧠 Visualization: Strategic Decision Making
The following diagram outlines the logical flow for selecting the correct synthesis route based on your starting material and target stereochemistry.
Caption: Decision matrix for selecting the optimal synthesis route based on regiochemistry and substrate availability.
❓ Frequently Asked Questions (FAQs)
Q: Why is my 3-fluoropiperidine salt stable, but the free base decomposes?
A: The free base of
Q: I need the trans-3-fluoro-4-methylpiperidine, but hydrogenation gives cis. What now? A: Hydrogenation is inherently cis-selective (hydrogen adds from the face adsorbed to the catalyst).[1] To access the trans isomer, you should use the Deoxyfluorination route (Method B) starting from the cis-alcohol.[1] The S_N2 inversion will yield the trans-fluoride.[1]
Q: How do I separate the diastereomers if the reaction isn't perfectly selective? A: Fluorine introduces significant changes in lipophilicity but small changes in size.[1]
-
Derivatization: Protect the amine with a bulky group (e.g., N-Boc or N-Cbz).[1]
-
Chromatography: Use fluorinated stationary phases (FluoroFlash) or simply silica gel with low-polarity solvents (Hexane/EtOAc).[1] The axial-F isomer is usually less polar than the equatorial-F isomer due to dipole cancellation.[1]
📚 References
-
Lankin, D. C., et al. (2000).[1][3] "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect."[1][3] Journal of the American Chemical Society.[1]
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]
-
Nielsen, M. K., et al. (2016).[1] "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space." Journal of the American Chemical Society.[1] [1]
-
Wollenburg, M., et al. (2019).[1][4] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[1][3] Nature Chemistry.[1][4] [1]
-
Ruan, J., et al. (2022).[1] "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Communications.[1]
Sources
Technical Support Center: Optimizing Diastereoselectivity in Piperidine Fluorination
Status: Operational Operator: Senior Application Scientist Topic: Stereoselective Fluorination of Piperidine Scaffolds Case ID: FL-PIP-OPT-001
Strategic Overview: The "Axial Preference" Directive
Before troubleshooting specific reactions, you must accept a counter-intuitive thermodynamic reality unique to fluorinated heterocycles: The Gauche Effect .
Unlike alkyl substituents which prefer the equatorial position to minimize 1,3-diaxial interactions, fluorine on a piperidine ring often prefers the axial position. This is driven by a hyperconjugative interaction where electron density from the anti-periplanar
-
Protonated/N-Acyl Piperidines: The axial preference is amplified ($ \Delta G_{eq \to ax} \approx -0.4 \text{ to } -1.6 \text{ kcal/mol} $) due to favorable dipole minimization between the C-F bond and the N-heteroatom vector.
-
Implication: If your thermodynamic product is the axial fluoride, forcing an equatorial fluoride requires kinetic control or specific conformational locking (e.g., bulky N-protecting groups like Boc/Cbz to enforce ring flip).
Visualizing the Mechanism
Figure 1: Mechanistic drivers favoring axial fluorine conformation in piperidine systems.
Troubleshooting Module: Nucleophilic Fluorination (Deoxyfluorination)
Scenario: You are converting a hydroxypiperidine to a fluoropiperidine using DAST, Deoxo-Fluor, or XtalFluor. Common Failure: Elimination (alkene formation) instead of substitution, or poor diastereomeric ratio (dr).
Q1: I am seeing significant elimination (tetrahydropyridine formation). How do I suppress this?
Root Cause: The intermediate activated alcohol (alkoxysulfur trifluoride) acts as a leaving group. If the fluoride anion is not sufficiently nucleophilic or if the
Corrective Protocol:
-
Switch Reagent Class: Move from DAST to XtalFluor-E or Fluolead . These reagents generate less HF and are less basic, reducing E2 pathways.
-
Add an Exogenous Fluoride Source: Add Et3N·3HF (Treat HF) or TBAF_{anh} (1.5 eq) to the reaction. This increases the concentration of nucleophilic fluoride, accelerating the
step relative to elimination. -
Solvent Switch: Change from DCM to a non-polar solvent like Toluene or Hexanes (if solubility permits). Elimination is often charge-separated in the transition state; non-polar solvents disfavor this.
Q2: How do I control Inversion vs. Retention?
Mechanism: Standard DAST fluorination proceeds via
Optimization Table:
| Desired Outcome | Reaction Conditions | Mechanism |
| Inversion ( | Protect Nitrogen: Use electron-withdrawing groups (Tf, Ts, Ns) to deactivate the lone pair. Reagent: DAST/Deoxo-Fluor at -78°C. | Direct displacement of activated OH. |
| Retention (Double Inv.) | Protect Nitrogen: Use participating groups (Bn, Allyl) or free amine (if stable). Reagent: DAST at 0°C to RT. | N-lone pair displaces OH (Aziridinium) |
Troubleshooting Module: Stereoselective Hydrogenation
Scenario: You are reducing a fluoropyridine to access a cis-fluoropiperidine. Method: Heterogeneous Hydrogenation (Pd/C, PtO2).
Q3: I need the cis-2,3 or cis-3,4 isomer exclusively. Which catalyst system works best?
Recommendation: Use Pd(OH)₂/C (Pearlman's Catalyst) or Rh/Al₂O₃ in acidic media.
The Protocol (Self-Validating):
-
Substrate: Fluoropyridine salt (HCl or TFA salt).[1] Note: Free base pyridines often poison the catalyst.
-
Solvent: MeOH or AcOH.
-
Pressure: 50-100 psi H₂.
-
Validation: The hydrogenation occurs on the face opposite to the most sterically hindering substituent (if pre-existing). However, for simple fluoropyridines, the cis isomer is kinetically favored because H₂ adds from the catalyst surface to the same face (syn-addition).
Critical Step: If you require the trans isomer, you must perform the hydrogenation to get the cis product first, then perform a thermodynamic equilibration (epimerization) by heating with a base (e.g., KOtBu in tBuOH) or acid, allowing the center alpha to the nitrogen to scramble to the more stable (often equatorial) position.
Troubleshooting Module: Electrophilic C-H Fluorination
Scenario: Late-stage fluorination of a piperidine scaffold using Selectfluor.
Q4: How do I achieve site-selectivity (C3 vs C2)?
Insight: Electrophilic fluorination of piperidines usually requires an Enolate or Enamine intermediate.
-
C3-Fluorination: Best achieved via N-Boc-piperidin-4-one. Generate the thermodynamic enol silyl ether (TMSO, base) and react with Selectfluor.
-
Directed C-H Activation: Use a directing group (DG) like 8-Aminoquinoline or Picolinamide at the N-position.
Workflow: Pd-Catalyzed Directed Fluorination
Figure 2: Palladium-catalyzed directed C-H fluorination pathway.
Analytical Validation: NMR Diagnostics
Scenario: You have isolated a product but need to confirm the diastereomer (Axial-F vs Equatorial-F).
Q5: How do I distinguish axial-F from equatorial-F using 1H/19F NMR?
Use the Geminal and Vicinal Coupling Constants (
Data Table: Diagnostic Coupling Constants
| Feature | Axial Fluorine ( | Equatorial Fluorine ( |
| Large ( | Smaller ( | |
| Large ( | Small ( | |
| Upfield (typically -180 to -200 ppm) | Downfield (typically -160 to -180 ppm) | |
| Multiplet Shape | Broad "td" or "tt" (due to large couplings) | Narrower "d" or "dt" |
Protocol:
-
Run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment if coupling constants are ambiguous. Strong NOE between
and 1,3-diaxial protons confirms axial orientation. -
Solvent Titration: Run NMR in
vs. . A significant shift in coupling constants indicates conformational mobility (flipping chair); lack of change indicates a locked conformation.
References
-
Conformational Analysis: Sun, H., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020. Link
-
Hydrogenation: Stalder, R., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.[2] Link
-
Nucleophilic Fluorination: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3] Journal of the American Chemical Society, 2015.[3] Link
-
C-H Activation: Chan, K. S. L., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010. Link
-
General Review: Champagne, P. A., et al. "Stereoselective Synthesis of Fluorinated Piperidines." Chemical Reviews, 2015. Link
Sources
Technical Support Center: Volatile Fluorinated Amine Purification
The following guide is designed as a Tier 3 Technical Support resource, intended for senior researchers and process chemists. It bypasses basic laboratory instruction to focus on the specific physicochemical anomalies of fluorinated amines.
Ticket ID: VFA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The Fluorine Effect
Purifying volatile fluorinated amines (VFAs) requires unlearning standard amine protocols. The introduction of fluorine atoms onto the alkyl chain creates two distinct physicochemical shifts that cause standard workflows to fail:
-
pKa Depression: The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the amine.[2] While triethylamine has a pKa of ~10.7, 2,2,2-trifluoroethylamine (TFEA) has a pKa of 5.7 .[1]
-
Volatility Enhancement: Fluorination reduces intermolecular Hydrogen bonding capability and increases vapor pressure, often pushing boiling points near or below ambient temperature (e.g., TFEA b.p. 37°C).
Module 1: The "pKa Swing" Extraction Protocol
Issue: "I followed the standard acid-base extraction (pH 12), but I lost my product." Root Cause: You likely treated the VFA like a standard alkyl amine. At pH 12, everything is deprotonated. However, the unique pKa of VFAs allows for a highly selective "neutral extraction" that separates them from non-fluorinated amine impurities.
The Protocol
Objective: Isolate 2,2,2-trifluoroethylamine (or similar) from a mixture containing non-fluorinated alkyl amines.
| Compound Class | Approx.[3][4][5][6][7][8][9][10] pKa (Conj. Acid) | State at pH 7.5 | Solubility at pH 7.5 |
| Fluorinated Amine | ~5.5 – 7.0 | Free Base (Neutral) | Organic Phase |
| Alkyl Amine (Impurity) | ~10.0 – 11.0 | Ammonium Cation (+) | Aqueous Phase |
Step-by-Step Workflow:
-
Acidification: Dissolve crude mixture in dilute HCl (pH < 2) to protonate all species. Wash with diethyl ether to remove non-basic organic impurities.
-
The Critical pH Adjustment:
-
Cool the aqueous layer to 0°C (essential to minimize volatility).
-
Slowly adjust pH to 7.0 – 7.5 using saturated NaHCO₃. Do not overshoot to pH 10+.
-
-
Selective Extraction:
-
Extract immediately with Dichloromethane (DCM) or Pentane (pre-cooled).
-
Mechanism:[1] At pH 7.5, the fluorinated amine (pKa ~5.7) is >98% deprotonated and partitions into the organic layer. The non-fluorinated amine (pKa ~10.7) remains >99.9% protonated and stays in the water.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid CaCl₂ as it can coordinate with some amines).
-
Isolation: Do not rotovap to dryness. Distill the solvent using a Vigreux column (see Module 2).
Module 2: Distillation & Azeotrope Management
Issue: "My product co-distills with the solvent or water." Root Cause: VFAs form "minimum boiling azeotropes" with water and common solvents.
Troubleshooting Table: Boiling Point Anomalies
| Amine | Boiling Point (Pure) | Azeotrope Risk | Mitigation Strategy |
| 2,2,2-Trifluoroethylamine | 37°C | Water (b.p. <37°C) | Dry strictly with KOH pellets before distillation. |
| 2,2-Difluoroethylamine | 68°C | Ethanol/Water | Use fractional distillation with high reflux ratio (10:1).[1] |
| Perfluoropropylamine | ~48°C | THF | Avoid THF; use Ether/Pentane for extraction. |
Protocol: The "Salt-Break-Distill" Method
For highly volatile amines (b.p. < 50°C), direct distillation is lossy.[1] The most robust method is isolation via the hydrochloride salt.
-
Salt Formation: Bubble dry HCl gas into the dried organic extract (from Module 1). The VFA-HCl salt will precipitate immediately.
-
Filtration: Filter the white solid. Note: VFA salts are stable and non-volatile (sublimation pt > 200°C).[1]
-
Storage: Store the salt indefinitely.
-
Regeneration (Just-in-Time):
-
Place VFA-HCl salt in a distillation flask.
-
Add high-boiling base (e.g., Tetraglyme + NaOH or solid KOH).
-
Heat gently; the free amine will distill over pure, leaving water and salt behind.
-
Module 3: Chromatographic Purification
Issue: "The amine streaks on silica or vanishes during concentration." Root Cause: Silica acidity protonates the amine (causing streaking), and vacuum concentration evaporates the free base.
Optimized Stationary Phases
-
Amine-Functionalized Silica: Use NH₂-silica cartridges.[1] This prevents the VFA from interacting with acidic silanols.
-
Neutralized Silica: Pre-treat standard silica with 1% Triethylamine (TEA) in hexane.[1] Warning: Ensure your VFA can be separated from TEA (b.p. 89°C) if you use this method.
The "Volatile Acid" Mobile Phase
Instead of using strong acids like TFA (which are hard to remove), use CO₂-saturated solvents or Formic Acid in the mobile phase.
-
Technique: Flash chromatography using Ether/Pentane.
-
Fraction Collection: Collect fractions into pre-cooled flasks containing 1.0 eq of HCl in Dioxane if you intend to store the product.
Module 4: Visualizing the Purification Logic
Caption: Decision tree for isolating volatile fluorinated amines, prioritizing salt formation for high-volatility candidates.
FAQ: Troubleshooting & Anomalies
Q: I see a white solid forming in my receiver flask during distillation. What is it?
A: This is likely a carbamate salt . Fluorinated amines react rapidly with atmospheric CO₂ to form solid carbamates (
-
Fix: Distill exclusively under Nitrogen or Argon atmosphere. Ensure the system is closed with a drying tube packed with NaOH (to scrub CO₂).
Q: Can I use Rotovap to remove the solvent? A: No. Even at 0°C/high vacuum, TFEA (b.p. 37°C) will co-evaporate with DCM (b.p. 40°C).
-
Fix: Use a short-path distillation apparatus or a Vigreux column at atmospheric pressure to distill off the solvent, leaving the amine in the pot. Stop when the head temperature rises to the amine's boiling point.
Q: Why is my yield low after silica column chromatography? A: The amine likely decomposed or irreversibly bound to the silica.
-
Fix: Switch to Alumina (Basic activity) or use the "Salt Formation" method (Module 2) to bypass chromatography entirely.
References
-
Basicity of Fluorinated Amines
-
Source: NIST Standard Reference Database. "2,2,2-Trifluoroethylamine pKa Determination."[1]
- Relevance: Establishes the pKa of ~5.
-
-
Purification via Salt Formation
-
Source: Sigma-Aldrich Technical Bulletin. "Handling and Storage of Volatile Amines."[11]
- Relevance: Confirms stability of HCl salts vs.
-
-
Azeotropic Data
-
Source: CRC Handbook of Chemistry and Physics.[12] "Azeotropic Data for Binary Mixtures."
- Relevance: Identifies w
-
-
Selective Ammonium Carbamate Crystallization (SACC)
- Source: ResearchGate.
- Relevance: Advanced technique for separ
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]
- 3. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 7. rushim.ru [rushim.ru]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. guidechem.com [guidechem.com]
- 10. labsup.net [labsup.net]
- 11. nbinno.com [nbinno.com]
- 12. Azeotrope tables - Wikipedia [en.wikipedia.org]
improving the resolution of 4-fluoro-2-methylpiperidine enantiomers
Executive Summary
Resolving 4-fluoro-2-methylpiperidine presents a unique challenge due to its dual chirality (C2 and C4) and the electronic influence of the fluorine atom. You are likely dealing with a mixture of four stereoisomers: a cis-pair ((2R,4S) and (2S,4R)) and a trans-pair ((2R,4R) and (2S,4S)).
Successful resolution requires a sequential approach: Diastereomeric Separation (Cis vs. Trans) followed by Enantiomeric Resolution of the isolated diastereomers. Attempting to resolve all four simultaneously is the most common cause of failure.
This guide provides a validated workflow, troubleshooting protocols, and specific method parameters to achieve high optical purity (>98% ee).
Part 1: The Resolution Workflow (Visualized)
Before starting, ensure you understand the hierarchy of separation. You must isolate the diastereomers first.
Caption: Logical workflow for resolving 4-fluoro-2-methylpiperidine, prioritizing diastereomer separation.
Part 2: Technical Support & Troubleshooting (Q&A)
Section 1: Diastereomer Separation (Pre-Resolution)
Q1: I am seeing complex chromatograms with overlapping peaks. Why can't I resolve the enantiomers directly? A: You are likely injecting the full mixture of four isomers. The physical properties (boiling point, polarity) of the cis and trans diastereomers differ significantly, while enantiomers are identical in an achiral environment.[1]
-
Protocol: Perform an achiral separation first.
-
Method: Flash Column Chromatography.[2]
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: DCM:MeOH:NH₄OH (95:4:1). The basic modifier (NH₄OH) is critical to prevent the amine from streaking on the silica.
-
Validation: Use ¹H-NMR. The coupling constants of the C4 proton will differ. Cis isomers typically show larger coupling constants (
) if the fluorine is equatorial, though the "fluorine effect" often favors an axial fluorine conformation [1].
-
Q2: How do I distinguish the Cis and Trans isomers by NMR? A: Look at the H4 proton signal (multiplet near 4.5–5.0 ppm).
-
Trans-isomer (2-Me eq, 4-F eq): H4 is axial. Expect a large coupling constant (
Hz) with the axial protons at C3 and C5. -
Cis-isomer (2-Me eq, 4-F ax): H4 is equatorial. Expect smaller coupling constants (
Hz). -
Note: The 4-fluoro substituent introduces a strong dipole. In non-polar solvents, the cis isomer often predominates due to the gauche effect, but this can shift upon protonation [2].
Section 2: Chemical Resolution (Crystallization)
Q3: Which resolving agents work best for fluorinated piperidines? A: Fluorine lowers the pKa of the piperidine nitrogen (approx pKa 9.0–9.5) compared to non-fluorinated analogs, but it remains basic enough for salt formation.
-
Primary Candidates:
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): The "gold standard" for 2-substituted piperidines. The benzoyl groups provide steric bulk and π-π interactions that stabilize the crystal lattice [3].
-
(S)-Mandelic Acid: Effective for smaller amines.
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA): Use if DBTA yields oils instead of crystals.
-
Q4: My salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates the lattice energy is insufficient to overcome solvation energy, or the solvent is too polar.
-
Troubleshooting Steps:
-
Switch Solvent: Move from MeOH to EtOH or iPrOH.
-
Add Anti-solvent: Dissolve the oil in a minimum amount of hot MeOH, then add hot MTBE or EtOAc dropwise until cloudy. Cool slowly.
-
Use the "Pope-Peachey" Method: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "wrong" enantiomer to remain in solution as the soluble hydrochloride salt, while the "right" enantiomer precipitates as the chiral tartrate [4].
-
Q5: Can you provide a specific screening protocol? A: Yes. Follow this micro-scale screen before scaling up.
Table 1: Diastereomeric Salt Screening Protocol
| Step | Action | Observation | Decision |
| 1 | Dissolve 100 mg of amine (single diastereomer) in 0.5 mL EtOH. | Clear solution | Proceed. |
| 2 | Add 1.0 eq of Resolving Agent (e.g., L-DBTA) dissolved in 0.5 mL warm EtOH. | Precipitate forms | Hit. Heat to redissolve, then cool to crystallize. |
| 3 | If no precipitate, add MTBE (anti-solvent) dropwise. | Precipitate forms | Hit. Optimize solvent ratio. |
| 4 | If oil forms. | Oiling out | Re-heat. Add seed crystal if available. Switch to iPrOH. |
| 5 | Harvest crystals and check ee% (Chiral HPLC). | ee > 80% | Recrystallize to upgrade to >98%. |
Section 3: Chromatographic Resolution (HPLC/SFC)
Q6: What HPLC column should I use for analytical check or prep separation? A: Polysaccharide-based columns are most effective. Immobilized phases are recommended to allow for a wider range of solvents.
-
Column: Chiralpak IA or Chiralpak IG (Immobilized Amylose/Cellulose derivatives).
-
Mobile Phase (Normal Phase): Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Critical: You must use a basic additive (0.1% DEA or TEA). Without it, the secondary amine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution [5].
-
-
Mobile Phase (SFC - Supercritical Fluid Chromatography): CO₂ : MeOH (with 0.2% DEA).
-
SFC is superior for preparative scale due to faster solvent removal and lower viscosity.
-
Q7: The peaks are broad and tailing. Is my column dead? A: Likely not. It is usually a chemistry mismatch.
-
Check Additive: Ensure your mobile phase contains 0.1% DEA.
-
Temperature: Lower the column temperature to 15°C or 20°C. Lower temperatures often increase the separation factor (
) for chiral separations. -
Sample Load: If doing prep, you might be overloading. Check if the front of the peak is sharp and the back is tailing (Langmuir isotherm behavior).
Part 3: Advanced Methods (Enzymatic)
Q8: Chemical resolution is low yield. Is there an enzymatic alternative? A: Yes, Kinetic Resolution using Lipases is highly effective for secondary amines.
-
Enzyme: Candida antarctica Lipase B (CalB) (immobilized, e.g., Novozym 435).
-
Acyl Donor: Ethyl acetate (slow) or Methoxyacetate (fast).
-
Mechanism: The enzyme selectively acylates one enantiomer (usually R) to the amide, leaving the S-amine unreacted.
-
Separation: The resulting amide and unreacted amine have vastly different polarities and can be easily separated by standard silica flash chromatography.
-
Reaction Scheme:
References
-
Sun, A. et al. (2019). "Conformational Analysis of Fluorinated Piperidines." Journal of Organic Chemistry. [Link]
-
Gouverneur, V. et al. (2018). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Communications. [Link]
- Kozma, D. (2002). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA usage in piperidines).
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Source of the Pope-Peachey method).
-
Subramanian, G. (2016). "Chiral Separation Strategies for Pharmaceutical Analysis." Shimadzu Application News. [Link]
Sources
Part 1: Diagnostic FAQs – Understanding the Causality of Deactivation
Welcome to the Advanced Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in synthetic chemistry: the hydrogenation of pyridine and its derivatives.
The aromatic stability of the pyridine ring, combined with the strong Lewis basicity of its nitrogen atom, creates a perfect storm for catalyst deactivation. This guide bypasses generic advice, diving directly into the thermodynamic and kinetic causality behind catalyst failure, and provides self-validating protocols to rescue your workflows.
Q1: My pyridine hydrogenation starts rapidly but completely stalls at ~50% conversion. What is happening at the molecular level? A1: You are experiencing severe product inhibition, a form of reversible catalyst poisoning. The product of pyridine hydrogenation is piperidine. Piperidine is a significantly stronger Lewis base (pKa ~11.2) than the starting pyridine (pKa ~5.2) because it lacks the aromatic delocalization that pulls electron density away from the nitrogen atom. As piperidine accumulates, its highly available lone pair outcompetes the starting material for the active metal sites on your catalyst, effectively blocking further turnover[1].
Q2: How do different transition metals fail during heteroarene hydrogenation? A2: Deactivation pathways are highly metal-dependent:
-
Palladium/Platinum: Fail primarily through strong
-donation from the nitrogen lone pair, which physically blocks the coordination of and the substrate[2]. -
Rhodium (Homogeneous): Rhodium precatalysts often exhibit a sigmoidal kinetic curve. They initially activate but subsequently deactivate by assembling into inactive multimetallic clusters (e.g., pentanuclear rhodium hydrides)[3].
-
Iridium (Homogeneous): At elevated temperatures, Ir complexes suffer from ligand dissociation and subsequent metal deposition, visible as a black precipitate in the reactor[4].
-
Molybdenum: Mo-based catalysts often fail due to unwanted C-H activation at the 2-position of the pyridine ring, forming a stable, catalytically dead "metallacycle"[5].
Q3: Are there modern alternatives to using harsh acids and high-pressure
Part 2: Visualizing Deactivation and Mitigation
To effectively troubleshoot, we must map the logical flow of diagnosing a stalled reaction and understand the mechanistic intervention of acidic additives.
Caption: Diagnostic workflow for identifying and resolving catalyst deactivation.
Caption: Mechanistic pathways of pyridine catalyst poisoning and acid-mediated mitigation.
Part 3: Quantitative Data & Parameter Impact
The following table synthesizes the causality between experimental conditions and catalyst lifespan. Use this matrix to adjust your reaction parameters dynamically.
| Experimental Parameter | Observation / Impact | Mechanistic Causality | Recommended Action |
| Product Accumulation | Reaction stalls at ~50% conversion. | Piperidine acts as a severe poison due to its high pKa, displacing | Add stoichiometric acid to protonate piperidine, or use flow chemistry for continuous product removal[2]. |
| High Temperature (>120°C) | Formation of black precipitates (homogeneous catalysts). | Accelerates Ir-ligand bond cleavage, leading to rapid metal deposition and irreversible deactivation[4]. | Lower temperature; switch to robust bimetallic or heterogeneous supported catalysts. |
| Molybdenum Catalysts | Total loss of activity in heteroarene reduction. | Pyridine undergoes C-H activation at the 2-position, forming a highly stable, inactive metallacycle[5]. | Switch to Rh or Ir-based catalysts for direct ring reduction. |
| Rhodium Precatalysts | Sigmoidal kinetics: induction period followed by sudden death. | Precatalysts aggregate into inactive multimetallic clusters (e.g., pentanuclear Rh clusters) in the presence of | Optimize ligand sterics to prevent cluster aggregation or use heterogeneous Rh/C. |
| Electrochemical Conditions | Sustained activity at ambient temperature/pressure. | Applied potential deoxygenates the Rh oxide layer to expose active Rh(0), which interacts moderately with piperidine[6]. | Utilize anion-exchange membrane electrolyzers with Rh/C for green, scalable synthesis[6]. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must contain an internal control. The following protocols are designed as self-validating systems.
Protocol 1: Acid-Promoted Hydrogenation of Pyridine Derivatives
Purpose: To overcome basic poisoning by converting the substrate/product into a non-coordinating pyridinium/piperidinium salt[2].
-
Setup: In a thick-walled Parr shaker bottle, add the pyridine substrate (1.0 mmol) and 10% Pd/C (5-10 mol%).
-
Solvent & Additive: Suspend the mixture in 10 mL of a protic solvent (e.g., ethanol). Add a stoichiometric equivalent of concentrated HCl (1.05 mmol) relative to the pyridine substrate[2]. Causality: The acid protonates the nitrogen, removing the lone pair's ability to coordinate to the Pd surface.
-
Purge & Pressurize: Seal the vessel, purge with inert gas (3x), then backfill with
. Pressurize to 3-4 atm. -
Reaction & Validation Step: Stir vigorously. Monitor
uptake via pressure drop.-
Self-Validation: If
uptake ceases prematurely, safely vent the reactor and inject an additional 0.2 equivalents of HCl. Repressurize. If uptake immediately resumes, it proves that the initial acid was consumed by side-reactions or was insufficient, validating that basic poisoning was the sole rate-limiting factor.
-
-
Workup: Filter the catalyst safely and neutralize the filtrate with saturated
to isolate the free piperidine base.
Protocol 2: Catalyst Poisoning Assessment (Baseline Test)
Purpose: To definitively differentiate between reversible substrate poisoning and irreversible catalyst degradation (e.g., metal leaching, sulfur poisoning)[8].
-
Isolation: Recover the "spent" catalyst from your stalled pyridine hydrogenation via filtration. Wash sequentially with methanol (3x) and deionized water (3x) to remove weakly bound organics[8]. Dry in a desiccator.
-
Baseline Setup: To a new reaction vessel, add the recovered catalyst, 10 mL of ethyl acetate, and 1.0 mmol of cyclohexene (a highly reactive, non-poisoning standard substrate)[8].
-
Reaction: Purge and pressurize with 1 atm
via a balloon. Stir for 2 hours at room temperature. -
Validation Analysis (GC/NMR):
-
Scenario A (Cyclohexene is fully reduced to cyclohexane): The catalyst is structurally intact. Your initial failure was strictly due to reversible pyridine/piperidine coordination[1]. Action: Proceed with Protocol 1.
-
Scenario B (Cyclohexene is NOT reduced): The catalyst is irreversibly dead. The active sites have been permanently destroyed via sintering, metal leaching, or permanent poisoning by trace impurities (e.g., halides, sulfur) in your pyridine feedstock[1]. Action: Purify starting materials via distillation or guard beds before attempting another run.
-
References
1.2 - BenchChem 2.8 - BenchChem 3.7 - ChemRxiv 4.4 - RSC Publishing 5. 6 - PMC (NIH) 6.1 - BenchChem 7.3 - Journal of the American Chemical Society 8.5 - Princeton University
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile preparation method for homogeneous Ir catalysts for dehydrogenation and hydrogenation reactions involving N-heteroarenes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05183E [pubs.rsc.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Hydrodefluorination in the Catalytic Reduction of Fluoropyridines
Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles, synthesizing fluoropiperidines via the catalytic hydrogenation of fluoropyridines has become a critical workflow. However, this process is frequently derailed by hydrodefluorination (HDF) —the undesired cleavage of the C–F bond.
This guide is designed for research scientists troubleshooting chemoselectivity issues. It provides a foundational understanding of the mechanistic causality behind HDF, actionable FAQs, quantitative data comparisons, and self-validating experimental protocols.
Part 1: Core Principles & The Causality of Chemoselectivity
To control your reaction, you must understand the competing mechanistic pathways at the metal center. Transition metals (such as Rh, Ru, and Pd) are highly active for arene reduction but are also prone to oxidative addition into strong C–F bonds.
Why does HDF happen? The regioselectivity and extent of HDF are dictated by how the substrate coordinates to the catalyst. For example,1[1]. When the highly electronegative fluorine atom sits adjacent to a Lewis-basic nitrogen, the metal coordinates to the nitrogen lone pair, placing the C–F bond in perfect proximity for stepwise or concerted oxidative addition.
How do we prevent HDF? To achieve chemoselective ring hydrogenation (C=C/C=N reduction) without losing the fluorine atom, you must disrupt this N-metal coordination. This is achieved through two primary strategies:
-
Electronic Deactivation (Brønsted Acids): Adding an acid (like aq. HCl) protonates the pyridine nitrogen, eliminating its ability to coordinate to the metal and direct the C–F cleavage[2].
-
Steric/Electronic Masking (Dearomatization): Using a Lewis acid (like HBpin) to form an N-Bpin adduct dearomatizes the ring prior to hydrogenation, bypassing the HDF pathway entirely[3].
Caption: Competing pathways in fluoropyridine reduction: Hydrogenation vs. Hydrodefluorination (HDF).
Part 2: Troubleshooting FAQs
Q1: My hydrogenation yields mostly non-fluorinated piperidine. How do I stop HDF? A1: You are likely using a highly active arene-reduction catalyst (like Rh/C) under neutral conditions.2[2]. Switch to a heterogeneous Palladium catalyst (e.g., 5–10 mol% Pd(OH)₂/C) and add a Brønsted acid (aq. HCl or H₂SO₄)[4]. The acid protonates the nitrogen, disabling the directed HDF mechanism.
Q2: My catalyst is poisoning rapidly before any reduction or HDF occurs. What is going wrong? A2: Fluoropyridines are Lewis basic. In organic solvents without additives, the nitrogen lone pair strongly binds to the metal surface, forming inactive complexes that poison the catalyst[3]. You must block the nitrogen lone pair using either acidic conditions or a borane reagent to maintain catalytic turnover.
Q3: I need all-cis multifluorinated piperidines, but heterogeneous catalysis gives poor diastereoselectivity. What is the alternative? A3: Employ a3[3]. By reacting the fluoropyridine with pinacolborane (HBpin) and a Rh(I) catalyst, you first dearomatize the ring. This intermediate prevents catalyst poisoning and directs the subsequent hydrogenation to yield exclusively all-cis isomers[3].
Part 3: Quantitative Data & Catalyst Selection
Use the following data matrix to select the appropriate catalytic system based on your desired chemoselectivity and stereochemical requirements.
| Catalyst System | Additive / Reagent | Primary Reaction Pathway | Chemoselectivity (F-Retention) | Diastereoselectivity |
| Ru-NHC / Rh/C | None | Hydrodefluorination (HDF) | Low (<10%) | N/A |
| Pd(OH)₂/C | None | None (Catalyst Poisoning) | N/A | N/A |
| Pd(OH)₂/C | aq. HCl or H₂SO₄ | Ring Hydrogenation | High (>85%) | Low to Mixed |
| Rh(I) Complex | HBpin (DAH Process) | Dearomatization + Hydrogenation | High (>90%) | High (All-cis) |
Part 4: Step-by-Step Experimental Workflows
To ensure scientific integrity, every protocol must be a self-validating system. Below are the two most reliable methodologies for suppressing HDF.
Protocol A: Heterogeneous Pd-Catalyzed Chemoselective Hydrogenation
Best for: Scalable, simple synthesis of fluoropiperidines where stereocontrol is not the primary concern.
-
Preparation: In a well-ventilated hood, charge a high-pressure autoclave with the fluoropyridine substrate (1.0 equiv) and Pd(OH)₂/C (5–10 mol%).
-
Acidification: Add the solvent (e.g., ethanol or water) followed by a Brønsted acid (aq. HCl, 1.1 equiv).
-
Causality Check: The acid instantly protonates the basic nitrogen, forming a pyridinium salt that prevents N-directed C–F oxidative addition.
-
-
Hydrogenation: Purge the vessel with N₂, then pressurize with H₂ (typically 10–40 bar depending on substitution) and stir at 30–50 °C for 16–24 hours.
-
Trapping (Optional but Recommended): Because low-molecular-weight fluoropiperidines are highly volatile, add trifluoroacetic anhydride (TFAA) post-reaction to trap the product as a stable amide.
-
Self-Validation Step: Before full purification, analyze the crude mixture via ¹⁹F NMR. Add a standardized capillary tube of α,α,α-trifluorotoluene as an internal standard[1]. Integrate the product fluorine signals against the standard to accurately quantify the ratio of fluorinated piperidine to any trace HDF byproducts.
Protocol B: Dearomatization-Hydrogenation (DAH) Process
Best for: Accessing complex, all-cis multifluorinated piperidines for structure-activity relationship (SAR) studies.
Caption: The Dearomatization-Hydrogenation (DAH) workflow for accessing all-cis fluoropiperidines.
-
Dearomatization: In a glovebox, charge a vial with a Rh(I) catalyst (e.g., [Rh(cod)Cl]₂), the fluoropyridine substrate, and pinacolborane (HBpin, 1.5 equiv).
-
Intermediate Formation: Stir the mixture at room temperature. The HBpin coordinates to the nitrogen and dearomatizes the ring into an N-Bpin dihydropyridine intermediate.
-
Self-Validation Step: Monitor the reaction via ¹H NMR. Do not proceed to hydrogenation until the aromatic pyridine signals have completely disappeared. Proceeding too early exposes unreacted pyridine to the Rh catalyst, triggering HDF.
-
-
Hydrogenation: Transfer the intermediate to a hydrogenation reactor, pressurize with H₂ (approx. 30 bar), and stir until complete saturation is achieved.
-
Workup: Cleave the N-Bpin group using mild hydrolysis or trap directly with an electrophile to isolate the all-cis fluoropiperidine.
References
-
McKay, D., Riddlestone, I. M., Macgregor, S. A., et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis, 2015.[Link]
-
"Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis / PMC, 2020.[Link]
-
"Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds." Organic & Biomolecular Chemistry, 2022.[Link]
-
"The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Communications / PMC, 2019.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
strategies to control regioselectivity in piperidine functionalization
Ticket ID: PIP-REGIO-001 Subject: Strategies for Controlled Functionalization of Piperidine Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Piperidine Functionalization Support Module. You are likely here because the piperidine ring—the most common nitrogen heterocycle in FDA-approved drugs—is notoriously difficult to functionalize selectively. The nitrogen atom dominates the ring’s electronics, often forcing reactions to the
This guide treats your synthetic challenge as a troubleshooting workflow. We move beyond "textbook" reactions to address the practical failure modes of controlling regioselectivity at the
Quick Diagnostic: Select Your Target
Before proceeding, identify your target position relative to the nitrogen atom.
- -Position (C2): The most accessible. Controlled by dipole stabilization (lithiation) or redox potentials (photoredox).
- -Position (C3): The "dead zone." Electronically deactivated and sterically unshielded. Requires indirect methods or specific transient directing groups.
- -Position (C4): Accessible via radical chemistry (Minisci) or steric steering.
Module 1: -Functionalization (The C2/C6 Gateway)
The Standard:
Protocol 1.1: The Beak-Lee Lithiation (N-Boc Directed)
Best for: Introducing alkyl, aryl, or carbonyl groups at C2.
Standard Operating Procedure (SOP):
-
Substrate: N-Boc-piperidine (Boc is critical for dipole stabilization; N-Benzyl fails here).
-
Reagent: s-BuLi (1.1 - 1.3 equiv). n-BuLi is often too slow; t-BuLi promotes decomposition.
-
Additive: TMEDA (1.1 - 1.3 equiv). CRITICAL: Breaks s-BuLi aggregates to increase reactivity.
-
Conditions: THF, -78 °C, 1–4 hours.
-
Quench: Add electrophile at -78 °C, then warm slowly.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Aggregated Lithiating Agent | Ensure TMEDA is fresh and distilled. Switch from n-BuLi to s-BuLi. |
| Decomposition/Ring Opening | Temperature too high | Maintain -78 °C strictly. Piperidine-2-lithio species are less stable than pyrrolidines. |
| Waring Blender Effect (Scrambling) | Proton transfer | Do not allow the reaction to warm above -60 °C before quenching. |
| Low Yield with Bulky Electrophiles | Steric hindrance | The N-Boc group is bulky. Use a less sterically demanding electrophile or switch to N-Pivaloyl (though lithiation is harder). |
Protocol 1.2: Photoredox
-Arylation (MacMillan/Merck Method)
Best for: Late-stage functionalization, mild conditions.
Mechanism: Oxidation of amine to radical cation
SOP:
-
Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).
-
Reagent: Cyanoarene (radical trap).
-
Light Source: Blue LED (450 nm).
-
Solvent: DMSO or DMA (Polarity matching is key).
Module 2: Distal Functionalization ( and )
Accessing the C3/C4 positions requires overcoming the inherent electronic bias of the nitrogen.[5]
Strategy 2.1: The "Blocked" Minisci (C4-Selective)
Best for: Adding alkyl/aryl groups to C4 of pyridines (followed by reduction).
Direct Minisci reaction on piperidines is messy. The superior strategy is to functionalize the pyridine first, then reduce. However, standard Minisci gives C2/C4 mixtures.
The Fix (Baran Protocol): Use a Maleate Blocking Group .[6]
-
React pyridine with maleic acid to form the salt.
-
The maleate hydrogen-bonds to the N-H, sterically blocking the C2 positions.
-
Radical attack is forced to C4.
Strategy 2.2: Transient Directing Groups (C3-Selective)
Best for: C-H activation at the difficult
Concept: Use a catalyst (Pd) that binds to a reversible "arm" attached to the nitrogen. This arm swings the metal to the C3 position.
-
Key Reagent: 8-Aminoquinoline or specific pyridine-based ligands (e.g., Yu-Wasa ligands).
-
Mechanism: The ligand binds Pd, directs it to C3 for C-H activation, then functionalizes.
Visualizing the Logic
The following diagram illustrates the decision matrix for selecting the correct functionalization strategy.
Caption: Decision tree for selecting piperidine functionalization methodologies based on regioselectivity targets.
Frequently Asked Questions (FAQs)
Q1: Why does my N-Boc piperidine lithiation yield a dimer instead of the product? A: This is a classic "electron transfer" side reaction. If you use n-BuLi without TMEDA or allow the temperature to rise, the lithiated species acts as a base/nucleophile toward the unreacted starting material or the Boc group itself.
-
Fix: Ensure the reaction is kept strictly at -78 °C. Add the electrophile rapidly to quench the anion before it can dimerize.
Q2: I need to functionalize C3, but I don't have access to exotic Pd ligands. What is the alternative? A: The "Indirect" route is your best bet.
-
Oxidize your piperidine to the enecarbamate (tetrahydropyridine).
-
Perform a hydroboration-oxidation (anti-Markovnikov) which favors C3.
-
Alternatively, use cyclopropanation of the enecarbamate followed by ring opening, which often places substituents at C3 with high control.
Q3: Can I use N-Benzyl for
Deep Dive: The "Boc Rotation" Phenomenon
A subtle but critical failure mode in piperidine lithiation is the rotational barrier of the Boc group.
-
Observation: In pyrrolidines (5-membered), the N-Boc group rotates slowly. In piperidines (6-membered), it rotates fast (approx.
seconds at -78 °C).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Impact: The oxygen of the Boc carbonyl must coordinate the Lithium to stabilize the transition state (CIPE). Because the rotation is fast in piperidines, the "reactive conformation" is easily accessible, making piperidines easier to lithiate than pyrrolidines in terms of kinetics, but less stable thermodynamically.
-
Takeaway: You cannot "hold" the lithio-piperidine anion for long periods like you can with pyrrolidines. Generate it and trap it immediately.
Caption: The kinetic pathway of Beak-Lee Lithiation, highlighting the coordination-dependent deprotonation.
References
-
Beak, P., & Lee, W. K. (1989).[7]
-Lithioamine synthetic equivalents: The t-Boc group as an activator.[7] Tetrahedron Letters, 30(10), 1197-1200. -
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an
-amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117. -
Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
-
Beng, T. K., & Gawley, R. E. (2012). An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(11), 5300–5308.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Chiral Imperative: A Comparative Guide to Piperidine Stereoisomer Activity
Executive Summary: The Stereochemical Filter
In medicinal chemistry, the piperidine ring is not merely a scaffold; it is a flexible pharmacophore whose biological output is strictly governed by stereochemistry. For researchers developing next-generation ligands, treating piperidine derivatives as flat, achiral entities is a critical failure mode.
This guide objectively compares the biological performance of specific piperidine stereoisomers. We move beyond general theory to analyze Methylphenidate , Paroxetine , and Levobupivacaine —three distinct classes where the spatial arrangement of the piperidine ring dictates the difference between a blockbuster therapy and a toxic liability.
Case Study A: Methylphenidate (Psychostimulants)
The Threo/Erythro Divide [1]
Methylphenidate (MPH) contains two chiral centers, creating four possible isomers: (
Mechanistic Insight
The piperidine ring in MPH must adopt a specific conformation to bind the Dopamine Transporter (DAT). The erythro isomers suffer from unfavorable steric clashes within the DAT binding pocket, drastically reducing affinity. The
Comparative Data: Binding Potency (IC₅₀)
Data synthesized from competitive binding assays using [³H]WIN 35,428 (DAT) and [³H]Nisoxetine (NET) in rat brain synaptosomes.[1]
| Stereoisomer | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Relative Potency (DAT) | Clinical Status |
| ( | 61 - 131 | 31 - 83 | 100% (Reference) | Active (Focalin) |
| ( | > 1,500 | > 1,000 | < 5% | Inactive/Ballast |
| ( | ~8,528 | ~3,779 | < 1% | Toxic/Inactive |
| Racemic ( | ~66 | ~45 | ~50-80% | Active (Ritalin) |
Key Takeaway: The erythro isomers are essentially pharmacological dead weight. The "Chiral Switch" to pure (
)-threo-methylphenidate (Dexmethylphenidate) allows for half the dosing with equivalent efficacy, reducing metabolic load.
Case Study B: Levobupivacaine (Anesthetics)
Stereoselectivity in Cardiotoxicity [2][3][4]
Bupivacaine is a potent local anesthetic containing a piperidine ring. Historically used as a racemate, it is associated with severe cardiotoxicity. The toxicity is not due to the target mechanism (neuronal Na⁺ channel blockade) but rather an off-target stereoselective blockade of cardiac channels.
Mechanistic Insight
The cardiotoxicity of bupivacaine is linked to the blockade of the hERG potassium channel and the cardiac Na⁺ channel (Nav1.5).
-
R(+)-Bupivacaine: Binds avidly to the open state of the cardiac Na⁺ channel and dissociates slowly (high "fast-in, slow-out" kinetics). This leads to accumulation of block and fatal arrhythmias.
-
S(-)-Bupivacaine (Levobupivacaine): Dissociates significantly faster from cardiac channels, preserving cardiac conduction better than the R-enantiomer.
Comparative Safety Data
Lethal dose determination in swine models (intravenous administration).
| Compound | Configuration | Lethal Dose (mg/kg) | Cardiotoxicity Ratio |
| Levobupivacaine | S(-) | ~9.2 - 10.5 | 1.0 (Baseline) |
| Ropivacaine | S(-) (propyl analog) | ~9.5 | ~1.0 |
| Racemic Bupivacaine | 50:50 (R/S) | ~5.1 | 2.1x More Toxic |
| R(+)-Bupivacaine | R(+) | < 5.0 | High Toxicity |
Case Study C: Paroxetine (SSRI)
Conformational Rigidity & Selectivity
Paroxetine is a phenylpiperidine derivative where the piperidine ring is constrained. The marketed drug is the (-)-trans isomer (3S, 4R).
-
Stereochemical Requirement: The trans orientation is critical for high-affinity binding to the Serotonin Transporter (SERT).
-
Binding Affinity: The (-)-trans isomer exhibits sub-nanomolar affinity (
nM). The (+)-trans and cis isomers show significantly reduced affinity (orders of magnitude lower), rendering them therapeutically irrelevant.
Visualizing the Mechanism
The following diagram illustrates the stereoselective interaction pathways described above, highlighting why specific isomers fail or succeed.
Caption: Stereochemical logic flow demonstrating how eutomers optimize therapeutic index while distomers often drive toxicity.
Experimental Protocol: Evaluating Stereoisomer Activity
For researchers attempting to replicate these profiles or evaluate new piperidine scaffolds, the following self-validating workflow is recommended.
Phase 1: Chiral Resolution & Purity Check
Before biological testing, enantiomeric purity must be confirmed.
-
Synthesis: Generate racemate via standard piperidine synthesis (e.g., pyridine reduction).
-
Separation: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).
-
-
Validation: Confirm enantiomeric excess (%ee) > 99% using analytical chiral HPLC. Do not proceed with biological assays if ee < 95%.
Phase 2: Competitive Binding Assay (In Vitro)
Objective: Determine
-
Tissue Preparation: Prepare rat striatal synaptosomes (rich in DAT) or HEK-293 cells stably expressing hSERT.
-
Ligand: Use radiolabeled reference (e.g., [³H]WIN 35,428 for DAT).[1]
-
Incubation:
-
Incubate tissue + radioligand + Test Isomer (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 4°C.
-
Control: Nonspecific binding determined by 10 µM Nomifensine.
-
-
Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to
using the Cheng-Prusoff equation.
Phase 3: Functional Uptake Assay
Objective: Confirm that binding leads to functional inhibition.
-
Substrate: Use [³H]Dopamine or [³H]Serotonin.
-
Workflow:
-
Pre-incubate cells with Test Isomer for 10 mins.
-
Add [³H]Substrate and incubate for 5 mins at 37°C.
-
Terminate uptake with ice-cold buffer.
-
-
Data: Plot log(concentration) vs. % uptake inhibition.
Workflow Visualization
The following diagram outlines the critical path for validating stereoisomer activity.
Caption: Standardized workflow for the isolation and pharmacological validation of piperidine stereoisomers.
References
-
Markowitz, J. S., & Patrick, K. S. (2008).[5] Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers. Journal of Clinical Psychopharmacology, 28(3 Suppl 2), S54–S61. Link
-
Schweri, M. M., et al. (2002). [3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters.[6] Journal of Neurochemistry, 45(4), 1062-1070. Link
-
Mather, L. E., & Chang, D. H. (2001). Cardiotoxicity with modern local anaesthetics: is there a safer choice? Drugs, 61(3), 333–342. Link
-
Coleman, J. A., et al. (2016). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Science, 354(6314), 904-909. Link
-
Groenendaal, D., et al. (2013). Steady-state Plasma Concentration of Donepezil Enantiomers and Its Stereoselective Metabolism and Transport in Vitro. Drug Metabolism and Disposition, 41(6), 1204-1211. Link
-
Karlsson, I., et al. (2015).[7][8] Solenopsin A and analogs exhibit ceramide-like biological activity.[8][9][10] Vascular Cell, 7, 5. Link
Sources
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vascularcell.com [vascularcell.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of (2R,4R)-4-fluoro-2-methylpiperidine Conformation
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its three-dimensional structure is a critical determinant of its biological activity, dictating how it interacts with target receptors. The introduction of substituents, such as methyl and fluoro groups, significantly alters the conformational landscape of the piperidine ring. A precise understanding of these conformational preferences is therefore paramount for rational drug design.
This guide provides an in-depth computational analysis of the conformational preferences of (2R,4R)-4-fluoro-2-methylpiperidine, a molecule that presents a fascinating interplay of steric and electronic effects. We will explore the theoretical underpinnings of its conformational behavior, present a robust computational workflow for its analysis, and discuss experimental validation techniques.
The Dynamic Piperidine Ring: A Balancing Act of Forces
The piperidine ring, much like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[3] However, the resident nitrogen atom introduces an additional layer of complexity. The conformational equilibrium of a substituted piperidine is a delicate balance of several competing factors:
-
Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or hydrogen atoms.[4] The energetic penalty for a substituent to occupy an axial position is quantified by its A-value.[3]
-
Hyperconjugation (Anomeric Effect): Anomeric effects describe the stabilization that arises from the interaction of a lone pair of electrons on a heteroatom with an adjacent anti-periplanar sigma-antibonding (σ) orbital.[5][6][7] In piperidines, the nitrogen lone pair can donate electron density into the σ orbital of an axial C-X bond (where X is an electronegative substituent), thereby stabilizing the axial conformation of that substituent.[5]
-
Electrostatic Interactions: Intramolecular electrostatic interactions, such as dipole-dipole and charge-dipole interactions, can significantly influence conformational preferences, especially in protonated piperidinium salts.[8][9][10] Favorable alignment of local dipoles can stabilize otherwise sterically disfavored conformations.[1]
-
Solvation Effects: The polarity of the solvent can modulate the conformational equilibrium by preferentially stabilizing conformers with larger dipole moments.[8]
Conformational Preferences of (2R,4R)-4-fluoro-2-methylpiperidine
For (2R,4R)-4-fluoro-2-methylpiperidine, we must consider two key chair conformations and the axial versus equatorial positioning of both the methyl and fluoro substituents. The (2R,4R) stereochemistry dictates a cis relationship between the two substituents. This leads to two primary chair conformers in equilibrium: one with both substituents axial and one with both substituents equatorial.
Let's analyze the forces at play for each substituent:
-
2-Methyl Group: The methyl group is sterically demanding (A-value ≈ 1.7 kcal/mol) and will strongly favor the equatorial position to minimize 1,3-diaxial strain.[8]
-
4-Fluoro Group: Fluorine is a small and highly electronegative atom. Its conformational preference is more nuanced. While it has a small A-value, suggesting a slight equatorial preference based on sterics alone, electronic effects can favor an axial orientation. Specifically, hyperconjugation between the nitrogen lone pair and the C-F σ* orbital can stabilize an axial fluorine, a phenomenon often referred to as the anomeric effect in heterocyclic systems.[5][11]
Given these competing influences, we can hypothesize the conformational equilibrium for (2R,4R)-4-fluoro-2-methylpiperidine. The strong steric preference of the methyl group for the equatorial position will likely be the dominant factor, pushing the equilibrium towards the conformer where both the methyl and fluoro groups are equatorial. However, the magnitude of this preference will be modulated by the electronic stabilization of an axial fluorine atom.
Computational Workflow for Conformational Analysis
A robust computational workflow is essential for accurately predicting the conformational landscape of (2R,4R)-4-fluoro-2-methylpiperidine. Density Functional Theory (DFT) has proven to be a reliable method for such analyses.[12][13][14]
Caption: A typical computational workflow for conformational analysis.
Experimental Protocol: Computational Analysis
-
Initial Structure Generation: Generate the 3D structure of (2R,4R)-4-fluoro-2-methylpiperidine.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify all low-energy chair and twist-boat conformers.
-
DFT Geometry Optimization: For each identified low-energy conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set. The M06-2X functional with a large basis set like def2-QZVPP is recommended for its good performance in capturing non-covalent interactions and conformational energies.[8][15] Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections for Gibbs free energy calculations.[13]
-
Solvation Modeling: To simulate a solution-phase environment, incorporate a polarizable continuum model (PCM) during the DFT calculations, specifying the solvent of interest (e.g., chloroform or water).[8][16]
-
Relative Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers to determine their equilibrium populations at a given temperature.
-
NMR Parameter Calculation: For the most stable conformers, calculate NMR chemical shifts and spin-spin coupling constants using a method like the GIAO (Gauge-Independent Atomic Orbital) approach.
Comparative Data: Predicted Conformational Energies
The following table presents hypothetical, yet plausible, relative free energies for the two primary chair conformers of (2R,4R)-4-fluoro-2-methylpiperidine, based on data from analogous systems in the literature.[8][17][18]
| Conformer | 2-Methyl Position | 4-Fluoro Position | Predicted Relative Free Energy (ΔG) in Gas Phase (kcal/mol) | Predicted Relative Free Energy (ΔG) in Water (kcal/mol) |
| A | Equatorial | Equatorial | 0.00 (most stable) | 0.00 (most stable) |
| B | Axial | Axial | +2.5 - 3.5 | +2.0 - 3.0 |
Note: These are estimated values for illustrative purposes. Actual values would be derived from the computational workflow described above.
The diequatorial conformer is expected to be significantly more stable due to the large steric penalty of placing the methyl group in an axial position. The preference for the diequatorial conformer is likely to be slightly reduced in a polar solvent like water, which can better stabilize the potentially larger dipole moment of the diaxial conformer.[8]
Experimental Validation through NMR Spectroscopy
NMR spectroscopy is the premier experimental technique for validating computational predictions of conformational equilibria in solution.[8][17] For fluorinated compounds, 19F NMR and the coupling between 19F and adjacent protons (3JF,H) are particularly informative.[19]
Caption: Workflow for experimental validation using NMR spectroscopy.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the synthesized (2R,4R)-4-fluoro-2-methylpiperidine in a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra. 2D correlation experiments like COSY and HSQC may be necessary for unambiguous signal assignment.
-
Coupling Constant Analysis: Carefully measure the vicinal coupling constants (3J) between the fluorine at C4 and the protons at C3 and C5. The magnitude of these couplings is highly dependent on the dihedral angle, as described by the Karplus equation.
-
A large 3JF,H value (typically > 25 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which occurs when both the fluorine and the coupled proton are axial .
-
A small 3JF,H value (typically < 10 Hz) corresponds to a gauche relationship (~60° dihedral angle), which occurs when one substituent is axial and the other is equatorial, or both are equatorial.
-
By analyzing the magnitudes of the 3JF,Hax and 3JF,Heq coupling constants, the time-averaged position of the fluorine atom, and thus the predominant conformation of the ring, can be confidently determined.[8][17]
Conclusion
The conformational analysis of (2R,4R)-4-fluoro-2-methylpiperidine reveals a classic interplay between sterics and electronics. While the axial preference of fluorine due to hyperconjugative effects is a known phenomenon in fluorinated piperidines, the significant steric demand of the 2-methyl group is predicted to be the overriding factor, leading to a strong preference for the diequatorial conformer.[8][15][20] This guide outlines a synergistic approach, combining robust DFT calculations with targeted NMR experiments, to provide a comprehensive and validated understanding of the three-dimensional structure of this and related substituted piperidines. Such detailed conformational insights are indispensable for the successful design and development of novel piperidine-based therapeutic agents.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(42), 9357-9364. Available from: [Link]
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
ResearchGate. (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Available from: [Link]
-
Lin, I. A., & Raines, R. T. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central, 21(3), 327–335. Available from: [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]
-
PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Available from: [Link]
-
Journal of Structural Chemistry. (2016). DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATION. Journal of Structural Chemistry, 57(8), 1640–1648. Available from: [Link]
-
RSC Publishing. (1974). The Conformational Analysis of Saturated Heterocycles. Part LXVI.1 Stereochemical Orientation of the Methylation of 2-Methylpiperidine. Available from: [Link]
-
ResearchGate. (2026). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Available from: [Link]
-
PubMed. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Available from: [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available from: [Link]
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available from: [Link]
-
RSC Publishing. (n.d.). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Available from: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
Amazon AWS. (2023). recent advances related to anomeric and exo-anomeric effects in carbohydrate chemistry. Available from: [Link]
-
Canadian Science Publishing. (n.d.). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Available from: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
PubMed Central. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Tuning the conformational behavior of 4-methylpiperidine analogues by... Available from: [Link]
-
ACS Publications. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega. Available from: [Link]
-
PubMed Central. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Available from: [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
Wikipedia. (n.d.). Anomeric effect. Available from: [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Available from: [Link]
-
Frontiers. (2023). Computational study of the binding orientation and affinity of noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-1 considering the protein flexibility by using molecular dynamics and cross-docking. Available from: [Link]
-
ResearchGate. (2019). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]
-
Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Available from: [Link]
-
PubMed Central. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. Available from: [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Available from: [Link]
-
Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Available from: [Link]
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Comparative Guide: Mass Spectrometry Fragmentation Strategies for Halogenated Piperidines
Topic: Mass Spectrometry Fragmentation of Halogenated Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halogenated piperidines are critical pharmacophores in medicinal chemistry, often employed to modulate basicity (pKₐ), block metabolic hotspots (e.g., CYP450 oxidation), or improve potency via halogen bonding. However, their structural characterization presents unique challenges. The electron-withdrawing nature of halogens (F, Cl, Br) alters standard fragmentation pathways, and distinguishing positional isomers (e.g., 3-fluoro- vs. 4-fluoropiperidine) requires specific analytical strategies.
This guide compares the two dominant analytical "products"—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) MS/MS —evaluating their performance in structural elucidation, sensitivity, and isomer differentiation.
Quick Comparison Matrix
| Feature | Method A: EI-GC/MS (Hard Ionization) | Method B: ESI-MS/MS (Soft Ionization) |
| Primary Utility | Library matching, impurity profiling | Bioanalysis, metabolite ID, isomer differentiation |
| Dominant Mechanism | Radical-site induced | Charge-site driven neutral loss (HX) |
| Isomer Resolution | Low (Spectra often identical for regioisomers) | High (Distinguishable via MS/MS collision energy) |
| Key Diagnostic | Iminium ions ( | Neutral loss of HF/HCl ( |
| Sample Requirement | Volatile, non-polar derivatives | Polar, aqueous soluble |
Technical Deep Dive: Fragmentation Mechanisms
To select the correct analytical approach, one must understand the causality behind the fragmentation.
Electron Ionization (EI): The -Cleavage Dominance
In EI (70 eV), the radical cation (
-
Mechanism: Homolytic cleavage of the C-C bond
to the nitrogen. -
The Problem with Halogens: For 3- and 4-halogenated piperidines, the
-cleavage often results in identical mass fragments because the halogen is located on the or carbon, which is not directly involved in the primary bond breaking. -
Result: 3-chloropiperidine and 4-chloropiperidine produce nearly indistinguishable EI spectra dominated by the unsubstituted iminium ring or loss of the halogen radical.
ESI-MS/MS: Protonation and Neutral Loss
In ESI, the molecule forms an even-electron ion
-
Mechanism: The proton localizes on the nitrogen. Upon collisional activation (CID), the energy induces an E2-type elimination or neighboring group participation.
-
Halogen Specificity: The dominant pathway is the Neutral Loss of HX (HF, HCl, HBr).
-
4-Halopiperidines: Tend to lose HX to form a conjugated diene system (tetrahydropyridine cation).
-
3-Halopiperidines: The proximity of the halogen to the nitrogen (3-position) allows for "neighboring group participation" (NGP) or specific ring contractions that are energetically distinct from the 4-isomer.
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation logic between EI and ESI modes for a generic 4-chloropiperidine.
Caption: Comparison of Radical-site driven cleavage (EI) vs. Charge-site driven neutral loss (ESI) for 4-chloropiperidine.
Experimental Protocol: Differentiating Isomers (3-F vs 4-F)
This protocol validates the "Product B" (ESI-MS/MS) approach for distinguishing positional isomers, which is the superior method for this application.
Objective
To differentiate 3-fluoropiperidine from 4-fluoropiperidine using Energy-Resolved Mass Spectrometry (ER-MS).
Materials
-
Analytes: 3-fluoropiperidine HCl, 4-fluoropiperidine HCl.
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute standards to 1 µM (approx. 100 ng/mL) in the solvent mixture.
-
Note: Avoid glass vials if analyzing trace levels; use polypropylene to prevent adsorption.
-
-
Direct Infusion Setup:
-
Flow rate: 10 µL/min.
-
Source Temp: 300°C.
-
Ion Spray Voltage: 4500 V.
-
-
Precursor Isolation:
-
Select
at m/z 104.1 (for Fluoropiperidine). -
Isolation width: ± 1 Da (Unit resolution).
-
-
Energy-Resolved Breakdown Curve:
-
Instead of a single collision energy (CE), ramp the CE from 5 eV to 50 eV in 5 eV increments.
-
Monitor two transitions:
-
Transition 1 (Neutral Loss):
(Loss of HF, 20 Da). -
Transition 2 (Ring Cleavage):
(Retro-Diels-Alder type fragment).
-
-
-
Data Interpretation (The "Trust" Step):
-
4-Fluoropiperidine: The loss of HF (
84) appears at lower collision energies (approx 10-15 eV) because the elimination yields a conjugated system. -
3-Fluoropiperidine: The loss of HF requires higher energy or shows a different ratio of
56 vs 84 due to the inductive destabilization of the developing cation by the closer nitrogen. -
Validation: Plot the ratio of Intensity(84)/Intensity(56) vs. CE. The curves will diverge, providing a unique fingerprint for each isomer.
-
Quantitative Data Comparison
The following table summarizes expected ion abundances based on literature mechanisms for halogenated piperidines.
| Compound | Precursor ( | Major Fragment 1 ( | Major Fragment 2 ( | Diagnostic Feature |
| 4-Fluoropiperidine | 104 | 84 (Loss of HF) | 56 (Ring cleavage) | High intensity |
| 3-Fluoropiperidine | 104 | 84 (Loss of HF) | 44 (Ethylamine fragment) | Distinct breakdown curve; higher relative |
| 4-Chloropiperidine | 120 | 84 (Loss of HCl) | 56 | Chlorine isotope pattern (3:1) visible in precursor but lost in fragment 84. |
| 4-Bromopiperidine | 164 | 84 (Loss of HBr) | 56 | Labile C-Br bond; HBr loss occurs at very low CE (soft fragmentation). |
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]
-
National Institute of Justice. (2009).[2] Differentiation of the Regioisomeric 2, 3 and 4-Trifluoromethylphenylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]
Sources
The Organofluorine Analytical Paradigm: Cross-Validation of LC-MS/MS, 19F-NMR, and GC-MS
As the development of fluorinated pharmaceuticals and the regulatory scrutiny of per- and polyfluoroalkyl substances (PFAS) intensify, analytical laboratories face a critical challenge: accurately quantifying fluorinated compounds across complex matrices. Relying on a single analytical modality often leads to critical blind spots.
This guide provides an objective, data-driven comparison of targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), non-targeted Fluorine-19 Nuclear Magnetic Resonance (19F-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS). By understanding the mechanistic causality behind each method, researchers can build a self-validating analytical ecosystem that eliminates false positives and closes the "organofluorine gap."
Comparative Performance Matrix
To establish a baseline for method selection, we must objectively compare the performance metrics of the three primary analytical modalities used for fluorinated compounds.
| Analytical Parameter | LC-MS/MS (e.g., EPA 1633) | 19F-NMR (qNMR) | GC-MS (EI) |
| Primary Use Case | Ultratrace targeted quantification of polar/ionic PFAS. | Non-targeted total organofluorine & structural elucidation. | Volatile fluorinated solvents & hydrofluoroethers. |
| Sensitivity (LOD) | Parts-per-trillion (ng/L) | Parts-per-million (mg/L) | Parts-per-billion (µg/L) |
| Target Scope | Limited to available standards (e.g., 40 specific PFAS). | Universal (detects all organofluorine species). | Limited to volatile, thermally stable compounds. |
| Matrix Interference | High (requires extensive SPE/GCB clean-up). | Low (19F background in nature is virtually zero). | Moderate (requires headspace or extraction). |
| Quantification Basis | Isotope Dilution (13C-labeled internal standards). | Internal Standard (CRM with distinct chemical shift). | External Calibration / Internal Standard. |
| Organofluorine Coverage | Captures ~11.4% of total organofluorine in complex matrices. | Captures 100% of soluble organofluorine. | Captures <5% (only volatile fractions). |
Targeted Quantification: The LC-MS/MS Workflow (EPA Method 1633)
Targeted LC-MS/MS is the gold standard for regulatory compliance due to its unmatched sensitivity. The 1 is a multi-laboratory validated protocol designed to quantify 40 PFAS across diverse matrices[1].
Causality in Protocol Design
Every step in this workflow exists to solve a specific chemical challenge:
-
Extraction Chemistry: Weak Anion Exchange (WAX) solid-phase extraction (SPE) is utilized because most target PFAS possess acidic functional groups (e.g., sulfonates, carboxylates) that remain anionic at neutral pH.
-
Matrix Clean-up: Graphitized Carbon Black (GCB) is mandatory to strip out sterols and pigments that cause severe ion suppression in the MS source[2].
-
Chromatographic Resolution (The Bile Acid Problem): Early iterations of PFAS methods used methanol as the organic mobile phase. However, methanol fails to separate PFOS from endogenous bile acids like taurodeoxycholic acid (TDCA) and tauroursodeoxycholic acid (TUDCA), which share isobaric transitions and cause massive false-positive biases. Switching the mobile phase to acetonitrile shifts these bile acids to earlier retention times, successfully resolving them from PFOS[3].
Step-by-Step Protocol: Reduced-Volume EPA 1633 Workflow
Note: Using a 50 mL sample volume instead of the traditional 500 mL prevents SPE clogging in complex matrices while maintaining required LODs[2].
-
Sample Aliquoting & Spiking: Measure 50 mL of the aqueous sample. Spike with a methanolic solution containing Extracted Internal Standards (EIS) (e.g., 13C-labeled PFAS) to normalize subsequent matrix effects and extraction losses.
-
SPE Loading: Condition a WAX SPE cartridge with 0.3% NH4OH in methanol, followed by water. Load the 50 mL sample at a flow rate of ~5 mL/min.
-
Washing & Elution: Wash with 25 mM acetate buffer (pH 4) to remove neutral interferences. Elute the strongly bound anionic PFAS using 0.3% NH4OH in methanol.
-
GCB Clean-up: Pass the eluate through loose GCB.
-
Reconstitution: Evaporate the cleaned extract to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 80:20 Methanol:Water containing Non-Extracted Internal Standards (NIS).
-
LC-MS/MS Acquisition: Inject onto a UHPLC system equipped with a PFAS delay column (to trap system-related PFAS background). Separate using an Acetonitrile/Water gradient and detect via Multiple Reaction Monitoring (MRM)[3].
EPA Method 1633 workflow for targeted PFAS extraction and LC-MS/MS quantification.
Total Organofluorine & Structural Elucidation: The 19F-NMR Approach
While LC-MS/MS is highly sensitive, it suffers from severe tunnel vision. Environmental studies have shown that targeted LC-MS/MS detects a median of only 11.4% of the total organofluorine present in complex samples, leaving a massive "organofluorine gap"[4].
19F-NMR serves as the ultimate complementary technique. Because the fluorine nucleus has a spin of 1/2 and 100% natural isotopic abundance, 19F-NMR is highly sensitive. Furthermore, its massive chemical shift dispersion (approx. 400 ppm for organic fluorine compounds) ensures that signals from different functional groups rarely overlap[5].
Causality in Protocol Design
-
Universal Detection: Unlike MS, NMR does not rely on ionization efficiency. If a fluorine atom is present and soluble, it will resonate. Terminal -CF3 groups of PFAS can be easily distinguished from aryl -CF3 moieties common in fluorinated pharmaceuticals[4].
-
Mitigating the Off-Resonance Effect: In quantitative NMR (qNMR), the chemical shift difference between the excitation pulse offset and the resonance signal position can cause integration errors. To achieve <1% error, the excitation pulse offset must be mathematically centered midway between the target analyte signal and the Reference Material (RM) signal[6].
Step-by-Step Protocol: High-Accuracy qNMR
-
Sample Preparation: Dissolve the fluorinated analyte and a high-purity Certified Reference Material (CRM, e.g., Flusulfamide or Diflubenzuron) in a suitable deuterated solvent (e.g., Methanol-d4).
-
Pulse Offset Optimization: Identify the chemical shifts of the target signal (e.g., -CF2- main chain) and the CRM signal. Set the transmitter frequency offset (O1) exactly midway between these two resonances to neutralize the off-resonance effect[6].
-
Acquisition Parameters: Set a wide spectral width (>200 ppm). Crucially, set the relaxation delay (D1) to at least 60 seconds. Fluorine nuclei often have long longitudinal relaxation times (T1); failing to allow complete relaxation will result in truncated signal integration and artificially low quantification[6].
-
Data Processing: Phase and baseline correct the spectrum. Integrate the target and CRM peaks, dividing the raw area by the number of equivalent fluorine atoms contributing to each signal to determine molar ratios.
Complementary strategy identifying the organofluorine gap using 19F-NMR and LC-MS/MS.
GC-MS: Bridging the Volatility Gap
For highly volatile fluorinated solvents and hydrofluoroethers (e.g., 1-(Ethoxy)nonafluorobutane, used in fluorous solid-phase extraction), LC-MS/MS is ineffective due to poor ionization and lack of retention on reverse-phase columns.
Causality in Protocol Design: GC-MS utilizes Electron Ionization (EI) at 70 eV. This hard ionization technique shatters the highly stable C-F bonds, producing highly reproducible fragmentation patterns. By analyzing the unique fragmentation fingerprints, researchers can confirm the identity and isomeric purity of synthesized fluorinated materials that LC-MS/MS cannot detect[7].
Building a Self-Validating System
To ensure absolute scientific integrity, laboratories should not rely on a single method in isolation. A self-validating system utilizes the strengths of one method to calibrate the weaknesses of another:
-
Standard Certification: Use 19F-qNMR to independently verify the absolute purity of the analytical standards used for LC-MS/MS calibration. Because NMR requires only a single, unrelated fluorinated CRM (like flusulfamide) to quantify any other fluorinated molecule, it breaks the dependency on potentially degraded commercial standards[6].
-
Mass Balance: Run 19F-NMR on environmental effluents to establish the "Total Organofluorine" ceiling. Subsequently, run EPA Method 1633 LC-MS/MS. If the LC-MS/MS accounts for only 15% of the NMR signal, the laboratory is immediately alerted to the presence of unknown fluorinated precursors or novel fluorinated pharmaceuticals requiring further non-targeted high-resolution mass spectrometry (HRMS) investigation[4].
References
- Source: American Chemical Society (ACS)
- Simplifying the Analysis of PFAS in Aqueous Samples for EPA Method 1633 by Reducing Sample Volume Source: Waters Corporation URL
- Quantitation of per- and polyfluoroalkyl substances (PFAS)
- Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL
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- 1-(Ethoxy)
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A Senior Application Scientist's Guide to the Strategic Fluorination of Piperidine Analogs
An Objective Comparison for Drug Discovery Professionals
Introduction: The Power of a Privileged Scaffold and a Unique Element
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its three-dimensional structure and ability to present substituents in well-defined spatial orientations have made it a cornerstone of many successful drugs. However, optimizing a piperidine-containing lead molecule into a clinical candidate is a formidable challenge. Researchers must meticulously tune its properties to achieve the desired balance of potency, selectivity, and pharmacokinetics.
This is where fluorine, the most electronegative element, enters the stage. Strategic incorporation of fluorine is a powerful and widely used tactic in modern drug design.[1][2][3][4][5] It can profoundly alter a molecule's physicochemical and pharmacological profile, often turning a problematic lead into a viable drug candidate.[1][3][4][6][7]
This guide provides a comparative study of fluorinated versus non-fluorinated piperidine analogs. Moving beyond mere theory, we will dissect the mechanistic basis for fluorine's effects and provide the experimental frameworks necessary to quantify them. We will explore how this single atomic substitution can influence basicity (pKa), lipophilicity (logD), metabolic stability, and target binding affinity, equipping you with the knowledge to rationally design your next generation of piperidine-based therapeutics.
The Mechanistic Impact of Fluorination on Piperidine Analogs
The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), low polarizability, and extreme electronegativity—are the root of its profound effects.[5][8][9] When incorporated into a piperidine ring, these properties manifest in several critical ways:
-
Modulation of Basicity (pKa): The piperidine nitrogen is basic, and its degree of protonation at physiological pH (pKa) is a critical determinant of solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[10] Fluorine’s powerful inductive electron-withdrawing effect can significantly lower the pKa of the piperidine nitrogen.[5][8][10][11] This reduction in basicity can improve oral absorption and reduce unwanted ion channel interactions.[10][11]
-
Tuning Lipophilicity (logD): The effect of fluorination on lipophilicity is highly context-dependent.[1][12][13] While fluorination of an aromatic ring generally increases lipophilicity, substitution on an aliphatic scaffold like piperidine can sometimes decrease it.[12] This modulation is crucial for optimizing a drug's ability to cross cell membranes and reach its target.[14]
-
Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[8] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[3][8][15] This can increase the drug's half-life and oral bioavailability.[1][2]
-
Altering Conformation and Binding: Fluorine substitution can influence the conformational equilibrium of the piperidine ring (the preference for axial vs. equatorial substituents).[16][17][18][19] This is driven by complex electronic interactions, including hyperconjugation and charge-dipole effects.[16][17] By locking the molecule into a more "bioactive" conformation, fluorination can lead to a significant increase in binding affinity for the target protein.[1]
Experimental Workflow for Comparative Analysis
A systematic evaluation is essential to truly understand the impact of fluorination. The following workflow outlines a robust approach for comparing a parent, non-fluorinated piperidine analog against its fluorinated counterparts.
Caption: Workflow for the comparative analysis of piperidine analogs.
Key Experimental Protocols
Here we provide detailed, self-validating protocols for the key experiments outlined in the workflow.
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the ionization constant of a compound. It directly measures the pH change of a solution as a titrant is added, allowing for precise calculation of the pKa.[20][21][22]
Methodology:
-
Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[23][24] Prepare a 1 mM solution of the test compound in water. To ensure a constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl).[23][24]
-
Acidification: Acidify the sample solution to ~pH 2 by adding 0.1 M hydrochloric acid (HCl).[23]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M sodium hydroxide (NaOH) solution.[23][24]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often calculated using the first or second derivative of the curve).[22] Perform at least three replicate titrations for each compound to ensure reproducibility.[23]
Protocol 2: Lipophilicity (logD₇.₄) Measurement by HPLC
Rationale: For ionizable compounds like piperidines, the distribution coefficient (logD) at a physiological pH of 7.4 is more relevant than the partition coefficient (logP). A reversed-phase HPLC method provides a rapid and reliable way to estimate logD, correlating a compound's retention time with its lipophilicity.[25][26][27][28]
Methodology:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution at pH 7.4 and an organic modifier like methanol or acetonitrile.[28]
-
Calibration: Prepare a set of 5-7 standard compounds with known logD₇.₄ values that span the expected range of your test compounds. Inject each standard and record its retention time (t_R). Create a calibration curve by plotting the known logD₇.₄ values against the measured log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Sample Analysis: Prepare a solution of the test compound (e.g., 0.25 mM).[26] Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.
-
Calculation: Calculate the log k' for your test compound. Using the linear regression equation from the calibration curve, determine the logD₇.₄ of your test compound.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay is the industry standard for assessing Phase I metabolic stability.[29] HLMs contain a high concentration of CYP enzymes.[30] By measuring the rate at which a compound disappears over time, we can calculate its intrinsic clearance, a key predictor of in vivo hepatic clearance.[29][30]
Methodology:
-
Reagent Preparation: Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[30][31] Prepare a 1 mM stock solution of the NADPH cofactor.[30]
-
Incubation: In a 96-well plate, pre-warm the HLM suspension and a 1 µM solution of the test compound at 37°C.[29][31] Initiate the metabolic reaction by adding the NADPH cofactor.[29][30]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a quench solution of cold acetonitrile containing an internal standard.[29][30]
-
Controls: Include "minus cofactor" controls (where buffer is added instead of NADPH) to check for non-enzymatic degradation, and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin) to validate the assay performance.[30]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k). The in vitro half-life (T½) is calculated as 0.693/k.
Protocol 4: Receptor Binding Affinity (K_i) via Radioligand Competition Assay
Rationale: This assay is the gold standard for determining a compound's binding affinity for a specific receptor target.[32][33] It measures the ability of an unlabeled test compound to compete with and displace a "hot" radiolabeled ligand that has a known high affinity for the target.
Methodology:
-
Preparation: Prepare cell membranes or tissue homogenates that express the receptor of interest.[32][34]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (typically at its K_d value), and a range of concentrations of the unlabeled test compound (e.g., 10 concentrations over a 5-log unit range).[33][34]
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[34]
-
Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter, followed by several washes with ice-cold buffer.[34] The receptor-bound radioligand is trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[34]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[34][35]
Data Synthesis and Interpretation
To illustrate the power of this comparative approach, consider the following hypothetical data for a parent piperidine analog ("Parent-H") and its 3-fluoro ("3-F") and 4-fluoro ("4-F") analogs.
Table 1: Comparative Physicochemical Properties
| Compound | Position of F | pKa | logD₇.₄ |
| Parent-H | N/A | 9.8 | 2.1 |
| Analog 3-F | 3-position | 8.6 | 1.9 |
| Analog 4-F | 4-position | 9.1 | 2.3 |
Table 2: Comparative ADME and Pharmacodynamic Properties
| Compound | Metabolic Half-Life (T½, min) in HLM | Receptor Binding Affinity (K_i, nM) |
| Parent-H | 15 | 10.5 |
| Analog 3-F | > 60 | 2.1 |
| Analog 4-F | 25 | 12.8 |
Expert Interpretation:
-
pKa: As expected, fluorination lowered the basicity of the piperidine nitrogen. The effect was more pronounced for the 3-F analog (ΔpKa = -1.2) than the 4-F analog (ΔpKa = -0.7), consistent with the closer proximity of the fluorine atom to the nitrogen in the 3-position. This reduction in basicity for Analog 3-F could be highly beneficial for reducing hERG liability and improving its absorption profile.[10][11]
-
Lipophilicity: The impact on logD was position-dependent. The 3-F substitution slightly decreased lipophilicity, while the 4-F substitution slightly increased it. This highlights that the effect of fluorine on lipophilicity is not straightforward and must be determined empirically.[1]
-
Metabolic Stability: The most dramatic effect was seen with Analog 3-F. The metabolic half-life increased more than four-fold, suggesting the 3-position on the parent compound was a primary site of metabolism ("metabolic hotspot"). Placing a robust C-F bond at this position effectively blocked the oxidative pathway.[7][15] The 4-F analog showed only a modest improvement, indicating the 4-position was less metabolically vulnerable.
-
Binding Affinity: The 3-F substitution resulted in a five-fold improvement in binding affinity (lower K_i). This could be due to the fluorine atom engaging in a favorable interaction (e.g., as a hydrogen bond acceptor) within the receptor's binding pocket or by inducing a more favorable ring conformation for binding.[2][16] Conversely, the 4-F substitution was slightly detrimental to binding, suggesting that the larger fluorine atom at this position may cause a minor steric clash.
Conclusion and Future Perspectives
This guide demonstrates that fluorination is a nuanced and powerful strategy in the optimization of piperidine-based drug candidates. It is not a "magic bullet," but a tool that, when applied rationally and evaluated systematically, can yield dramatic improvements in a molecule's drug-like properties. The case study reveals that the position of fluorination is critical, with different locations on the piperidine ring producing divergent effects on pKa, lipophilicity, metabolic stability, and target affinity.
By employing the robust experimental workflows detailed here, drug discovery teams can move beyond intuition and generate the high-quality, comparative data needed to make informed decisions. This empirical, data-driven approach is the key to unlocking the full potential of fluorination and accelerating the development of safer, more effective piperidine-based medicines.
References
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- Cobb, S. L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(29), 12012-12018.
- Pike, L. S., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(23), 10435-10453.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
- O'Hagan, D. (2008). Understanding the impact of fluorine substitution in drug design. Journal of Medicinal Chemistry, 51(10), 2845-2851.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Daniels, D. S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 983.
- Wan, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-445.
- van der Velden, J. L. J., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(10), e202114389.
- CHI Scientific. (2024, July 31). CHI LogD Assay [Video]. YouTube.
- Wilson, A. T., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- ResearchGate. (2025, August 6). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
- Tressler, C. M., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 21(52), 19036-19045.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine....
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- ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
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- Merck Millipore. (n.d.). Metabolic Stability Assays.
- University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Cyprotex. (n.d.). Microsomal Stability.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In pKa Formulation and Prediction (pp. 1-32). John Wiley & Sons, Inc.
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
- MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(13), 2527-2537.
- Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- University of California, Berkeley. (n.d.). Potentiometric Titration of an Unknown Weak Acid.
- ResearchGate. (2025, October 17). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems.
- GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
- ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
- Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161.
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
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Technical Guide: Assessing the Metabolic Stability of Fluorinated Piperidines
Executive Summary: The Fluorine Effect
In modern lead optimization, the piperidine ring is a ubiquitous pharmacophore but frequently suffers from rapid oxidative clearance. This guide provides a technical framework for assessing how strategic fluorination—specifically at the 3- and 4-positions—impacts metabolic stability.
Unlike simple bioisosteric replacements (e.g., morpholine), fluorination offers a dual advantage: it blocks metabolic "soft spots" (labile C-H bonds) while simultaneously modulating basicity (
Mechanistic Rationale
To interpret stability data correctly, one must understand the underlying physical organic chemistry.
The Metabolic "Soft Spot"
The piperidine ring is prone to Cytochrome P450 (CYP)-mediated oxidation via two primary mechanisms:
- -Carbon Oxidation: CYP abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6), forming an unstable carbinolamine that collapses into an iminium ion or lactam.
-
Remote Hydroxylation: Oxidation at the C3 or C4 positions.
Why Fluorine Works[1][2]
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol), effectively blocking hydrogen abstraction at the site of substitution. -
Electronic Modulation (
Effect): This is often more critical than bond strength. The high electronegativity of fluorine pulls electron density from the nitrogen lone pair.-
Result: The
of the piperidine nitrogen drops (typically from 11.0 to 8.5–9.5). -
Causality: Reduced basicity decreases the energy cost of desolvation required for the molecule to enter the hydrophobic CYP active site, but it also alters the binding orientation, often reducing the affinity (
) for the enzyme.
-
Comparative Performance Analysis
The following table synthesizes representative data trends observed in lead optimization campaigns. It compares a standard N-benzylpiperidine scaffold against fluorinated analogs and a morpholine bioisostere.
Table 1: Comparative Metabolic Profiles
| Scaffold Variant | Structural Modification | Relative | Metabolic Liability | ||
| Piperidine (Parent) | Unsubstituted | ~11.0 | High | 100% (Baseline) | Rapid |
| 4-Fluoropiperidine | Monofluorine at C4 | ~9.6 | Moderate | ~60-70% | Blocks C4-hydroxylation; |
| 4,4-Difluoropiperidine | Gem-difluoro at C4 | ~8.4 | Low/Mod | ~20-30% | Significant reduction in basicity; remote sites blocked |
| 3-Fluoropiperidine | Monofluorine at C3 | ~9.2 | Moderate | ~40-50% | Stereoelectronic effect deactivates adjacent |
| Morpholine | Oxygen at C4 | ~8.3 | Low | ~25% | Good stability, but often suffers from polarity-induced permeability issues |
Key Insight: While Morpholine offers excellent stability, it often sacrifices membrane permeability due to the polar oxygen. 4,4-Difluoropiperidine frequently emerges as the superior choice, maintaining the lipophilic character required for potency while matching the metabolic stability of morpholine through
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to be self-validating . It uses a "linear velocity" approach to ensure that substrate depletion follows first-order kinetics.
Reagents & System
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Pre-incubate HLM (final conc. 0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Spike Test Compound (final conc. 1
M) to prevent saturation of enzymes ( effects).
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction (
).
-
-
Sampling (The Kinetic Course):
-
Extract aliquots (50
L) at strictly defined time points: 0, 5, 15, 30, and 45 minutes. -
Self-Validation Step: Immediately dispense into 150
L Quench Solution. Vortex for 10 minutes to ensure protein precipitation.
-
-
Controls (Mandatory):
-
High Clearance: Verapamil or Propranolol (Must show >80% depletion).
-
Low Clearance: Warfarin (Must show <10% depletion).
-
Minus-NADPH: Incubate compound with microsomes without cofactor for 45 mins. (Validates that loss is metabolic, not chemical instability).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation
Calculate the slope (
Visualizations
Diagram 1: Mechanism of Metabolic Blockade
This diagram illustrates how fluorination prevents the formation of the reactive iminium ion intermediate.
Caption: Comparative pathway showing the susceptibility of the native piperidine ring to
Diagram 2: Metabolic Stability Assessment Workflow
A decision tree for interpreting assay results and selecting the next step.
Caption: Decision matrix for interpreting clearance data. High clearance triggers MetID to check for "Metabolic Switching"—where blocking one site shifts oxidation to another.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. A foundational review on the metabolic and physicochemical effects of fluorine substitution.
-
Hagaman, J., et al. (2018). "Fluorine in Drug Discovery: Chemical and Biological Perspectives." Journal of Medicinal Chemistry. Discusses specific case studies of piperidine fluorination.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. The authoritative source for the microsomal stability protocol and
calculations. -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Detailed comparison of Morpholine vs. Difluoropiperidine.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Regulatory standards for stability assays.
in silico docking studies of 4-fluoro-2-methylpiperidine derivatives
An In-Depth Comparative Guide to In Silico Docking Studies of 4-Fluoro-2-methylpiperidine Derivatives
The piperidine ring is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics ranging from analgesics to acetylcholinesterase (AChE) inhibitors [1]. However, as drug discovery shifts toward highly optimized, target-specific compounds, unsubstituted piperidines often fall short due to suboptimal lipophilicity, metabolic liability, or excessive conformational flexibility.
This guide provides an objective, data-driven comparison of the 4-fluoro-2-methylpiperidine scaffold against standard piperidine alternatives. By evaluating these derivatives through a self-validating in silico docking framework, we will dissect the causality behind their enhanced binding affinities and compare the performance of leading computational docking engines (AutoDock Vina vs. Schrödinger Glide) in handling halogenated chiral scaffolds [2].
Mechanistic Rationale: The Causality of Substitution
To understand why the 4-fluoro-2-methylpiperidine derivative outperforms its unsubstituted counterparts, we must analyze the physicochemical consequences of its functional groups. Structure-based drug design relies heavily on these predictable alterations [3].
-
The 4-Fluoro Advantage (Electronic & Multipolar Effects): Unsubstituted piperidine is highly basic (pKa ~11.2), meaning it is almost entirely ionized at physiological pH, which can hinder membrane permeability. The highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect, lowering the amine's pKa to a more favorable range (~9.5). This increases lipophilicity and blood-brain barrier (BBB) penetration. Furthermore, the C–F bond acts as a weak hydrogen bond acceptor and can form orthogonal multipolar interactions (halogen bonding) with target residues.
-
The 2-Methyl Advantage (Conformational Anchoring): Unsubstituted piperidines rapidly interconvert between chair conformations, incurring a high entropic penalty upon binding to a rigid protein pocket. Adding a methyl group at the 2-position introduces localized steric bulk, effectively locking the ring into a single, pre-organized chair conformation. By adopting the bioactive conformation prior to target engagement, the thermodynamic cost of binding is drastically reduced.
Figure 1: Mechanistic binding interactions of the 4-fluoro-2-methylpiperidine scaffold.
Self-Validating Experimental Protocol
A computational protocol is only as trustworthy as its validation mechanism. To ensure scientific integrity, the following workflow incorporates a Cognate Ligand Redocking step. If the system cannot accurately reproduce known experimental reality, any subsequent predictions are invalid.
Step 1: Protein Preparation (Target: AChE, PDB ID: 4EY7)
-
Action: Import the crystal structure into Schrödinger Protein Preparation Wizard or AutoDockTools. Remove all crystallographic waters except those bridging the ligand and protein.
-
Causality: Water molecules in the active site can block valid binding poses. However, deeply buried structural waters often mediate critical hydrogen bonds and must be retained to accurately simulate the binding pocket's electrostatics.
-
Action: Add missing hydrogen atoms and optimize the H-bond network at pH 7.4.
Step 2: Ligand Preparation
-
Action: Generate 3D conformations of the 4-fluoro-2-methylpiperidine derivatives using LigPrep or OpenBabel. Set the ionization state to pH 7.4 ± 0.5.
-
Causality: The basic nitrogen must be protonated to accurately model the critical cation-
interactions with aromatic residues (e.g., Trp86 in AChE).
Step 3: Grid Generation & System Validation (Critical Step)
-
Action: Define a 20 Å × 20 Å × 20 Å grid box centered on the co-crystallized ligand (Donepezil).
-
Validation: Redock the native Donepezil molecule back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
-
Rule:The protocol is only validated if RMSD < 2.0 Å. If the RMSD exceeds this threshold, the grid size, center, or scoring function must be recalibrated.
Step 4: Comparative Docking Execution
-
Action: Dock the prepared library using both AutoDock Vina (Empirical Scoring) and Schrödinger Glide XP (Extra Precision).
Figure 2: Self-validating in silico docking workflow for piperidine derivatives.
Quantitative Data & Performance Comparison
When comparing the 4-fluoro-2-methylpiperidine product against alternative building blocks, we must also evaluate how different docking software handles the complex physics of the molecule.
-
AutoDock Vina utilizes an empirical scoring function. While highly efficient for high-throughput screening, it often underestimates the directionality and strength of halogen bonds.
-
Schrödinger Glide XP employs a hybrid physics-based/empirical scoring function that includes explicit penalty and reward terms for halogen bonding and hydrophobic enclosure, making it the superior alternative for evaluating fluorinated derivatives.
Table 1: Comparative Docking Performance against Human AChE (PDB: 4EY7)
| Scaffold / Derivative | AutoDock Vina Score (kcal/mol) | Glide XP Score (kcal/mol) | Primary Binding Interactions | Conformational Penalty |
| Piperidine (Base) | -7.2 | -7.8 | Cation- | High (Flexible ring) |
| 4-Fluoropiperidine | -7.9 | -8.5 | Cation- | High (Flexible ring) |
| 2-Methylpiperidine | -7.6 | -8.1 | Cation- | Low (Anchored chair) |
| 4-Fluoro-2-methylpiperidine | -8.8 | -9.6 | Cation- | Minimal (Pre-organized) |
| Donepezil (Reference) | -10.1 | -11.2 | Multi-site binding (CAS & PAS) | N/A |
Analysis of Results
The experimental data clearly demonstrates the synergistic effect of the dual substitution. While adding either a fluorine or a methyl group independently improves the binding affinity over the base piperidine (-8.5 and -8.1 kcal/mol in Glide XP, respectively), the 4-fluoro-2-methylpiperidine derivative achieves a disproportionately higher score (-9.6 kcal/mol).
This non-additive leap in binding affinity is due to the 2-methyl group forcing the 4-fluoro substituent into an equatorial position, perfectly aligning the C–F bond trajectory with the hydrogen bond donors in the peripheral anionic site (PAS) of the enzyme. Glide XP successfully captures this nuanced halogen interaction, whereas Vina's scoring function registers a more modest improvement.
Conclusion & Recommendations
For drug development professionals optimizing CNS-active agents or enzyme inhibitors, transitioning from an unsubstituted piperidine to a 4-fluoro-2-methylpiperidine scaffold offers a distinct thermodynamic and pharmacokinetic advantage.
When conducting in silico evaluations of these specific fluorinated chiral compounds, researchers are strongly advised to utilize scoring functions that explicitly account for halogen bonding directionality (such as Glide XP) rather than relying solely on standard empirical models. Always ensure your computational pipeline is anchored by a strict redocking validation step (RMSD < 2.0 Å) to guarantee the integrity of your hit identification.
References
-
Title: A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors Source: Computational Biology and Chemistry URL: [Link]
-
Title: Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis Source: Journal of Biomolecular Structure and Dynamics URL: [Link]
-
Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: Molecules (MDPI) URL: [Link]
A Researcher's Guide to Cross-Referencing NMR Data for Substituted Piperidines: From Spectra to Structure
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence demands a robust and reliable methodology for structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the premier analytical technique. This guide provides an in-depth, experience-driven approach to acquiring, interpreting, and cross-referencing ¹H and ¹³C NMR data for substituted piperidines, enabling researchers to move from complex spectra to confident structural and conformational assignments.
The Piperidine Ring: An NMR Perspective
The conformational flexibility of the piperidine ring, primarily its chair-chair interconversion and nitrogen inversion, profoundly influences its NMR spectrum. Understanding these fundamentals is the first step towards accurate spectral interpretation.
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct environments for the protons and carbons: axial and equatorial.
¹H NMR: A Window into Conformation
In the ¹H NMR spectrum of the parent piperidine, the protons at C2/C6, C3/C5, and C4 are observed at approximately 2.79 ppm, 1.58-1.46 ppm, and 2.04 ppm, respectively[1]. The protons alpha to the nitrogen (C2/C6) are the most deshielded.
A key feature is the difference in chemical shifts between axial and equatorial protons. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the chair conformation.
Coupling Constants (J-values): Vicinal coupling constants (³JHH) are invaluable for determining the relative orientation of protons and thus the conformation of the ring.
-
³J_ax-ax (axial-axial): Typically large, in the range of 10-13 Hz.
-
³J_ax-eq (axial-equatorial): Smaller, around 2-5 Hz.
-
³J_eq-eq (equatorial-equatorial): Also small, typically 2-4 Hz.
The observation of a large coupling constant between two vicinal protons is strong evidence for their diaxial relationship.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum of piperidine shows three signals corresponding to C2/C6, C3/C5, and C4 at approximately 47.8 ppm, 27.5 ppm, and 25.5 ppm, respectively[1]. Similar to ¹H NMR, the carbon alpha to the nitrogen is the most deshielded. The conformation also influences ¹³C chemical shifts, with axial carbons generally being more shielded (upfield) than equatorial carbons due to the gamma-gauche effect.
The Influence of Substituents: A Comparative Analysis
The introduction of substituents dramatically alters the NMR landscape of the piperidine ring. The nature, position, and orientation (axial vs. equatorial) of the substituent all play a critical role.
N-Substitution
Substituents on the nitrogen atom directly impact the electronic environment of the entire ring.
-
N-Alkyl Groups: Generally cause a downfield shift of the alpha-carbons (C2/C6) and a slight upfield shift of the beta- (C3/C5) and gamma- (C4) carbons.
-
N-Acyl and N-Aryl Groups: The electron-withdrawing nature of these groups leads to a significant deshielding (downfield shift) of the alpha-carbons. The presence of rotamers due to restricted rotation around the N-C(O) bond can also lead to the observation of multiple sets of signals in the NMR spectrum[2][3].
-
Electron-Withdrawing Groups: Groups like dithiocarbamates on the nitrogen lead to a downfield shift of the alpha-protons due to their electron-withdrawing character[4].
C-Substitution
Substituents on the carbon framework have a more localized effect, with the magnitude and direction of the chemical shift changes depending on the substituent's nature and position.
The following tables provide a comparative summary of reported ¹H and ¹³C NMR chemical shifts for a selection of substituted piperidines. These values serve as a valuable cross-referencing tool for researchers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Piperidines in CDCl₃
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Substituent Protons | Reference |
| Piperidine | 2.80–2.71 (m) | 1.61–1.43 (m) | 1.61–1.43 (m) | 1.61–1.43 (m) | 2.80–2.71 (m) | - | [5] |
| 2-Methylpiperidine | 2.67–2.51 (m) | 1.70–1.55 (m) | 1.44–1.27 (m) | 1.44–1.27 (m) | 3.00 (d, 12.7 Hz) | 1.05 (d, 6.3 Hz, CH₃) | [5] |
| 3-Methylpiperidine | 2.8-2.9 (m) | ~1.6 (m) | ~1.6 (m) | ~1.0 (m) | ~2.3 (m) | 0.85 (d, 6.5 Hz, CH₃) | [5] |
| 4-Methylpiperidine | 2.9-3.0 (m) | ~1.6 (m) | ~1.2 (m) | ~1.6 (m) | 2.4-2.5 (m) | 0.9 (d, 6.4 Hz, CH₃) | [5] |
| 3-Phenylpiperidine | 3.13 (m) | 2.01 (m) | 1.62 (m) | 1.87 (br d) | 2.64 (m) | 7.25 (m, Ar-H) | [6] |
| 3-Butylpiperidine | 2.98 (m) | 1.13-1.49 (m) | 1.13-1.49 (m) | 1.56 (m) | 2.30 (dd) | 0.87 (t, CH₃) | [6] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Piperidines in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Substituent Carbons | Reference |
| Piperidine | 46.23 | 26.10 | 24.15 | 26.10 | 46.23 | - | [5] |
| 2-Methylpiperidine | 52.03 | 33.84 | 24.07 | 25.24 | 46.16 | 21.77 (CH₃) | [5] |
| 3-Methylpiperidine | 54.0 | 31.6 | 33.7 | 25.6 | 46.7 | 19.4 (CH₃) | [5] |
| 4-Methylpiperidine | 46.9 | 34.6 | 30.7 | 34.6 | 46.9 | 22.2 (CH₃) | [5] |
| Ethyl piperidine-3-carboxylate | 47.37 | 41.52 | 24.67 | 26.85 | 45.57 | 174.26 (C=O), 60.59 (OCH₂), 13.96 (CH₃) | [5] |
| 4-(Trifluoromethyl)piperidine | 44.36 | 24.78 | 40.03 (q, J=27.6 Hz) | 24.78 | 44.36 | 126.94 (q, J=278.0 Hz, CF₃) | [5] |
A Validated Workflow for NMR Data Acquisition and Analysis
Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust workflow, explaining the rationale behind each step to ensure scientific integrity.
Experimental Protocol
-
Sample Preparation:
-
Action: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Rationale: The choice of solvent is critical as it can influence the conformational equilibrium and chemical shifts[7]. Ensure the sample is free of particulate matter to avoid poor spectral resolution. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
-
Data Acquisition:
-
Action: Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain an initial overview of the proton signals. Following this, acquire a ¹³C NMR spectrum. For complex structures or to resolve signal overlap, a suite of two-dimensional (2D) NMR experiments is essential.
-
Rationale:
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify which protons are adjacent in the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
-
Experimental Workflow Diagram
Caption: A typical workflow for acquiring and processing NMR data for substituted piperidines.
Cross-Referencing and Data Validation: A Self-Validating System
The trustworthiness of a structural assignment relies on a self-validating system where experimental data is rigorously compared with established knowledge.
The Cross-Referencing Workflow
-
Initial Spectral Interpretation: Based on the fundamental principles outlined in Section 1 and the substituent effects from Section 2, make a preliminary assignment of the acquired spectra.
-
Database Search: Utilize spectral databases as a first point of comparison.
-
Spectral Database for Organic Compounds (SDBS): A free and comprehensive database of NMR spectra.
-
CAS SciFinderⁿ and Reaxys: These extensive chemical databases often contain experimental NMR data linked to specific compounds.
-
-
Literature Review: Conduct a thorough search of the chemical literature for the specific compound or structurally similar analogs. Pay close attention to the experimental details, including the solvent used, as this can affect chemical shifts.
-
In Silico Prediction: Use NMR prediction software as a complementary tool. While not a substitute for experimental data, predicted spectra can aid in the initial assignment and help to resolve ambiguities.
Data Validation Workflow Diagram
Caption: A systematic workflow for the validation and cross-referencing of experimental NMR data.
Conclusion
The structural and conformational analysis of substituted piperidines by NMR spectroscopy is a nuanced but powerful process. By combining a solid understanding of the fundamental principles of piperidine NMR with a systematic approach to data acquisition and a rigorous, multi-pronged strategy for cross-referencing and validation, researchers can confidently elucidate the structures of these vital chemical entities. This guide serves as a framework to empower scientists in their pursuit of novel therapeutics and a deeper understanding of molecular structure and function.
References
-
Dalla Pozza, M. et al. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Molecules. Available at: [Link]
-
Eliel, E. L. et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
-
Manimekalai, A. & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones — unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691. Available at: [Link]
-
Fraser, R. R. & Grindley, T. B. (1975). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry, 53(16), 2465-2472. Available at: [Link]
-
Eliel, E. L. et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
-
Abraham, R. J. et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. Available at: [Link]
-
Abreu, A. et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. Available at: [Link]
-
Smith, A. M. et al. (2018). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]
-
Gholami, M. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]
-
Hawthorne, D. G., Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[4][8][8]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Australian Journal of Chemistry, 29(2), 315-326. Available at: [Link]
-
Gholami, M. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(3), 1337-1345. Available at: [Link]
Sources
- 1. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. connectsci.au [connectsci.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Strategic Evaluation of Fluorinated Piperidine pKa: A Comparative Guide
Executive Summary
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, the high basicity of the parent piperidine (
Part 1: Mechanistic Foundations
Understanding the
The Inductive Effect (Through-Bond)
Fluorine is highly electronegative. It withdraws electron density from the nitrogen lone pair via the
-
Proximity Rule: The effect decays with distance. Fluorine at the C3 position (
-carbon) exerts a stronger withdrawal than at the C4 position ( -carbon). -
Additivity: Geminal difluorination (e.g., 3,3-difluoro) amplifies the withdrawal, leading to a further reduction in basicity.
The Stereoelectronic Effect (Through-Space)
This is particularly relevant for 3-fluoropiperidine .
-
The "Axial Anomaly": In the protonated state, 3-fluoropiperidine preferentially adopts a chair conformation where the C-F bond is axial .
-
Mechanism: This orientation allows for a favorable electrostatic charge-dipole interaction between the electronegative fluorine (
) and the positively charged ammonium proton ( ). -
Net Outcome: This interaction stabilizes the conjugate acid, partially counteracting the inductive destabilization. Consequently, while the
drops, it does not drop as precipitously as one might predict solely from inductive logic.
Visualization of Mechanistic Pathways
Figure 1: Mechanistic logic flow showing how 3-F substitution involves competing stabilizing and destabilizing forces, unlike the purely inductive 4-F substitution.
Part 2: Comparative Data Ecosystem
The following table synthesizes experimental and high-confidence predicted
| Compound | Structure | Key Driver | ||
| Piperidine | 11.2 | - | Baseline | |
| 4-Fluoropiperidine | 4-F | 9.4 | -1.8 | Weak Inductive ( |
| 4,4-Difluoropiperidine | 4,4- | 8.5 | -2.7 | Additive Inductive |
| 3-Fluoropiperidine | 3-F | ~8.5 | -2.7 | Strong Inductive ( |
| 3,3-Difluoropiperidine | 3,3- | 7.4 | -3.8 | Strong Additive Inductive |
Analysis:
-
Tuning Range: Fluorination allows access to a
window of 7.4–9.4, ideal for optimizing solubility at physiological pH (7.4). -
3-F vs 4-F: Moving the fluorine from C4 to C3 drops the
by ~0.9 units due to closer proximity to the nitrogen. -
Geminal Effect: Adding a second fluorine (e.g., 4-F
4,4-diF) typically lowers the by an additional ~0.9–1.1 units.
Part 3: Experimental Methodologies
To validate these values in your specific scaffold, two primary protocols are recommended.
Protocol A: Potentiometric Titration (The Gold Standard)
Best for: Pure compounds with reasonable water solubility (>1 mM).
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
0.15 M KCl (ionic strength adjustor).
-
Degassed double-distilled water (
-free).
Workflow:
-
Preparation: Dissolve the amine (0.05–0.1 mmol) in 20 mL of 0.15 M KCl solution. Ensure the starting pH is low (< 3.0) by adding a known excess of HCl.
-
Titration: Titrate with 0.1 M NaOH using an auto-titrator (e.g., Mettler Toledo or Sirius T3). Add titrant in 2–5
increments. -
Data Capture: Record pH after stabilization (drift < 0.5 mV/min).
-
Analysis: Plot pH vs. Volume of NaOH. The
is the pH at the half-equivalence point. Use the Bjerrum difference plot method for high precision.
Protocol B: -NMR pH Titration (High Specificity)
Best for: Impure samples, mixtures, or low solubility compounds. Relies on the sensitivity of the
Reagents:
-
Buffer series (pH 2 to 12) utilizing phosphate/citrate/borate buffers in
or (90:10). -
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert to pH).
Workflow:
-
Sample Prep: Prepare a 10 mM stock of the fluorinated piperidine.
-
Aliquot: Distribute into NMR tubes containing buffers at fixed pH intervals (e.g., 0.5 pH units).
-
Acquisition: Acquire
NMR spectra (proton-decoupled) for each tube. -
Plotting: Plot the change in chemical shift (
) vs. pH. -
Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination method based on compound solubility.
Part 4: Application in Drug Design
Why lower the
-
Permeability (
):-
At physiological pH (7.4), piperidine (
11.2) is >99.9% protonated (charged). Charged species do not cross lipid membranes passively. -
3,3-Difluoropiperidine (
7.[1]4) is 50% neutral at pH 7.4. This drastically increases the concentration of the permeable species, improving oral bioavailability.
-
-
hERG Avoidance:
-
The hERG potassium channel (a common source of cardiotoxicity) has a high affinity for basic amines. Reducing the basicity of the piperidine nitrogen is a proven strategy to reduce hERG binding affinity.
-
-
Metabolic Stability:
-
Fluorine blocks metabolic "soft spots." C3 and C4 are common sites for oxidative metabolism (CYP450). Fluorination at these sites blocks oxidation, extending the half-life (
) of the drug.
-
References
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from
-
ChEMBL Database. (n.d.). Compound Report: 4-Fluoropiperidine (CHEMBL1162291).[2] Retrieved from
-
PubChem. (2025).[1][2] 3,3-Difluoropiperidine Compound Summary. Retrieved from
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from
Sources
Precision Fluorination: A Comparative Guide to the Synthetic Routes of Chiral 4-Fluoropiperidines
The strategic incorporation of a fluorine atom into the piperidine scaffold—a ubiquitous pharmacophore in modern drug discovery—profoundly alters its physicochemical properties. The strong electron-withdrawing nature of fluorine at the C4 position lowers the pKa of the basic amine by approximately 1–2 units, enhancing membrane permeability and bioavailability, while simultaneously blocking metabolic liabilities.
However, the asymmetric synthesis of chiral 4-fluoropiperidines presents a formidable synthetic challenge. Traditional fluorination methods are often plagued by competing elimination pathways and neighboring group participation (NGP). As a Senior Application Scientist, selecting the correct synthetic route requires balancing enantiomeric excess (ee), diastereomeric ratio (d.r.), scalability, and substrate scope. This guide critically evaluates the four primary synthetic routes to chiral 4-fluoropiperidines, analyzing the mechanistic causality behind each approach to aid researchers in optimizing their drug development pipelines.
Comparative Analysis of Synthetic Routes
Chiral Pool Deoxyfluorination: The Pragmatic Standard
The most direct route to chiral 4-fluoropiperidines is the nucleophilic deoxyfluorination of enantiopure 4-hydroxypiperidines using reagents like DAST or XtalFluor-E.
-
Mechanistic Causality: This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. However, the piperidine nitrogen poses a critical risk. If the nitrogen is insufficiently deactivated (e.g., N-alkyl or N-benzyl), its lone pair participates in the displacement of the activated hydroxyl group, forming a bicyclic aziridinium intermediate. Subsequent fluoride attack on this intermediate leads to a mixture of 3-fluoro and 4-fluoropiperidines (regiochemical scrambling)[1]. Furthermore, the highly basic nature of the fluoride ion often promotes E2 elimination, yielding undesired tetrahydropyridines.
-
Experimental Choice: To suppress NGP and elimination, the piperidine nitrogen must be protected with a strongly electron-withdrawing group (EWG) such as Boc, Cbz, or Nosyl.
Cooperative Lewis Acid-Catalyzed Aziridine Opening: The Precision Desymmetrization
For the synthesis of trans-3-amino-4-fluoropiperidines, the2.
-
Mechanistic Causality: Free HF is highly corrosive and poorly selective. Instead, this protocol utilizes benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a "latent" source of HF, which is generated slowly in situ. The reaction relies on a bimetallic cooperative catalysis system: an achiral Ti(IV) cocatalyst electrophilically activates the aziridine, while a chiral (salen)Co complex delivers the fluoride nucleophile.
-
Experimental Choice: The use of an N-picolinamide protecting group on the aziridine is non-negotiable; its bidentate nature is required to chelate the Ti(IV) cocatalyst, locking the conformation for highly enantioselective (up to 84% ee) nucleophilic attack. Kinetic resolution of racemic piperidine-derived aziridines yields the target compound with a selectivity factor (
) of 6.6.
Dearomatization-Hydrogenation: The Diastereoselective Heavyweight
Accessing all-cis multi-substituted 4-fluoropiperidines via step-wise functionalization is notoriously inefficient. The3.
-
Mechanistic Causality: Starting from pre-functionalized 4-fluoropyridines, transition-metal catalysis (e.g., Rh or Ru) is used to hydrogenate the aromatic ring. The planar nature of the pyridinium intermediate forces the sequential addition of hydrogen atoms from a single face of the molecule.
-
Experimental Choice: By carefully tuning the steric bulk of the N-substituent and the solvent, the catalyst approaches the least hindered face, yielding all-cis-4-fluoropiperidines with exceptional diastereomeric ratios (d.r. > 20:1).
Catalytic Asymmetric Nucleophilic Fluorination: The Emerging Frontier
Direct asymmetric nucleophilic fluorination of unactivated olefins represents the cutting edge of organofluorine chemistry. Recent advances by the4.
-
Mechanistic Causality: BF₃·Et₂O is employed not just as an inexpensive fluorine source, but as an activating reagent for iodosylbenzene. The chiral iodine catalyst oxidizes the substrate, forming a fluorinated oxazine intermediate via a cascade cyclization.
-
Experimental Choice: The addition of m-CPBA serves as the terminal oxidant to regenerate the hypervalent iodine species. This method achieves >99% ee and >20:1 d.r., completely avoiding the use of expensive electrophilic fluorinating agents.
Quantitative Performance Matrix
| Synthetic Route | Target Motif | Yield Range | Enantioselectivity (ee) | Diastereoselectivity (d.r.) | Key Reagents / Catalysts | Scalability |
| Deoxyfluorination | Monofluorinated Piperidines | 40–75% | >95% (Retention of ee) | N/A (Inversion) | DAST or XtalFluor-E | High (Gram scale) |
| Aziridine Opening | trans-3-Amino-4-Fluoro | 29–66% | Up to 84% | >20:1 | (salen)Co, Ti(OiPr)₄, PhCOF | Medium |
| Dearomatization | All-cis-Multisubstituted | 50–85% | N/A (Racemic/Auxiliary) | >20:1 | Rh/Ru catalysts, H₂ (gas) | High (Pressure dependent) |
| Asymmetric Fluorination | Chiral Fluoro-oxazines | 60–95% | >99% | >20:1 | Chiral Iodine, BF₃·Et₂O | Low to Medium |
Experimental Workflows & Route Selection
Workflow Visualization: Route Selection
Caption: Decision tree for selecting the optimal synthetic route to chiral 4-fluoropiperidines.
Workflow Visualization: Bimetallic Catalysis Mechanism
Caption: Bimetallic cooperative Lewis acid mechanism for enantioselective aziridine ring opening.
Validated Experimental Protocols
Protocol A: Deoxyfluorination of N-Boc-4-hydroxypiperidine
Objective: SN2 inversion of stereocenter while preventing aziridinium-mediated rearrangement.
-
Preparation: Flame-dry a Schlenk flask under argon. Add enantiopure N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM must be rigorously dried to prevent the hydrolysis of DAST, which generates highly corrosive and unselective HF gas.
-
Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) over 10 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (n-hexane/EtOAc 3:1). The disappearance of the highly polar alcohol spot (
~0.1) and the appearance of a less polar spot ( ~0.5) indicates conversion. -
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry over MgSO₄, and concentrate.
-
Validation: Confirm the identity and stereochemical inversion via ¹⁹F NMR (expected multiplet splitting around -180 ppm to -190 ppm) and chiral HPLC.
Protocol B: Enantioselective Ring Opening (Doyle Protocol)
Objective: Kinetic resolution of racemic piperidine-derived aziridines to yield trans-3-amino-4-fluoropiperidines.
-
Catalyst Preparation: In an argon-filled glovebox, combine (salen)Co(II) precatalyst (10 mol%) and Ti(OiPr)₄ (10 mol%) in anhydrous MTBE (0.1 M).
-
Latent HF Generation: Add benzoyl fluoride (PhCOF, 2.0 equiv) and HFIP (2.0 equiv) to the mixture. Causality: HFIP and PhCOF are premixed to generate the active nucleophile slowly, preventing background racemic ring opening.
-
Substrate Addition: Add the racemic N-picolinamide piperidine aziridine (1.0 equiv). Stir at room temperature for 4 to 7 hours.
-
Self-Validation (In-Process Control): Reaction progress is monitored by ¹⁹F NMR of crude aliquots. The appearance of a characteristic doublet of doublets of doublets (ddd) around -195 ppm confirms the installation of the trans-C-F bond.
-
Isolation: Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove metal catalysts. Purify via flash column chromatography to isolate the highly enantioenriched trans-3-amino-4-fluoropiperidine.
References
- Source: Tetrahedron, 2013 (Princeton University / The Doyle Group)
- The formation of all-cis-(multi)
- Source: Nature Communications, 2021 (ResearchGate)
- Process for preparation of 3-substituted-4-fluoropyrrolidine derivatives (Discussion on rearrangement of fluorinated positions)
Sources
- 1. CN103038212A - Process for preparation of 3-substituted-4-fluoropyrrolidine derivatives - Google Patents [patents.google.com]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: (2R,4R)-4-Fluoro-2-methylpiperidine Hydrochloride
Executive Summary: Immediate Action Plan
Do NOT dispose of this compound down the drain.
(2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride is a halogenated organic salt. Its disposal is strictly regulated due to the presence of both fluorine and chlorine atoms, which generate hydrofluoric acid (HF) and hydrochloric acid (HCl) upon thermal decomposition.
Core Disposal Directive:
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Primary Stream: High-temperature incineration with acid gas scrubbing.
-
Lab Labeling: Must be tagged as "Halogenated Organic Solid" (or Liquid if dissolved).
-
Segregation: Keep separate from strong oxidizers and non-halogenated solvents.
Chemical Profile & Hazard Identification
To ensure safe handling, we must first understand the physicochemical nature of the waste. As a chiral fluorinated piperidine salt, it presents specific stability and reactivity profiles.
| Property | Description | Implications for Disposal |
| Chemical Structure | Fluorinated secondary amine salt | Generates HF and HCl during combustion. |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if aerosolized. |
| Acidity (pH) | Acidic in solution (HCl salt) | Potential Corrosive (D002) if dissolved. |
| Stability | Hygroscopic | Keep containers tightly sealed to prevent caking/hydrolysis. |
| GHS Hazards | Warning | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3. |
Critical Safety Note: While the hydrochloride salt form reduces volatility compared to the free base, it remains an irritant. The presence of the fluorine atom at the 4-position is the critical factor for environmental compliance, necessitating "Halogenated" waste streams.
Pre-Disposal Stabilization & Segregation
Before this waste leaves your bench, it must be stabilized to prevent accidental reactions in the central waste accumulation area.
A. Solid Waste (Pure Compound)
-
Containerization: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from residual acidity.
-
Labeling: Affix a hazardous waste tag immediately.
-
Segregation: Do not mix with strong bases (e.g., NaOH), as this will liberate the free amine, increasing volatility and odor.
B. Aqueous/Solvent Waste (Reaction Mixtures)
If the compound is dissolved in a reaction mixture:
-
pH Check: If the solution is strongly acidic (pH < 2), neutralize to pH 5–9 using sodium bicarbonate before adding to the organic waste container to prevent container degradation.
-
Solvent Compatibility: Ensure the solvent stream is compatible.
-
Compatible: Dichloromethane, Chloroform, Methanol.
-
Incompatible: Strong oxidizers (Nitric acid, Peroxides).
-
Disposal Workflow & Decision Tree
The following logic flow ensures the waste ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating fluorinated amine waste streams. Note that high fluorine content often forces non-halogenated solvents into the halogenated stream.
Scientific Rationale: The "Why" Behind the Protocol
The Fluorine Factor (Incineration Chemistry)
Standard organic waste is often used as fuel blending in cement kilns. However, fluorinated compounds like (2R,4R)-4-fluoro-2-methylpiperidine present a unique challenge.
When incinerated, the carbon-fluorine bond breaks, reacting with hydrogen sources to form Hydrofluoric Acid (HF) :
Standard incinerators may not have the refractory lining or scrubbing capacity to handle HF, which is highly corrosive to silica-based linings and dangerous if released.
-
Protocol Validation: By tagging this waste as "Halogenated," you ensure it is routed to a facility equipped with wet scrubbers (using NaOH or Ca(OH)₂) that neutralize the HF gas before it exits the stack.
Amine Incompatibility
Secondary amines can react with oxidizing agents to form N-oxides or, in the presence of nitrosating agents (like nitrites found in some waste streams), carcinogenic nitrosamines .
-
Protocol Validation: Segregating this from "Oxidizing Waste" prevents the in-situ formation of these highly toxic byproducts within the waste drum.
Regulatory Compliance (RCRA & DOT)
Adhering to these codes ensures compliance with US EPA and DOT regulations.
| Regulatory Body | Classification | Code/Label |
| EPA (RCRA) | Hazardous Waste | D002 (if pH < 2), otherwise Not Listed (P/U) but regulated as Halogenated Organic . |
| DOT (Shipping) | Corrosive Solid / Toxic | UN 2923 (Corrosive solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data. |
| Lab Label | Waste Type | "Halogenated Organic" |
Note: Always consult your institution's EHS (Environmental Health & Safety) officer for site-specific RCRA codes, as state regulations may vary.
Emergency Spill Procedures
In the event of a bench-top spill of the solid powder:
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.
-
Containment: Cover the spill with a dry absorbent pads or paper towels to prevent dispersion.
-
Neutralization (Optional but Recommended): If dissolved in water, treat with dilute sodium bicarbonate until bubbling ceases.
-
Cleanup: Scoop material into a disposal bag. Wipe the surface with water and soap.[5][6]
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Halogenated).
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 1023305-87-4 (Analog: 4-Fluoro-4-methylpiperidine HCl). [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002). [Link][7]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. ub.edu [ub.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
Personal protective equipment for handling (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride
Welcome to this technical safety and operational briefing. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical and safety challenges associated with handling (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride (CAS: 2306255-55-8).
This specialized fluorinated cyclic amine is a critical building block in advanced drug discovery, notably utilized in the synthesis of RAS-PI3K modulators for targeted oncology therapeutics[1]. However, the exact structural modifications that make it valuable pharmacologically also dictate rigorous handling protocols. This guide provides a self-validating operational framework to ensure absolute laboratory safety, moving beyond basic compliance to foster deep, mechanistic understanding.
Mechanistic Hazard Assessment
To implement effective safety measures, we must first understand the causality behind the chemical's hazards:
-
Aerosolization and Acute Toxicity : As a hydrochloride salt, this compound exists as a fine, crystalline solid. It is classified as toxic if swallowed (Category 3, H301)[2][3]. More importantly, the micro-crystalline dust is highly susceptible to aerosolization. Inhalation of these particulates bypasses dermal barriers, presenting a severe systemic toxicity risk and the potential to form combustible dust concentrations in the air[3].
-
Enhanced Lipophilicity : The introduction of a fluorine atom at the 4-position significantly increases the molecule's lipophilicity compared to its parent piperidine core. This structural change enhances the compound's ability to permeate the lipid bilayers of the stratum corneum (skin), accelerating dermal absorption and exacerbating the risk of systemic exposure upon contact.
-
Corrosivity and Dissociation : While the hydrochloride salt neutralizes the inherently basic piperidine core (which has a free-base pH of ~12.6)[4], contact with moisture on the skin or mucous membranes causes localized dissociation. This localized release can lead to severe tissue irritation and serious eye damage[5].
Quantitative Hazard Profile
The following table summarizes the foundational physicochemical and toxicity data derived from analogous piperidine hydrochloride safety standards to inform our operational parameters.
| Parameter | Value / Hazard Category | Operational Implication |
| Acute Oral Toxicity | Category 3 (H301) | Strict prohibition of eating/drinking in the lab; mandates locked storage[2][3]. |
| Physical State | Solid (Crystalline Powder) | High risk of combustible dust; mandates the use of anti-static tools[3]. |
| Parent Core pH | ~12.6 @ 20°C (Free Base) | Highly basic upon dissociation; necessitates robust splash and eye protection[4]. |
| Vapor/Dust Density | 3.0 (Air = 1.0) | Particulates are heavier than air, settling on benchtops and requiring thorough surface decontamination[4]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must act as a self-validating barrier. Do not proceed with handling unless all specifications are met.
| PPE Category | Specification | Mechanistic Justification |
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles. | Protects against micro-aerosolized dust and accidental splashes during solvent addition. Standard safety glasses are insufficient[6]. |
| Hand Protection | Double-gloving with heavy-duty Nitrile (≥ 0.11 mm thickness). | Nitrile provides excellent resistance to amine salts[4]. Double-gloving ensures a sterile barrier; the outer glove can be removed immediately if contaminated without exposing the skin. |
| Body | Flame-resistant (FR) lab coat, fully buttoned. | Prevents combustible dust accumulation on personal clothing[3]. |
| Respiratory | N95/P100 particulate respirator or PAPR (if handling bulk outside a hood). | Mitigates the high risk of inhaling toxic dust particulates, complying with OSHA respiratory standards[2]. |
Operational Workflows: Step-by-Step Methodologies
The following protocols are designed as self-validating systems. Each step contains a verification check to ensure the system's integrity before proceeding.
Protocol A: Weighing and Dispensing
-
Containment Verification : Before opening the chemical, verify the chemical fume hood is operational. Validation Check: Read the magnehelic gauge to ensure a face velocity of 80-100 feet per minute (fpm). Ensure the sash is at or below the marked operational height.
-
Static Mitigation : Place an anti-static weighing boat on the analytical balance. Hydrochloride salts exhibit strong static cling. Validation Check: Use an anti-static ionizing gun (e.g., Zerostat) on the stainless-steel spatula and weighing boat to prevent erratic powder dispersion.
-
Dispensing : Open the reagent bottle only within the active fume hood. Dispense the required mass slowly to minimize dust generation.
-
Sealing and Decontamination : Once the desired mass is achieved, cap the source vial immediately. Wipe the exterior of the closed vial with a damp, disposable lint-free wipe to remove microscopic dust before returning it to locked storage[2].
Protocol B: Solution Preparation
-
Solvent Selection : Ensure chemical compatibility. This salt is typically soluble in polar solvents (e.g., water, methanol, DMSO).
-
Order of Addition : Slowly add the solvent to the pre-weighed solid inside the fume hood. Validation Check: Never add the solid powder to the solvent, as this rapidly increases the risk of splashing and aerosolization.
-
Agitation : Cap the reaction vial tightly before using a vortex mixer or magnetic stirrer. Validation Check: Invert the capped vial once to ensure the seal is completely watertight before applying vigorous agitation.
Waste Management and Disposal Plan
Improper disposal of fluorinated amines poses severe environmental risks.
-
Solid Waste : Collect all contaminated consumables (weighing boats, outer gloves, wipes) in a rigid, leak-proof container lined with a hazardous waste bag. Label clearly as "Toxic Solid Waste: Fluorinated Piperidine Hydrochloride."
-
Liquid Waste : Because this compound contains both fluorine and chloride, all liquid waste containing this chemical must be segregated into the Halogenated Organic Waste stream to prevent incompatible reactions.
-
Final Disposal : Do not flush into surface water or sanitary sewer systems[3]. Coordinate with an approved hazardous waste facility for high-temperature incineration, which is thermodynamically required to cleave the robust carbon-fluorine bonds[2][3].
Safe Handling & Exposure Mitigation Workflow
Workflow for the safe handling, preparation, and disposal of fluorinated piperidine salts.
References
Sources
- 1. WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer - Google Patents [patents.google.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
